3-OctylZinc bromide
Description
Structure
2D Structure
Properties
Molecular Formula |
C8H17BrZn |
|---|---|
Molecular Weight |
258.5 g/mol |
IUPAC Name |
bromozinc(1+);octane |
InChI |
InChI=1S/C8H17.BrH.Zn/c1-3-5-7-8-6-4-2;;/h5H,3-4,6-8H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
YAWUINWWJVZQLN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC[CH-]CC.[Zn+]Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Octylzinc Bromide
This technical guide provides a comprehensive overview of the synthesis of 3-octylzinc bromide, a valuable organozinc reagent in organic synthesis, particularly for carbon-carbon bond formation in cross-coupling reactions. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction
Organozinc halides, with the general formula RZnX, are highly useful reagents in organic chemistry.[1][2] They offer a balance of reactivity and functional group tolerance that is often superior to their more reactive Grignard or organolithium counterparts.[1][3][4] This makes them particularly suitable for the late-stage functionalization of complex molecules. This compound, a secondary alkylzinc reagent, is a key intermediate for introducing the 3-octyl moiety in various organic scaffolds. This guide details two primary, reliable methods for its preparation: the direct insertion of activated zinc into 3-bromooctane and the transmetalation of 3-octylmagnesium bromide with a zinc halide.
Synthesis Protocols
Two principal methods for the synthesis of this compound are presented below. Method A involves the direct reaction of 3-bromooctane with activated zinc metal, while Method B utilizes a two-step process involving the initial formation of a Grignard reagent followed by transmetalation.
Method A: Direct Insertion of Activated Zinc
This method is based on the direct oxidative addition of zinc metal to 3-bromooctane. The zinc is typically activated to enhance its reactivity.
Experimental Protocol:
-
Zinc Activation: An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with zinc dust (1.5 equivalents). The flask is heated under high vacuum to remove any adsorbed water and then backfilled with an inert atmosphere (argon or nitrogen). A catalytic amount of iodine (1-5 mol%) is added, and the mixture is gently heated until the purple color of the iodine vapor disappears, indicating the activation of the zinc surface.
-
Reagent Addition: Anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMA) or 1,3-dimethyl-2-imidazolidinone (DMI), is added to the activated zinc.[5][6]
-
Formation of the Organozinc Reagent: 3-Bromooctane (1.0 equivalent) is added dropwise to the stirred suspension of activated zinc at room temperature. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Reaction Monitoring and Completion: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50-70°C) for several hours (typically 4-12 hours) to ensure complete conversion.[5] The progress of the reaction can be monitored by quenching an aliquot and analyzing the consumption of the starting material by gas chromatography (GC).
-
Work-up and Storage: Once the reaction is complete, the stirring is stopped, and the excess zinc is allowed to settle. The supernatant containing the this compound solution is then carefully cannulated into a dry, inert-atmosphere storage vessel. The concentration of the organozinc reagent can be determined by titration against a standard solution of iodine. The solution is typically used directly in subsequent reactions.
Method B: Transmetalation from a Grignard Reagent
This method involves the preparation of the corresponding Grignard reagent, 3-octylmagnesium bromide, which is then reacted with a zinc halide to yield this compound.
Experimental Protocol:
-
Grignard Reagent Formation: An oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is charged with magnesium turnings (1.2 equivalents) under an inert atmosphere. A small crystal of iodine can be added to initiate the reaction. A solution of 3-bromooctane (1.0 equivalent) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), is added dropwise to the magnesium turnings.[7] The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Preparation of Zinc Halide Solution: In a separate oven-dried Schlenk flask, anhydrous zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂) (1.0-1.1 equivalents) is dissolved in anhydrous THF under an inert atmosphere.[8]
-
Transmetalation: The freshly prepared Grignard reagent solution is slowly added to the stirred zinc halide solution at 0°C or room temperature via a cannula.
-
Reaction Completion and Use: The transmetalation reaction is typically rapid and is usually complete after stirring for 30-60 minutes at room temperature. The resulting solution of this compound, along with the magnesium halide byproduct, is then ready for use in subsequent reactions.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and the purity of the reagents.
| Parameter | Method A: Direct Insertion | Method B: Transmetalation |
| Starting Material | 3-Bromooctane | 3-Bromooctane |
| Stoichiometry | ||
| 3-Bromooctane | 1.0 equiv | 1.0 equiv |
| Zinc | 1.5 equiv | - |
| Magnesium | - | 1.2 equiv |
| Zinc Halide (ZnX₂) | - | 1.0-1.1 equiv |
| Iodine (activator) | 1-5 mol% | (catalytic, for Grignard) |
| Solvent | DMA, DMI, or THF | Diethyl ether or THF |
| Reaction Temperature | 25-70°C | 0°C to reflux |
| Reaction Time | 4-12 hours | 1-3 hours (total) |
| Typical Yield | >85% (in solution) | >90% (in solution) |
| Purity | Used in situ | Used in situ |
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental protocols for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound via direct insertion of activated zinc.
Caption: Workflow for the synthesis of this compound via transmetalation from a Grignard reagent.
Signaling Pathway and Logical Relationships
The synthesis of this compound is a foundational step for its application in further chemical transformations. The logical relationship between the synthesis and its primary application in Negishi cross-coupling is depicted below.
Caption: Logical flow from starting materials to the application of this compound in Negishi cross-coupling.
Conclusion
The synthesis of this compound can be reliably achieved through either direct insertion of activated zinc or transmetalation from the corresponding Grignard reagent. The choice of method may depend on the available starting materials, equipment, and the specific requirements of the subsequent reaction steps. Both methods provide the desired organozinc reagent in high yield for in situ applications, particularly in palladium- or nickel-catalyzed cross-coupling reactions, enabling the efficient formation of new carbon-carbon bonds. Careful adherence to anhydrous and inert atmosphere techniques is crucial for the successful preparation and handling of this organometallic reagent.
References
- 1. 유기아연 시약 [sigmaaldrich.com]
- 2. academic.oup.com [academic.oup.com]
- 3. dokumen.pub [dokumen.pub]
- 4. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
- 7. EP0946570B1 - Process for the preparation of an organozinc reagent - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to 3-Octylzinc Bromide: Properties, Synthesis, and Reactions
This technical guide provides a comprehensive overview of 3-Octylzinc bromide, an organozinc reagent valuable to researchers, scientists, and professionals in drug development and organic synthesis. Due to its nature as a reactive intermediate, this guide focuses on its preparation and common applications, drawing from established methods for analogous long-chain alkylzinc halides.
Core Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | Rieke Metals[1] |
| Molecular Formula | C₈H₁₇BrZn | Rieke Metals[1] |
| Molecular Weight | 258.5163 g/mol | Rieke Metals[1] |
| Typical Form | Solution in Tetrahydrofuran (THF) | Rieke Metals[1] |
| Typical Concentration | 0.5 M | Rieke Metals[1] |
Synthesis of this compound
The preparation of this compound is analogous to the synthesis of other primary and secondary alkylzinc bromides. A common and efficient method involves the direct insertion of activated zinc into the carbon-bromine bond of 3-bromooctane. Several activation methods for zinc can be employed, with the use of iodine or lithium chloride being prevalent.
Experimental Protocol: Synthesis via Oxidative Addition with Activated Zinc
This protocol is adapted from general procedures for the preparation of alkylzinc bromides.[2][3][4]
Materials:
-
3-Bromooctane
-
Zinc dust (<10 micron, activated)
-
Iodine (I₂) or Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line glassware
Procedure:
-
Zinc Activation: In a flame-dried Schlenk flask under an inert atmosphere of argon, add zinc dust (1.5 - 2.0 equivalents relative to 3-bromooctane).
-
Add a catalytic amount of iodine (1-2 mol %) to the zinc dust. The disappearance of the iodine color upon gentle heating or stirring indicates activation. Alternatively, for the lithium chloride method, add anhydrous LiCl (1.0 equivalent).
-
Reagent Addition: Add anhydrous THF to the activated zinc.
-
Slowly add 3-bromooctane (1.0 equivalent) to the stirred suspension of activated zinc in THF. The reaction is often exothermic and may require cooling to maintain a desired temperature (typically room temperature to 40 °C).
-
Reaction Monitoring: The progress of the reaction can be monitored by quenching an aliquot with a standard acid and analyzing the consumption of the starting bromide by gas chromatography (GC).
-
Completion and Use: Once the reaction is complete (typically after several hours), the resulting greyish solution of this compound can be allowed to stand for the excess zinc to settle. The supernatant is then carefully cannulated to another flask for immediate use. The concentration of the reagent can be determined by titration.[5]
Key Reactions and Applications
This compound is a versatile nucleophilic reagent, primarily utilized in carbon-carbon bond-forming reactions. Its functional group tolerance is a key advantage over more reactive organometallic reagents like Grignard or organolithium compounds.[6]
Negishi Cross-Coupling Reaction
The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate.[7] This reaction is highly effective for coupling sp³-hybridized carbons, such as the 3-octyl group, with sp²-hybridized carbons of aryl, vinyl, or heteroaryl halides.[8][9][10]
General Experimental Protocol for Negishi Coupling:
-
To a solution of the aryl or vinyl halide (1.0 equivalent) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %) in an appropriate solvent (e.g., THF, DMF), add the solution of this compound (1.1 - 1.5 equivalents) under an inert atmosphere.
-
The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl or dilute HCl.
-
The product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate), and the combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.
Addition to Carbonyl Compounds
Organozinc reagents add to aldehydes and ketones to form secondary and tertiary alcohols, respectively.[11][12] This reaction is often referred to as a Barbier-type reaction when performed in one pot from the alkyl halide.[13] The presence of Lewis acids, such as magnesium chloride, can enhance the reactivity of the organozinc reagent.[14]
General Experimental Protocol for Carbonyl Addition:
-
In a flask under an inert atmosphere, a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF is cooled (e.g., to 0 °C or -78 °C).
-
The solution of this compound (1.2 - 2.0 equivalents) is added dropwise.
-
The reaction is stirred at the cold temperature and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude alcohol is purified by column chromatography.
Safety and Handling
Organozinc reagents, including this compound, require careful handling due to their reactivity.
-
Air and Moisture Sensitivity: Alkylzinc halides are sensitive to air and moisture and should be handled under an inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.
-
Pyrophoricity: While less pyrophoric than dialkylzinc compounds, concentrated solutions or the neat substance can be pyrophoric. They are typically handled as solutions in solvents like THF.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and suitable gloves when handling these reagents.
-
Quenching: Unused reagent should be quenched carefully by slow addition to a cooled, stirred solution of a proton source, such as isopropanol, followed by a more protic solvent like ethanol and then water. The quenching process can be exothermic.
This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. As with any reactive chemical, users should consult relevant safety data sheets for the starting materials and solvents and be thoroughly familiar with the experimental procedures before commencing work.
References
- 1. This compound | #ZT0416 | Rieke Metals Products & Services [riekemetals.com]
- 2. Highly efficient, general procedure for the preparation of alkylzinc reagents from unactivated alkyl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
- 4. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 5. BJOC - Multicomponent synthesis of α-branched amines using organozinc reagents generated from alkyl bromides [beilstein-journals.org]
- 6. 有机锌试剂 [sigmaaldrich.com]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 9. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [dspace.mit.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct Addition of Functionalized Organozinc Reagents to Carbon Dioxide, Ketones, and Aldehydes in the Presence of MgCl2 [organic-chemistry.org]
An In-depth Technical Guide to Octylzinc Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of octylzinc bromide, a versatile class of organozinc reagents. While the specific isomer, 3-octylzinc bromide, is not commonly cited in the literature, this document will cover the general properties, synthesis, and reactivity of octylzinc bromides, which are applicable to all isomers, including n-octylzinc bromide, sec-octylzinc bromide (such as 2-octylzinc bromide and this compound), and other branched-chain variants.
Core Concepts: Molecular and Physical Properties
Organozinc halides, with the general formula R-Zn-X, are important intermediates in organic synthesis. Their reactivity is characterized by a balance between the nucleophilicity of the carbon-zinc bond and their tolerance of a wide range of functional groups.
The molecular weight and fundamental properties of any octylzinc bromide isomer (C8H17BrZn) are consistent. Variations in the physical properties, such as boiling and melting points, are expected among the different isomers due to differences in their molecular structure.
Table 1: Physicochemical Properties of Octylzinc Bromide
| Property | Value |
| Chemical Formula | C8H17BrZn |
| Molecular Weight | 258.61 g/mol |
| Appearance | Typically prepared and used as a solution in an ethereal solvent (e.g., THF) |
| Solubility | Soluble in polar aprotic solvents such as tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) |
Note: The molecular weight is calculated based on the atomic weights of Carbon (12.01 g/mol ), Hydrogen (1.008 g/mol ), Bromine (79.90 g/mol ), and Zinc (65.38 g/mol ).
Experimental Protocols: Synthesis of Octylzinc Bromide
The preparation of alkylzinc bromides is typically achieved through the direct insertion of activated zinc metal into the carbon-bromine bond of an alkyl bromide.[1][2] This method is broadly applicable to various isomers of octyl bromide.
General Procedure for the Synthesis of Alkylzinc Bromides
This protocol is a generalized procedure that can be adapted for the synthesis of any octylzinc bromide isomer from the corresponding octyl bromide.
Materials:
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran - THF)
-
Zinc dust or powder
-
Activating agent (e.g., Iodine, 1,2-dibromoethane)
-
The desired octyl bromide isomer (e.g., 1-bromooctane, 3-bromooctane)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add zinc dust (1.5 - 2.0 equivalents).
-
The zinc is activated by adding a catalytic amount of iodine and heating gently until the color of the iodine disappears. Alternatively, 1,2-dibromoethane can be used for activation.
-
Add anhydrous THF to the flask.
-
A solution of the octyl bromide isomer (1.0 equivalent) in anhydrous THF is added dropwise to the activated zinc suspension.
-
The reaction mixture is stirred at room temperature or gently heated to initiate the reaction. The progress of the reaction can be monitored by gas chromatography (GC) by quenching aliquots with an acid and analyzing for the consumption of the starting bromide.
-
Upon completion, the resulting solution of octylzinc bromide is typically used directly in subsequent reactions.
Applications in Organic Synthesis: The Negishi Cross-Coupling Reaction
Octylzinc bromides are primarily used as nucleophiles in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling.[3][4] This reaction forms a new carbon-carbon bond by coupling the organozinc reagent with an organic halide or triflate.
The Negishi coupling is highly valued for its broad substrate scope and functional group tolerance. It allows for the coupling of sp3-hybridized carbon centers (like the octyl group) with sp2-hybridized carbons of aryl, vinyl, or heteroaryl halides.[5]
General Mechanism of the Negishi Coupling
The catalytic cycle of the Negishi coupling generally involves three key steps:
-
Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into the carbon-halogen bond of the organic halide (R'-X) to form a Pd(II) or Ni(II) intermediate.
-
Transmetalation: The alkyl group from the organozinc reagent (R-ZnBr) is transferred to the metal center, displacing the halide and forming a diorganometallic intermediate.
-
Reductive Elimination: The two organic groups on the metal center couple and are eliminated as the final product (R-R'), regenerating the active Pd(0) or Ni(0) catalyst.
References
- 1. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Octylzinc Bromide
This technical guide provides a comprehensive overview of 3-octylzinc bromide, an organozinc reagent of significant interest to researchers, scientists, and professionals in drug development. The guide details its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in carbon-carbon bond formation through Negishi cross-coupling reactions.
Chemical Identity
| Parameter | Value |
| Compound Name | This compound |
| Synonyms | Bromo(octan-3-yl)zinc |
| Molecular Formula | C₈H₁₇BrZn |
| Molecular Weight | 258.52 g/mol [1] |
| MDL Number | MFCD22685027[1] |
| Rieke Metals Catalog No. | #ZT0416[1] |
Physicochemical Properties
Organozinc halides, including this compound, are typically not isolated as pure substances but are prepared and used as solutions in ethereal solvents like tetrahydrofuran (THF).
| Property | Description |
| Appearance | Typically a solution in THF, which can range from colorless to pale yellow or gray, depending on the preparation method and purity. |
| Solubility | Soluble in polar aprotic solvents such as tetrahydrofuran (THF) and N,N-dimethylacetamide (DMA).[2][3] |
| Stability | Sensitive to air and moisture. Organozinc reagents should be handled under an inert atmosphere (e.g., argon or nitrogen). Solutions can often be stored at low temperatures (0-4 °C) for several weeks without significant decomposition. |
Synthesis of this compound
The most common method for preparing alkylzinc bromides is through the direct oxidative insertion of zinc metal into the corresponding alkyl bromide. The reactivity of zinc often requires an activation step.
A general and efficient procedure for the synthesis of alkylzinc bromides involves the activation of zinc with iodine in a polar aprotic solvent.[2][3]
-
Zinc Activation: In a dry, two-necked flask under an inert atmosphere (N₂ or Ar), charge zinc dust (1.5 equivalents). Add a catalytic amount of iodine (1-5 mol %).[3]
-
Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylacetamide (DMA) or tetrahydrofuran (THF).[2][3]
-
Addition of Alkyl Bromide: Add the alkyl bromide (e.g., 3-bromooctane, 1.0 equivalent) to the activated zinc suspension.
-
Reaction: Heat the reaction mixture (typically to 50-80 °C) for 1-3 hours.[2][4] The completion of the reaction can be monitored by GC analysis of quenched aliquots.
-
Use: The resulting solution of the alkylzinc bromide is typically used directly in subsequent reactions without isolation. The concentration of the organozinc solution can be determined by titration.[4]
| Alkyl Bromide | Zinc Form | Activator | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| n-Octyl bromide | Dust | I₂ (5 mol%) | DMA | 80 | 1-3 | >90 |
| Ethyl 4-bromobutyrate | Dust | I₂ (5 mol%) | DMA | 80 | 1-3 | >90 |
| Cyclohexyl bromide | Dust | 1,2-dibromoethane, TMSCl, I₂ | THF | 50 | 18 | Not specified |
| Isopropyl bromide | Dust | 1,2-dibromoethane, TMSCl, I₂ | THF | 50 | 18 | Not specified |
Data adapted from Huo, 2003 and the supporting information for Han & Buchwald, 2009.[2][4]
Caption: Workflow for the synthesis of this compound.
Applications in Organic Synthesis: The Negishi Cross-Coupling Reaction
Organozinc reagents are paramount in palladium- or nickel-catalyzed cross-coupling reactions, famously known as the Negishi coupling.[2][5] This reaction forms a carbon-carbon bond between the organozinc compound and an organic halide or triflate.[5] this compound serves as a nucleophilic source of a secondary alkyl group, which is valuable for introducing branched alkyl chains into aromatic and vinylic systems.
The following is a general protocol for the palladium-catalyzed cross-coupling of a secondary alkylzinc halide with an aryl bromide.[6][7]
-
Catalyst Preparation: In an oven-dried reaction vessel under an inert atmosphere, charge the palladium source (e.g., Pd(OAc)₂, 1-2 mol %) and the phosphine ligand (e.g., CPhos, 2-4 mol %).[7]
-
Addition of Reactants: Add the aryl halide (1.0 equivalent) and the solvent (e.g., THF, optionally with toluene as a co-solvent).[6]
-
Coupling Reaction: Add the solution of the alkylzinc bromide (e.g., this compound, 1.5-2.0 equivalents) to the reaction mixture. The reaction is typically stirred at room temperature for 1-24 hours.[6][7]
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl or 1 N HCl. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by flash chromatography.[2]
| Alkylzinc Halide | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Isopropylzinc bromide | 2-Bromobenzonitrile | Pd(OAc)₂ (1) | CPhos (2) | THF | rt | 1 | 92 |
| Cyclohexylzinc chloride | 4-Chlorobenzonitrile | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | rt | 3 | 94 |
| Cyclopentylzinc bromide | 2-Bromoanisole | Pd(OAc)₂ (1) | CPhos (2) | THF | rt | 6 | 91 |
| sec-Butylzinc bromide | 1-Bromo-4-vinylbenzene | Pd(OAc)₂ (1) | CPhos (2) | THF | rt | 1 | 92 (23:1 br:lin) |
Data adapted from Han & Buchwald, 2009.[7] (rt = room temperature; br:lin = branched to linear product ratio)
Caption: The catalytic cycle of a palladium-catalyzed Negishi cross-coupling reaction.
Safety and Handling
Organozinc reagents are reactive compounds that require careful handling.
-
Air and Moisture Sensitivity: this compound is sensitive to air and moisture and should be handled under an inert atmosphere using Schlenk techniques or in a glovebox.
-
Reactivity: It will react with protic solvents and compounds containing acidic protons.
-
Personal Protective Equipment: Appropriate personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
This compound is a valuable organometallic reagent for the introduction of the 3-octyl group in organic synthesis. Its preparation from the corresponding alkyl bromide is straightforward, and its utility is most prominently demonstrated in the Negishi cross-coupling reaction to form C(sp³)–C(sp²) bonds. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this reagent in their synthetic endeavors.
References
- 1. This compound | #ZT0416 | Rieke Metals Products & Services [riekemetals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Handling of 3-Octylzinc Bromide in Tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility, preparation, and handling of 3-Octylzinc bromide in Tetrahydrofuran (THF). While specific quantitative solubility data at various temperatures is not extensively reported in the literature, this document outlines the crucial factors governing its solubility and provides practical guidance for its use in synthesis.
Understanding the Solubility of this compound in THF
This compound, like many organozinc reagents, is not typically isolated as a pure solid. Instead, it is prepared and used as a solution in an appropriate solvent, most commonly THF. The solubility is a critical factor for its successful application in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling.
The formation of a soluble this compound solution is a multi-step process. The direct reaction of 1-bromooctane with zinc metal initially forms surface-bound organozinc species. The key to achieving a soluble solution lies in the addition of activating agents, most notably lithium chloride (LiCl).[1][2][3][4] THF plays a crucial role as a solvent by coordinating to the zinc center, thereby stabilizing the organozinc species in solution.[5]
Table 1: Factors Influencing the Solubility of this compound in THF
| Factor | Description | Impact on Solubility |
| Solvent | Tetrahydrofuran (THF) is the most common solvent. | THF coordinates with the zinc atom, stabilizing the organozinc reagent and promoting solubility.[5] |
| Additives (e.g., LiCl) | Lithium chloride is frequently added during the synthesis of organozinc reagents. | LiCl facilitates the solubilization of surface-bound organozinc intermediates by forming a soluble "ate" complex, (THF)nLi[(n-Octyl)ZnBrCl].[1][6][7] |
| Temperature | The preparation is often carried out at room temperature or slightly elevated temperatures. | While specific temperature-dependent solubility data is scarce, the formation of the organozinc reagent is typically efficient at ambient temperatures in the presence of activators. |
| Purity of Reagents | The presence of water or other protic impurities can decompose the organozinc reagent. | The use of anhydrous THF and inert atmosphere techniques is critical for maintaining the concentration of the active reagent. |
Table 2: Typical Concentrations of Alkylzinc Bromide Solutions in THF
| Reagent Type | Typical Commercial Concentration | Notes |
| Alkylzinc bromides (general) | 0.5 M | This is a common concentration for commercially available solutions and for in-situ preparations for subsequent reactions.[8][9][10] |
| This compound | ~0.5 M - 1.0 M | While not as commonly sold pre-prepared as smaller alkylzinc reagents, it is typically generated in this concentration range for synthetic applications. |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of a this compound solution in THF and its subsequent use in a Negishi cross-coupling reaction.
Protocol 2.1: Preparation of this compound Solution in THF
This protocol is adapted from general procedures for the preparation of alkylzinc halides.[11][12]
Materials:
-
Zinc dust (<10 micron, activated)
-
1,2-Dibromoethane
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Bromooctane
-
Lithium chloride (LiCl), anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Zinc Activation:
-
In a flame-dried 100 mL Schlenk flask under an inert atmosphere, add zinc dust (2.0 eq).
-
Add anhydrous THF (20 mL).
-
To the stirred suspension, add 1,2-dibromoethane (0.1 eq) and TMSCl (0.05 eq).
-
Stir the mixture at room temperature for 30 minutes. The activation is indicated by the evolution of gas and a gentle exotherm.
-
-
Formation of the Organozinc Reagent:
-
To the activated zinc slurry, add a solution of anhydrous LiCl (1.0 eq) in anhydrous THF (10 mL).
-
Slowly add a solution of 1-bromooctane (1.0 eq) in anhydrous THF (20 mL) dropwise over 30 minutes.
-
The reaction is exothermic; maintain the temperature below 40 °C using a water bath if necessary.
-
After the addition is complete, stir the mixture at room temperature for 2-4 hours.
-
Allow the excess zinc to settle. The supernatant is the solution of this compound, which can be used directly in the next step. The concentration can be determined by titration.
-
Protocol 2.2: Negishi Cross-Coupling of this compound with an Aryl Bromide
This protocol is a representative example of the application of the prepared this compound solution.[11][13][14]
Materials:
-
Solution of this compound in THF (from Protocol 2.1)
-
Aryl bromide (e.g., 4-bromotoluene) (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.02 eq)
-
Anhydrous THF
-
Schlenk flask and standard Schlenk line equipment
-
Argon or Nitrogen gas
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃ and SPhos in anhydrous THF (10 mL).
-
Stir the mixture at room temperature for 15 minutes to form the active catalyst complex.
-
-
Coupling Reaction:
-
To the catalyst solution, add the aryl bromide (1.0 eq).
-
Slowly add the solution of this compound (1.2 eq) via syringe or cannula.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Diagram 3.1: Formation of Soluble this compound
Caption: Formation of the soluble "ate" complex of this compound.
Diagram 3.2: Experimental Workflow for Negishi Coupling
Caption: Workflow for a Negishi cross-coupling reaction.
Diagram 3.3: Simplified Catalytic Cycle of Negishi Coupling
References
- 1. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of LiCl in Generating Soluble Organozinc Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methylzinc bromide, 0.50 M in THF | 18815-74-2 | Benchchem [benchchem.com]
- 9. 2-Thiazolylzinc bromide 0.5M tetrahydrofuran 173382-28-0 [sigmaaldrich.com]
- 10. 2-Thiazolylzinc bromide 0.5M tetrahydrofuran 173382-28-0 [sigmaaldrich.com]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 14. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
3-Octylzinc Bromide: A Versatile Reagent for sp³-sp² Carbon-Carbon Bond Formation in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Octylzinc bromide is a secondary organozinc reagent that has emerged as a valuable tool in organic synthesis, particularly for the construction of complex molecular architectures. Its utility lies primarily in its role as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. This reaction enables the formation of a carbon-carbon bond between an sp³-hybridized carbon center of the organozinc reagent and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate. The ability to forge such bonds is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced materials, where the introduction of alkyl chains onto aromatic systems is a common structural motif. This guide provides a comprehensive overview of the synthesis and applications of this compound, including detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its use in the modern organic chemistry laboratory.
Synthesis of this compound
The preparation of this compound is typically achieved through the direct insertion of activated zinc metal into the carbon-bromine bond of 3-bromooctane. The success of this reaction hinges on the activation of the zinc, which is commonly accomplished using iodine in a polar aprotic solvent such as tetrahydrofuran (THF). The presence of lithium chloride (LiCl) can also facilitate the oxidative insertion and subsequent stabilization of the organozinc reagent.
Experimental Protocol: Preparation of this compound
Materials:
-
3-Bromooctane
-
Zinc dust (activated)
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Lithium Chloride (optional, but recommended)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet is charged with activated zinc dust (1.5 equivalents).
-
The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.
-
A catalytic amount of iodine (approx. 1-2 mol%) is added to the zinc dust.
-
Anhydrous THF is added via syringe, and the mixture is stirred.
-
3-Bromooctane (1.0 equivalent) is added dropwise to the stirred suspension.
-
The reaction mixture is gently heated to initiate the reaction, which is typically indicated by a color change and a mild exotherm. The reaction is then maintained at a gentle reflux for 2-4 hours, or until the consumption of the starting material is confirmed by TLC or GC analysis.
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess zinc is allowed to settle.
-
The resulting solution of this compound in THF is carefully cannulated to another dry, argon-flushed flask for immediate use in subsequent reactions. The concentration of the organozinc reagent can be determined by titration.
Caption: Workflow for the synthesis of this compound.
Applications in Negishi Cross-Coupling Reactions
The primary application of this compound is in the palladium- or nickel-catalyzed Negishi cross-coupling reaction. This reaction provides a powerful and reliable method for the formation of C(sp³)–C(sp²) bonds.[1] The use of specialized phosphine ligands, such as CPhos, has been shown to be effective in promoting the desired reductive elimination and suppressing undesired side reactions like β-hydride elimination, which can be a challenge with secondary alkyl organometallics.[1]
Experimental Protocol: Negishi Coupling of this compound with an Aryl Bromide
Materials:
-
This compound solution in THF (prepared as described above)
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
CPhos (2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a glovebox or under an inert atmosphere, a flame-dried Schlenk tube is charged with Pd(OAc)₂ (1-2 mol%) and CPhos (2-4 mol%).
-
The aryl bromide (1.0 equivalent) and anhydrous THF are added.
-
The solution of this compound in THF (1.5 equivalents) is then added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-octyl-substituted aromatic compound.
Quantitative Data for Representative Negishi Cross-Coupling Reactions
The following table summarizes representative yields for the Negishi cross-coupling of secondary alkylzinc bromides with various aryl halides. While these examples may not specifically use this compound, they are indicative of the expected reactivity and efficiency of the reaction with this class of organozinc reagents.
| Entry | Aryl Halide | Alkylzinc Bromide | Catalyst (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Isopropylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF | 12 | 95 |
| 2 | 1-Bromo-4-methoxybenzene | Cyclohexylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF | 18 | 92 |
| 3 | 2-Bromopyridine | Isopropylzinc bromide | Pd(OAc)₂ (2) | CPhos (4) | THF | 24 | 88 |
| 4 | 1-Chloro-4-nitrobenzene | Cyclopentylzinc bromide | Pd(OAc)₂ (2) | CPhos (4) | THF/Toluene | 12 | 90 |
| 5 | 1-Bromo-3,5-dimethylbenzene | sec-Butylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF | 16 | 93 |
Data is representative and adapted from literature on secondary alkylzinc bromide couplings.[1][2]
Mechanistic Considerations: The Negishi Catalytic Cycle
The mechanism of the Negishi coupling reaction is well-established and proceeds through a catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
The catalytic cycle commences with the oxidative addition of the aryl halide (R¹-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the alkyl group (R²) from the this compound is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The final step is reductive elimination, which results in the formation of the C-C bond in the desired product (R¹-R²) and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of molecules containing an octyl group attached to an aromatic or vinylic framework. Its straightforward preparation and successful application in the robust and reliable Negishi cross-coupling reaction make it an indispensable tool for synthetic chemists in both academic and industrial settings. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently incorporate this valuable reagent into their synthetic strategies for the development of novel chemical entities.
References
The Synthesis of Conjugated Polymers Utilizing 3-Octylzinc Bromide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The precise synthesis of conjugated polymers is a cornerstone of advanced materials science, with applications spanning organic electronics, sensor technology, and biomedical devices. Among the various synthetic methodologies, the use of organozinc reagents, particularly derivatives of 3-octylthiophene, has emerged as a powerful strategy for producing well-defined poly(3-octylthiophene) (P3OT). This guide provides an in-depth overview of the synthesis of conjugated polymers using 3-octylzinc bromide derivatives, focusing on the widely employed Kumada catalyst-transfer polycondensation (KCTP), also known as Grignard Metathesis (GRIM) polymerization.
Core Concepts: The Role of Organometallic Intermediates
The synthesis of regioregular poly(3-alkylthiophene)s (P3ATs) like P3OT hinges on the formation of specific organometallic intermediates. While the term "this compound" might intuitively suggest a direct role, the more common and effective strategy involves the in-situ generation of a thienyl Grignard or organozinc reagent from a dihalogenated 3-octylthiophene monomer. This approach provides greater control over the polymerization process, leading to polymers with desired molecular weights and low polydispersity.
The key monomer precursor is 2,5-dibromo-3-octylthiophene. This molecule undergoes a metal-halogen exchange to form a reactive species, typically a Grignard reagent (2-bromo-5-chloromagnesio-3-octylthiophene) or a thienylzinc halide. These intermediates then undergo nickel-catalyzed cross-coupling in a chain-growth polymerization mechanism.
Quantitative Data Summary
The following table summarizes typical molecular weight (Mn), and polydispersity (Đ or PDI) data for poly(3-octylthiophene) (P3OT) synthesized via Kumada catalyst-transfer polycondensation. These values are influenced by the monomer-to-catalyst ratio and reaction conditions.
| Polymer | Number-Average Molecular Weight (Mn) (kDa) | Polydispersity (Đ) | Reference |
| P3OT | 23 | 1.8 | [1] |
| P3OT (various fractions) | 12 - 72 | N/A | [2] |
Experimental Protocols
Synthesis of 2,5-dibromo-3-octylthiophene (Monomer)
A general and widely adopted procedure for the synthesis of the monomer precursor is as follows:
Materials:
-
3-octylthiophene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Hexane
-
Deionized water
Procedure:
-
Dissolve 3-octylthiophene in DMF in a round-bottom flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add NBS (2.0 equivalents) in portions to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into deionized water and extract with hexane.
-
Wash the organic layer with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 2,5-dibromo-3-octylthiophene.
Polymerization of 2,5-dibromo-3-octylthiophene via Kumada Catalyst-Transfer Polycondensation (KCTP)
The following protocol outlines the GRIM method for the synthesis of regioregular poly(3-octylthiophene).
Materials:
-
2,5-dibromo-3-octylthiophene
-
tert-Butylmagnesium chloride (or other Grignard reagent like isopropylmagnesium chloride)[3]
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)[4][5]
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Chloroform
-
Hexane
Procedure:
-
In an oven-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dibromo-3-octylthiophene in anhydrous THF.
-
Cool the solution to 0°C.
-
Slowly add a solution of tert-butylmagnesium chloride (1.0 equivalent) in THF to the monomer solution. This initiates the Grignard metathesis, forming a mixture of 2-bromo-5-chloromagnesio-3-octylthiophene and its regioisomer.[3][5]
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Add the Ni(dppp)Cl₂ catalyst (typically 0.5-2 mol% relative to the monomer) to the reaction mixture.
-
Allow the polymerization to proceed at room temperature for a specified time (e.g., 2-24 hours). The reaction mixture will typically become a darker, more viscous solution.
-
Quench the polymerization by slowly adding methanol. This will cause the polymer to precipitate.
-
Filter the precipitated polymer and wash with methanol to remove any remaining catalyst and unreacted monomer.
-
Purify the polymer by Soxhlet extraction, sequentially with methanol, hexane, and finally chloroform. The purified polymer is recovered from the chloroform fraction.[6]
-
Precipitate the chloroform solution in methanol, filter, and dry the resulting P3OT polymer under vacuum.
Visualizations
Caption: A flowchart illustrating the key stages in the synthesis and purification of poly(3-octylthiophene).
Caption: The catalytic cycle of Kumada Catalyst-Transfer Polycondensation for poly(3-octylthiophene).
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA13258G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. utd-ir.tdl.org [utd-ir.tdl.org]
- 6. chem.cmu.edu [chem.cmu.edu]
discovery and history of organozinc compounds.
An In-depth Technical Guide to the Discovery and History of Organozinc Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organozinc compounds, bearing a carbon-zinc bond, hold a distinguished position in the history of chemistry as one of the first classes of organometallic compounds to be synthesized. Their discovery by Edward Frankland in the mid-19th century not only laid the foundation for organometallic chemistry but also introduced the groundbreaking concept of valence. Despite being surpassed in reactivity by organolithium and Grignard reagents for a period, organozinc chemistry has experienced a remarkable renaissance. Their moderate reactivity, high functional group tolerance, and stereoselectivity have made them indispensable tools in modern organic synthesis, with wide-ranging applications in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery and historical development of organozinc compounds, detailing the seminal reactions that have defined the field. It includes meticulous experimental protocols for key transformations, quantitative data on the physicochemical properties of organozinc species, and graphical representations of reaction mechanisms and historical progression to offer a thorough resource for researchers and professionals in drug development.
The Dawn of Organometallic Chemistry: Edward Frankland's Pioneering Synthesis
The history of organozinc compounds begins in 1849 with the English chemist Sir Edward Frankland.[1] While attempting to isolate the ethyl radical by heating ethyl iodide with zinc, he serendipitously produced a spontaneously flammable colorless liquid, which he later identified as diethylzinc (Zn(C₂H₅)₂).[2] This marked the first synthesis of an organozinc compound and is widely considered the birth of organometallic chemistry.[2] Frankland's work was not only a synthetic breakthrough but also led him to propose the theory of valence, a fundamental concept in chemistry that describes the combining power of an element.
Frankland's Synthesis of Diethylzinc
Frankland's original method involved the reaction of an alkyl halide with zinc metal.[3] The initial product is an alkylzinc halide (RZnX), which then disproportionates upon heating to yield the dialkylzinc compound (R₂Zn) and zinc halide.[4]
Reaction Scheme:
2 RX + 2 Zn → R₂Zn + ZnX₂
A significant improvement to this method was the use of a zinc-copper couple, which is a more reactive form of zinc.[5]
Experimental Protocol: Synthesis of Diethylzinc (Contemporary Method)
A contemporary and safer procedure for the preparation of diethylzinc is provided below.
Materials:
-
Zinc dust
-
Copper(I) oxide
-
Ethyl iodide
-
Ethyl bromide
-
Dry diethyl ether (solvent)
-
An inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Activation of Zinc: Prepare a zinc-copper couple by mixing zinc dust and copper(I) oxide in a flask under an inert atmosphere. Heat the mixture to activate the zinc.
-
Reaction: To the activated zinc-copper couple, add a 1:1 mixture of ethyl iodide and ethyl bromide dissolved in dry diethyl ether.
-
The reaction is initiated by gentle heating and proceeds exothermically.
-
After the initial reaction subsides, the mixture is refluxed to ensure complete reaction.
-
Work-up: The resulting diethylzinc is distilled directly from the reaction mixture under an inert atmosphere. Due to its pyrophoric nature, extreme caution must be exercised during its handling and purification.
Early Synthetic Applications: The Frankland-Duppa and Reformatsky Reactions
Following Frankland's discovery, the synthetic utility of organozinc reagents began to be explored.
The Frankland-Duppa Reaction (1863)
In 1863, Frankland and his student, B. F. Duppa, reported the reaction of dialkylzincs with dialkyl oxalates to produce α-hydroxycarboxylic esters.[1][6][7] This reaction demonstrated the nucleophilic character of the alkyl groups in organozinc compounds.
Reaction Scheme:
(COOR)₂ + 2 R'₂Zn + 4 H⁺ → R'₂C(OH)COOR + 2 Zn²⁺ + 2 R'H
Experimental Protocol: Frankland-Duppa Reaction
Materials:
-
Dialkyl oxalate (e.g., diethyl oxalate)
-
Alkyl halide (e.g., ethyl iodide)
-
Zinc (or amalgamated zinc)
-
Anhydrous solvent (e.g., diethyl ether)
-
Acid for work-up (e.g., hydrochloric acid)
Procedure:
-
In a flask under an inert atmosphere, the alkyl halide is reacted with zinc in an anhydrous solvent to form the organozinc reagent in situ.
-
The dialkyl oxalate is then added to the solution of the organozinc reagent.
-
The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete.
-
The reaction is quenched by the addition of an aqueous acid, which protonates the alkoxide intermediate to yield the α-hydroxycarboxylic ester.[6][7]
-
The product is then extracted and purified by standard methods.
The Reformatsky Reaction (1887)
In 1887, Sergei Reformatsky discovered that α-haloesters react with carbonyl compounds in the presence of zinc to form β-hydroxyesters.[8] This reaction is highly valued for its ability to form carbon-carbon bonds and for its compatibility with a wide range of functional groups. The key intermediate is a zinc enolate, often referred to as a Reformatsky reagent.[9]
Reaction Scheme:
R¹R²CO + BrCH₂COOR³ + Zn → R¹R²C(OH)CH₂COOR³
Experimental Protocol: Reformatsky Reaction
Materials:
-
Aldehyde or ketone
-
α-Bromoester (e.g., ethyl bromoacetate)
-
Activated zinc dust
-
Iodine (for activation)
-
Toluene (solvent)
-
MTBE (for extraction)
-
Aqueous HCl (for work-up)
Procedure: [10]
-
A suspension of activated zinc dust and a catalytic amount of iodine in toluene is heated to reflux for 5 minutes and then cooled to room temperature.
-
The α-bromoester is added to the mixture.
-
A solution of the aldehyde or ketone in toluene is then added.
-
The resulting mixture is stirred at 90 °C for 30 minutes.
-
The reaction is cooled to 0 °C and quenched with water.
-
The suspension is filtered, and the filtrate is extracted with MTBE.
-
The combined organic phases are washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to yield the β-hydroxyester.
Expansion of Synthetic Utility: The Simmons-Smith and Negishi Reactions
The 20th century saw a significant expansion in the applications of organozinc chemistry, most notably with the development of the Simmons-Smith reaction for cyclopropanation and the Nobel Prize-winning Negishi coupling for carbon-carbon bond formation.
The Simmons-Smith Reaction (1958)
Developed by Howard E. Simmons, Jr. and Ronald D. Smith at DuPont, the Simmons-Smith reaction is a versatile method for the stereospecific synthesis of cyclopropanes from alkenes.[11] The reaction typically employs diiodomethane and a zinc-copper couple to generate an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), which then reacts with an alkene in a concerted fashion.[12][13]
Reaction Scheme:
Alkene + CH₂I₂ + Zn(Cu) → Cyclopropane + ZnI₂
Experimental Protocol: Simmons-Smith Reaction
Materials:
-
Alkene
-
Diethylzinc (Et₂Zn)
-
Trifluoroacetic acid
-
Diiodomethane (CH₂I₂)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Aqueous NaHCO₃ and Na₂EDTA solution (for quenching)
Procedure: [14]
-
To a solution of dichloromethane, add a solution of diethylzinc under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of trifluoroacetic acid in dichloromethane. The mixture is then stirred vigorously at room temperature for 2 hours.
-
Cool the mixture to -10 °C and add a solution of diiodomethane in dichloromethane dropwise.
-
To this solution, add a solution of the alkene in dichloromethane at -10 °C.
-
The reaction mixture is allowed to warm to room temperature slowly and stirred for 12 hours.
-
The reaction is quenched by pouring it into a solution of NaHCO₃ and Na₂EDTA.
-
The organic phase is separated, and the aqueous phase is extracted with dichloromethane.
-
The combined organic phases are concentrated, and the residue is purified by flash column chromatography.
The Negishi Coupling (1977)
In 1977, Ei-ichi Negishi reported a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide.[15] This reaction, for which Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry, has become a powerful and widely used method for the formation of carbon-carbon bonds.[16] The Negishi coupling is valued for its high yields, stereospecificity, and broad functional group tolerance.[16]
Catalytic Cycle: The mechanism involves a catalytic cycle with a palladium(0) species.
Experimental Protocol: Negishi Coupling
Materials:
-
Aryl or vinyl halide (or triflate)
-
Organozinc reagent (prepared in situ or pre-formed)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous THF (solvent)
Procedure:
-
Preparation of the Organozinc Reagent: The organozinc reagent can be prepared by the reaction of the corresponding organic halide with activated zinc (e.g., Rieke zinc) or by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).
-
Coupling Reaction: In a separate flask under an inert atmosphere, the palladium catalyst and the aryl or vinyl halide are dissolved in anhydrous THF.
-
The solution of the organozinc reagent is then transferred to the flask containing the catalyst and the organic halide.
-
The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.
-
The progress of the reaction is monitored by a suitable technique (e.g., TLC or GC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by chromatography.
Quantitative Data on Organozinc Compounds
The following tables summarize key quantitative data for representative organozinc compounds.
Table 1: Physicochemical Properties of Selected Organozinc Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Dimethylzinc | (CH₃)₂Zn | 95.44 | -29 | 46 |
| Diethylzinc | (C₂H₅)₂Zn | 123.5 | -28 | 118 |
| Diphenylzinc | (C₆H₅)₂Zn | 219.6 | 107 | 280-285 (dec.) |
| Ethylzinc Iodide | C₂H₅ZnI | 221.36 | - | - |
| (Iodomethyl)zinc Iodide | ICH₂ZnI | 345.2 | - | - |
Table 2: Structural Parameters of Diethylzinc
| Parameter | Solid State | Gas Phase |
| Bond Length (Zn-C) | 194.8(5) pm | 195.0(2) pm |
| Bond Angle (C-Zn-C) | 176.2(4)° | ~180° |
| Coordination Geometry | Nearly Linear | Linear |
Data obtained from X-ray crystallography (solid state) and electron diffraction (gas phase).[5]
Conclusion
The journey of organozinc compounds, from their serendipitous discovery to their central role in modern synthetic chemistry, is a testament to the continuous evolution of the field. The pioneering work of Frankland not only introduced a new class of compounds but also laid the conceptual groundwork for our understanding of chemical bonding. The subsequent development of seminal reactions like the Reformatsky, Simmons-Smith, and Negishi couplings has provided chemists with powerful tools to construct complex molecules with high precision and efficiency. For professionals in drug discovery and development, a thorough understanding of the history, mechanisms, and practical application of organozinc chemistry is crucial for the design and synthesis of novel therapeutic agents. The moderate reactivity and high functional group tolerance of organozinc reagents make them particularly well-suited for the late-stage functionalization of complex drug candidates. As synthetic methodologies continue to advance, the legacy of organozinc chemistry is certain to endure and inspire future innovations.
References
- 1. Early history of zinc in organic synthesis - American Chemical Society [acs.digitellinc.com]
- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Diethylzinc - Wikipedia [en.wikipedia.org]
- 6. Frankland-Duppa Reaction [drugfuture.com]
- 7. Frankland-Duppa Reaction - Chempedia - LookChem [lookchem.com]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 11. Simmons-Smith Cyclopropanation Reaction | TCI Deutschland GmbH [tcichemicals.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Simmons-Smith_reaction [chemeurope.com]
- 14. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 15. chemistnotes.com [chemistnotes.com]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
The Reactivity of Alkylzinc Halides: An In-depth Technical Guide for Drug Development Professionals
Abstract
Alkylzinc halides, first reported in 1849, have emerged as indispensable reagents in modern organic synthesis, particularly within the pharmaceutical industry.[1] Their moderate reactivity, coupled with a high degree of functional group tolerance, distinguishes them from more reactive organometallic counterparts like Grignard and organolithium reagents.[2][3] This unique characteristic allows for the construction of complex molecular architectures without the need for extensive protecting group strategies, streamlining synthetic routes to valuable drug candidates.[4] This technical guide provides a comprehensive overview of the preparation, structure, and reactivity of alkylzinc halides, with a focus on their application in key carbon-carbon bond-forming reactions crucial for drug development. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows are presented to equip researchers and scientists with the practical knowledge required to effectively utilize these versatile reagents.
Introduction: The Unique Position of Alkylzinc Halides in Synthesis
Organozinc compounds, particularly alkylzinc halides (R-Zn-X), occupy a strategic niche in the repertoire of organometallic reagents. While early applications were overshadowed by the higher reactivity of Grignard reagents, the last few decades have witnessed a renaissance in their use, driven by the demands of complex molecule synthesis.[1][3] The carbon-zinc bond possesses a significant covalent character (approximately 85%), rendering it less reactive towards polar electrophiles such as esters, ketones, and nitriles compared to its magnesium or lithium analogues.[4] This inherent stability is a key advantage, enabling the preparation and use of highly functionalized organozinc reagents that would be incompatible with more reactive organometallics.[4]
The utility of alkylzinc halides is further amplified by their ability to undergo transmetalation with transition metal catalysts, most notably palladium and nickel.[4] This opens up a vast landscape of cross-coupling reactions, allowing for the precise and efficient formation of carbon-carbon bonds, a cornerstone of medicinal chemistry and drug discovery.[2][4]
Preparation of Alkylzinc Halides
The synthesis of alkylzinc halides can be broadly categorized into two main approaches: the direct insertion of metallic zinc into an alkyl halide and the transmetalation of a more reactive organometallic species with a zinc salt.
Direct Insertion of Metallic Zinc
The direct reaction of an alkyl halide with zinc metal is a straightforward and widely used method for preparing alkylzinc halides.[5] The success of this reaction is highly dependent on the activation of the zinc metal, as a passivating layer of zinc oxide can impede the reaction.[6]
Activation of Zinc Metal:
Several methods are employed to activate zinc for this reaction:
-
Acid Washing: Treatment with dilute acids, such as HCl, can remove the oxide layer.[5]
-
Iodine Activation: A catalytic amount of iodine is a common and effective activating agent.[7][8]
-
Rieke® Zinc: This highly reactive form of zinc is prepared by the reduction of a zinc salt, such as ZnCl₂, with a reducing agent like potassium or lithium.[2][9]
-
Zinc-Copper Couple: This alloy is also a classic and effective form of activated zinc.[2]
A general workflow for the preparation of an alkylzinc halide via direct zinc insertion is depicted below.
Experimental Protocol: Preparation of (5-Cyanopentyl)zinc(II) bromide [10]
-
An oven-dried 200-mL Schlenk flask equipped with a magnetic stir bar is purged with argon.
-
Zinc powder (9.80 g, 150 mmol) is added, and the flask is heated under high vacuum at 70 °C for 30 minutes.
-
After refilling with argon, anhydrous 1,3-dimethyl-2-imidazolidinone (DMI; 100 mL) is added via syringe.
-
Iodine (634 mg, 2.50 mmol) is added, and the mixture is stirred at 70 °C until the red color fades (approximately 5 minutes).
-
6-Bromohexanenitrile (13.2 mL, 100 mmol) is added dropwise, and the reaction is stirred at 70 °C for 12 hours.
-
After cooling, the unreacted zinc is allowed to settle, and the supernatant solution of the alkylzinc bromide is filtered under argon. The concentration is determined by ¹H NMR spectroscopy.[10]
Transmetalation
Functionalized alkylzinc halides can also be prepared by the transmetalation of Grignard reagents or organolithium compounds with a zinc halide, often in the presence of lithium chloride to enhance reactivity.[11][12] This method is particularly useful when the direct insertion of zinc is sluggish or incompatible with certain functional groups.
Experimental Protocol: Preparation of Functionalized Alkylzinc Halides via Mg Insertion [13]
Alkyl bromides containing various functional groups can be converted to the corresponding alkylzinc reagents by the direct insertion of magnesium in the presence of LiCl and ZnCl₂.[13]
Key Reactions of Alkylzinc Halides
Alkylzinc halides participate in a variety of synthetically important reactions, including cross-coupling, addition to carbonyls, and cyclopropanation.
Negishi Cross-Coupling Reaction
The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate.[2][4] This reaction is a powerful tool for forming C(sp³)–C(sp²), C(sp³)–C(sp³), and other carbon-carbon bonds.[4][14]
The catalytic cycle of the Negishi coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
A significant challenge in the Negishi coupling of secondary alkylzinc halides is the potential for β-hydride elimination, which can lead to the formation of undesired isomeric products.[15][16] The choice of ligand on the palladium catalyst is crucial for suppressing this side reaction and promoting the desired reductive elimination.[15][16]
Experimental Protocol: Enantioconvergent Negishi Cross-Coupling [5]
-
In a nitrogen-filled glovebox, a flame-dried Schlenk tube is charged with the palladium catalyst (e.g., Pd(L)(η³-cin)Cl, 2.0 mol %), the aryl chloride (0.2 mmol), and THF.
-
The tube is sealed and stirred at 10 °C for 5 minutes.
-
The secondary alkylzinc reagent (0.3 mmol) is then added.
-
The reaction mixture is stirred at 10 °C for 24 hours.
-
The resulting mixture is filtered through a short pad of silica gel, and the product is purified by column chromatography.[5]
Table 1: Quantitative Data for Negishi Cross-Coupling of Secondary Alkylzinc Halides
| Entry | Aryl Halide | Alkylzinc Halide | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Branched:Linear Ratio | Cite |
| 1 | 2-Bromobenzonitrile | i-PrZnBr | Pd(OAc)₂ (1) | CPhos (2) | THF | rt | 2 | 95 | >20:1 | [17] |
| 2 | 4-Bromoacetophenone | i-PrZnBr | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | rt | 2 | 96 | >20:1 | [17] |
| 3 | 2-Chlorobenzonitrile | i-PrZnBr | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | rt | 12 | 94 | >20:1 | [17] |
| 4 | 4-Chlorobenzaldehyde | i-PrZnBr | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | rt | 12 | 92 | >20:1 | [17] |
| 5 | 2-Bromonaphthalene | (rac)-1-phenylethylzinc bromide | Pd(L7)(η³-cin)Cl (2) | L7 (NHC) | THF | 10 | 24 | 99 | - | [5] |
| 6 | 4-Bromoanisole | n-decylzinc iodide | PdCl₂(dppf) (2) | dppf | THF | 40 | 12 | 91 (product) | - | [1] |
Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester.[10][18][19] The key intermediate is a zinc enolate, often referred to as a Reformatsky reagent, which is less basic than the corresponding lithium or magnesium enolates, thus preventing undesired side reactions with the ester functionality.[7][20]
Experimental Protocol: Reformatsky Reaction [13]
-
A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in toluene is stirred under reflux for 5 minutes and then cooled to room temperature.
-
Ethyl bromoacetate (2.0 eq) is added to the mixture.
-
A solution of the ketone (1.0 eq) in toluene is then added to the suspension.
-
The resulting mixture is stirred at 90 °C for 30 minutes.
-
After cooling to 0 °C, water is added, and the mixture is filtered.
-
The filtrate is extracted with an organic solvent (e.g., MTBE), and the combined organic phases are washed, dried, and concentrated. The product is purified by silica gel chromatography.[13]
Table 2: Quantitative Data for the Reformatsky Reaction
| Entry | Aldehyde/Ketone | α-Halo Ester | Solvent | Temp (°C) | Time (h) | Yield (%) | Cite |
| 1 | Benzaldehyde | Ethyl 2-bromoacetate | Benzene | Reflux | 2.5 | 95 | [14] |
| 2 | Acetophenone | Ethyl 2-bromoacetate | Toluene | 90 | 0.5 | 86 | [13] |
| 3 | Cyclohexanone | Ethyl 2-bromoacetate | Diethyl ether | Reflux | 2.5 | 73 | [14] |
| 4 | 2-Chlorobenzoyl isothiocyanate | Ethyl 2-bromoacetate | Benzene | Reflux | - | 72 | [14] |
Simmons-Smith Reaction
The Simmons-Smith reaction is a cyclopropanation reaction that involves the reaction of an alkene with an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to form a cyclopropane.[21][22] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[22][23]
A common and effective modification of the Simmons-Smith reaction utilizes diethylzinc and diiodomethane, a combination known as the Furukawa reagent.[15]
Experimental Protocol: Simmons-Smith Cyclopropanation [23]
-
To a solution of CH₂Cl₂ under a nitrogen atmosphere, a solution of diethylzinc (2.0 eq) is added and cooled to 0 °C.
-
A solution of trifluoroacetic acid (2.0 eq) in CH₂Cl₂ is added dropwise. The resulting slurry is stirred at room temperature for 2 hours.
-
A solution of diiodomethane (2.0 eq) in CH₂Cl₂ is added dropwise at -10 °C.
-
A solution of the alkene (1.0 eq) in CH₂Cl₂ is added at -10 °C, and the mixture is warmed to room temperature and stirred for 12 hours.
-
The reaction is quenched, and the product is extracted and purified by flash column chromatography.[23]
Table 3: Quantitative Data for the Simmons-Smith Reaction
| Entry | Alkene | Cyclopropanating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Cite |
| 1 | Cyclohexene | CH₂I₂ / Zn-Cu | Diethyl ether | Reflux | 48 | 55 | [22] |
| 2 | Styrene | CH₂I₂ / Zn-Cu | Diethyl ether | Reflux | 48 | 31 | [22] |
| 3 | (Z)-3-hexene | CH₂I₂ / Et₂Zn | 1,2-DCE | 0 to rt | 12 | 92 | [19] |
| 4 | 1-Octene | CH₂I₂ / Et₂Zn | 1,2-DCE | 0 to rt | 12 | 85 | [19] |
Chelation Control in Alkylzinc Halide Reactions
A notable feature of reactions involving alkylzinc halides is the potential for chelation control, which can dictate the stereochemical outcome of additions to carbonyl compounds.[23][24] In the presence of a Lewis acidic alkylzinc halide, even substrates with typically non-chelating groups like silyloxy ethers can undergo highly diastereoselective additions.[23] This chelation-controlled pathway involves the coordination of the zinc species to both the carbonyl oxygen and a nearby heteroatom, leading to a rigid transition state that directs the nucleophilic attack from a specific face.
Applications in Drug Development
The mild reaction conditions, high functional group tolerance, and predictable reactivity of alkylzinc halides make them highly valuable in the synthesis of complex, biologically active molecules. Their use in Negishi couplings, for instance, has been instrumental in the late-stage functionalization of drug candidates, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies. The Reformatsky and Simmons-Smith reactions provide reliable methods for introducing key structural motifs, such as β-hydroxy esters and cyclopropanes, which are present in numerous natural products and pharmaceuticals.
Conclusion
Alkylzinc halides are robust and versatile reagents that have firmly established their place in the synthetic organic chemist's toolbox. Their moderate reactivity, which allows for excellent functional group compatibility, combined with their ability to participate in a wide range of powerful C-C bond-forming reactions, makes them particularly well-suited for the challenges of modern drug discovery and development. A thorough understanding of their preparation, reactivity, and the subtle factors that control their reactions, as detailed in this guide, is essential for leveraging their full potential in the synthesis of the next generation of therapeutic agents.
References
- 1. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
- 8. Simmons-Smith Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 14. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 20. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 21. Cobalt(I)-Catalyzed Stereoselective Olefination of Alkylzinc Reagents with Aldehydes [organic-chemistry.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 24. Diastereoselective chelation-controlled additions to β-silyloxy aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Spark: An In-depth Technical Guide to the Safe Handling and Storage of Organozinc Reagents
For Researchers, Scientists, and Drug Development Professionals
Organozinc reagents are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance. However, their utility is matched by their inherent reactivity, particularly their tendency to be pyrophoric, igniting spontaneously upon contact with air. This guide provides a comprehensive overview of the core principles and practices for the safe handling and storage of these valuable reagents, ensuring the well-being of laboratory personnel and the integrity of research endeavors.
Understanding the Hazard: The Nature of Organozinc Reagents
Organozinc compounds, particularly dialkylzincs like diethylzinc, were among the first organometallic compounds synthesized.[1] Their reactivity stems from the polar carbon-zinc bond, which imparts nucleophilic character to the carbon atom. While less reactive than their organolithium or Grignard counterparts, many organozinc reagents, especially neat (undiluted) alkylzincs, are pyrophoric and react vigorously with protic solvents.[1]
The pyrophoric nature of these reagents necessitates the use of stringent air-free techniques to prevent accidental ignition.[1] Understanding the specific properties of the organozinc reagent being used is the first critical step in a robust safety protocol.
Core Principles of Safe Handling
A multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for mitigating the risks associated with organozinc reagents.
Engineering Controls: The First Line of Defense
-
Fume Hoods and Glove Boxes: All manipulations of organozinc reagents must be conducted in a well-ventilated fume hood or a glove box with an inert atmosphere (e.g., nitrogen or argon).[2] Glove boxes are particularly recommended for operations requiring a scrupulously dry and oxygen-free environment.
-
Inert Atmosphere: A blanket of inert gas, such as nitrogen or argon, is crucial to prevent contact with atmospheric oxygen and moisture. This is typically achieved using a Schlenk line or by working within a glove box.
Personal Protective Equipment (PPE): Essential for Individual Safety
Proper PPE is mandatory when working with organozinc reagents. The following should be worn at all times:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes and potential explosions. |
| Hand Protection | Flame-resistant gloves (e.g., Nomex®) over chemical-resistant gloves (e.g., nitrile) | Provides a dual barrier against chemical contact and fire. |
| Body Protection | Flame-resistant lab coat | Protects the body from fire and chemical splashes. |
| Footwear | Closed-toe shoes made of a non-porous material | Protects feet from spills. |
Safe Transfer Techniques: Minimizing Exposure
The transfer of pyrophoric organozinc reagents requires specialized techniques to prevent exposure to air. The two primary methods are the syringe/cannula transfer and the use of Sure/Seal™ bottles.
Syringe/Cannula Transfer Workflow
Using Sure/Seal™ Bottles
Many commercial organozinc reagents are supplied in Sure/Seal™ bottles, which are designed for the safe storage and dispensing of air-sensitive liquids.[3][4] These bottles feature a crown cap with a resealable septum, allowing for multiple withdrawals using a syringe or cannula while maintaining an inert atmosphere.[4][5]
Storage of Organozinc Reagents: Maintaining Stability and Safety
Proper storage is critical to preserve the integrity of organozinc reagents and to prevent accidents.
General Storage Guidelines
-
Inert Atmosphere: Always store organozinc reagents under a positive pressure of an inert gas.[6]
-
Temperature: Store in a cool, dry place, away from heat sources. Some reagents may require refrigeration, but always consult the manufacturer's recommendations to avoid freezing or precipitation.
-
Segregation: Store organozinc reagents separately from flammable materials, oxidizers, and protic solvents.
-
Labeling: Containers must be clearly labeled with the chemical name, concentration, and associated hazards.
Storage Decision-Making Logic
Enhanced Stability with Organozinc Pivalates
Recent research has shown that converting organozinc halides to their corresponding pivalate salts can significantly enhance their stability towards air and moisture.[7][8][9] Solid organozinc pivalates can often be handled for short periods in the air without significant decomposition, offering a safer alternative for certain applications.[9][10] One study demonstrated that a particular heteroarylzinc pivalate was air-stable with almost no loss of activity after 4 hours in the air.[9][10]
Experimental Protocols: Quenching and Disposal
Unused or residual organozinc reagents must be safely quenched and disposed of. The following protocols provide a general framework; however, they should be adapted based on the specific reagent and scale of the operation.
Protocol for Quenching Small Quantities of Organozinc Reagents
Objective: To safely neutralize small amounts of residual organozinc reagent in laboratory glassware or syringes.
Materials:
-
Inert solvent (e.g., toluene, heptane)
-
Isopropanol
-
Methanol
-
Water
-
Dry ice/acetone bath or ice water bath
-
Schlenk flask or round-bottom flask with a septum
-
Stir bar
-
Syringes and needles
Procedure:
-
Inert Atmosphere: Ensure the reaction flask is under a positive pressure of an inert gas (nitrogen or argon).
-
Dilution: Dilute the residual organozinc reagent significantly with an unreactive, high-boiling solvent like toluene or heptane.[2][6] This helps to control the exothermicity of the quenching process.
-
Cooling: Cool the flask in an ice water or dry ice/acetone bath.
-
Slow Addition of Quenching Agent: Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring.[2][6] The slow addition is crucial to control the rate of reaction and heat generation.
-
Sequential Quenching: After the initial vigorous reaction with isopropanol subsides, slowly add a more reactive alcohol like methanol to ensure complete quenching.[6]
-
Final Hydrolysis: Once the reaction with methanol is complete, very slowly add water dropwise to hydrolyze any remaining reactive species.[6]
-
Neutralization and Disposal: Allow the mixture to warm to room temperature. Neutralize the solution with a weak acid (e.g., saturated aqueous ammonium chloride) and dispose of it as hazardous waste according to institutional guidelines.
Protocol for Disposal of Empty Organozinc Reagent Bottles
Objective: To safely decontaminate and dispose of empty Sure/Seal™ bottles that previously contained organozinc reagents.
Materials:
-
Inert, dry solvent (e.g., toluene or hexane)
-
Isopropanol
-
Methanol
-
Water
-
Schlenk line or glove box
-
Appropriate waste containers
Procedure:
-
Inert Atmosphere: Under an inert atmosphere, rinse the empty bottle three times with a dry, inert solvent such as toluene or hexane.[11] The rinsate should be transferred to a separate flask for quenching as described in the protocol above.
-
Quenching the Rinsate: Quench the solvent rinses using the slow, sequential addition of isopropanol, methanol, and water in a separate, cooled flask.
-
Bottle Decontamination: After the triple rinse, remove the bottle from the inert atmosphere and place it in the back of a fume hood.
-
Final Rinse: Carefully add water to the bottle to hydrolyze any remaining trace residues.
-
Disposal: Once the bottle is thoroughly decontaminated, it can be disposed of according to institutional guidelines for chemical waste.
Quantitative Data Summary
While precise quantitative data can be highly dependent on the specific organozinc reagent, its concentration, and the solvent system, the following tables provide a general overview of key parameters.
Table 1: General Stability and Reactivity of Common Organozinc Reagents
| Reagent Type | General Formula | Pyrophoricity (Neat) | Reactivity with Protic Solvents | Air/Moisture Stability |
| Dialkylzincs | R₂Zn (R=alkyl) | High | Vigorous | Very Low |
| Di-s- and t-alkylzincs | R₂Zn (R=s-/t-alkyl) | Very High | Explosive | Extremely Low |
| Diarylzincs | Ar₂Zn (Ar=aryl) | Low to Moderate | Moderate | Low |
| Alkylzinc Halides | RZnX (X=Cl, Br, I) | Generally Not Pyrophoric in Solution | Moderate | Low |
| Arylzinc Halides | ArZnX (X=Cl, Br, I) | Not Pyrophoric in Solution | Low | Low |
| Organozinc Pivalates | RZnOPiv | Low (often solids) | Low | Significantly Enhanced[7][8][9] |
Table 2: Recommended Solvents for Handling and Storage
| Solvent | Compatibility | Notes |
| Tetrahydrofuran (THF) | Good | Common solvent for many organozinc reactions and for commercially available solutions.[3] Can form peroxides. |
| Toluene | Good | A good, less-coordinating solvent for storage and reactions. |
| Heptane/Hexane | Good | Non-coordinating solvents, often used for the storage of neat reagents. |
| Diethyl Ether | Good | Similar to THF, but more volatile. Can form peroxides. |
| Dichloromethane | Use with Caution | Can react with some organometallic reagents. |
| Protic Solvents (Water, Alcohols) | Incompatible | React violently with many organozinc reagents.[1] |
Table 3: Thermal Stability of Diethylzinc
| Condition | Decomposition Onset Temperature | Notes |
| In N₂ carrier gas | ~150 °C | Significant decomposition occurs between 300-600 °C.[12] |
| In He or H₂ atmosphere | - | Thermal decomposition leads to the formation of n-butane, ethene, and ethane.[13][14] |
Conclusion
Organozinc reagents are indispensable in modern chemical synthesis. Their safe and effective use hinges on a thorough understanding of their properties and the strict adherence to established safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and mastering air-free handling and quenching techniques, researchers can harness the synthetic power of these reagents while minimizing the inherent risks. This guide serves as a foundational resource for developing a comprehensive safety culture in any laboratory that employs these valuable chemical tools.
References
- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 2. chemistry.nd.edu [chemistry.nd.edu]
- 3. 有机锌试剂 [sigmaaldrich.com]
- 4. Sure/Seal™ Packaging System [sigmaaldrich.com]
- 5. drs.illinois.edu [drs.illinois.edu]
- 6. chemistry.ucla.edu [chemistry.ucla.edu]
- 7. Organozinc pivalates for cobalt-catalyzed difluoroalkylarylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. Mass-spectrometric study of thermal decomposition of diethylzinc and diethyltellurium - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Mass-spectrometric study of thermal decomposition of diethylzinc and diethyltellurium - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical Properties of Zinc Bromide
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of zinc bromide (ZnBr₂). The information herein is intended to serve as a critical resource for professionals in research and development who utilize zinc bromide in chemical synthesis, as a catalyst, or in the formulation of pharmaceutical products. This document details quantitative physical data, outlines relevant experimental protocols for property determination, and provides visualizations of key chemical processes and relationships.
Core Physical and Chemical Properties
Zinc bromide is an inorganic salt that is highly valued in various scientific fields for its properties as a Lewis acid, its high density in solution, and its solubility characteristics.[1][2] It is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere to form a dihydrate, ZnBr₂·2H₂O.[1] This property necessitates careful handling and storage to maintain the integrity of the anhydrous form.
Quantitative Data Summary
The fundamental physical properties of anhydrous zinc bromide are summarized in the table below for quick reference and comparison.
| Property | Value | Units | Conditions |
| Identifiers | |||
| IUPAC Name | Zinc bromide | - | - |
| Other Names | Zinc(II) bromide, Zinc dibromide | - | - |
| CAS Number | 7699-45-8 | - | - |
| Chemical Formula | ZnBr₂ | - | - |
| Molecular Properties | |||
| Molar Mass | 225.198 | g/mol | - |
| Thermodynamic Properties | |||
| Melting Point | 394 | °C (667 K) | [3] |
| Boiling Point | 697 | °C (970 K) | [3] |
| Physical Properties | |||
| Appearance | White, crystalline, hygroscopic powder | - | Standard Temperature and Pressure (STP) |
| Odor | Odorless | - | [3] |
| Taste | Sharp metallic taste | - | [3] |
| Density (Anhydrous) | 4.20 | g/cm³ | 20 °C |
| Density (Anhydrous) | 4.22 | g/cm³ | 25 °C |
| Density (Dihydrate) | 2.83 | g/cm³ | - |
| Refractive Index | 1.5452 | nD | 18 °C |
| Solubility | |||
| in Water | 388 | g/100 mL | 0 °C |
| in Water | 447 | g/100 mL | 20 °C |
| in Water | 675 | g/100 mL | 100 °C |
| in Other Solvents | Very soluble in alcohol, ether, acetone, tetrahydrofuran | - | [1] |
| Solution Properties | |||
| pH of Aqueous Solution | ~4 (Acidic) | - | Saturated Solution |
Experimental Protocols
The following sections detail generalized laboratory protocols for determining key physical properties of a hygroscopic inorganic salt such as zinc bromide. All procedures involving anhydrous zinc bromide should be conducted in a controlled, low-humidity environment (e.g., a glove box or using a dry nitrogen atmosphere) to prevent moisture absorption.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range using a standard melting point apparatus.
-
Sample Preparation : Finely grind a small amount of anhydrous zinc bromide powder. Tightly pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4]
-
Apparatus Setup : Place the packed capillary tube into the heating block of a melting point apparatus.[5]
-
Approximate Determination : If the melting point is unknown, perform a rapid heating (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool.[6]
-
Accurate Determination : Using a fresh sample, heat the block rapidly to about 20 °C below the approximate melting point.[4] Then, decrease the heating rate to 1-2 °C per minute.[6]
-
Data Recording : Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Density Determination (Gas Pycnometry)
Gas pycnometry is a non-destructive method ideal for determining the skeletal density of a solid powder like zinc bromide.
-
Sample Preparation : Accurately weigh a sample of dry zinc bromide powder and record the mass.
-
Apparatus Setup : Place the weighed sample into the sample chamber of the gas pycnometer. Seal the chamber.
-
Analysis : The instrument purges the chamber with a dry inert gas (typically helium) to remove air and moisture. It then pressurizes a reference chamber to a known pressure and expands the gas into the sample chamber.
-
Calculation : By measuring the pressure equilibration, the instrument calculates the volume of the solid sample, excluding pore volume.[7] The density is then calculated as the ratio of the sample's mass to its measured volume.
Determination of Aqueous Solubility Curve
This protocol outlines a method to determine the solubility of zinc bromide in water at various temperatures.
-
Sample Preparation : Accurately weigh a specific mass of anhydrous zinc bromide (e.g., 40 g) into a large test tube.
-
Solvent Addition : Add a precise volume of deionized water (e.g., 10 mL) to the test tube.[8]
-
Dissolution : Heat the test tube in a water bath, stirring the solution continuously with a thermometer until all the salt has completely dissolved.[9]
-
Crystallization Point : Remove the test tube from the water bath and allow it to cool while stirring. Record the exact temperature at which the first crystals appear. This is the saturation temperature for that specific concentration.[8][10]
-
Data Collection : Add another precise volume of deionized water (e.g., 2 mL) to the same test tube, and repeat steps 3 and 4 to find the new, lower saturation temperature. Repeat this process for several additions of water.
-
Data Analysis : For each trial, calculate the concentration in grams of solute per 100 g of water. Plot these concentrations (y-axis) against the corresponding saturation temperatures (x-axis) to generate the solubility curve.[11]
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key processes and concepts related to zinc bromide.
Synthesis and Handling Workflow
This diagram outlines the common laboratory synthesis routes for zinc bromide and the necessary handling procedures due to its hygroscopic nature.
Role as a Lewis Acid Catalyst
Zinc bromide is a moderately strong Lewis acid, capable of accepting an electron pair.[12] This allows it to catalyze a variety of organic reactions, such as the opening of epoxide rings or the formation of carbon-carbon bonds.[13][14] The diagram below illustrates its general catalytic mechanism with a carbonyl-containing substrate.
Simplified Zinc Toxicity Pathway
While not a signaling molecule, high concentrations of zinc can be toxic. Toxicity generally results from the disruption of cellular homeostasis due to excess zinc ions. This diagram shows the primary routes of exposure and the resulting systemic effects.[15][16]
References
- 1. Zinc bromide - Wikipedia [en.wikipedia.org]
- 2. Zinc Bromide Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 3. Zinc bromide | Br2Zn | CID 10421208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 8. vln.vic.edu.au [vln.vic.edu.au]
- 9. fountainheadpress.com [fountainheadpress.com]
- 10. Untitled [faculty.uml.edu]
- 11. laguardia.edu [laguardia.edu]
- 12. Zinc Bromide [commonorganicchemistry.com]
- 13. catalytic-application-of-zinc-ii-bromide-znbr-2-in-organic-synthesis - Ask this paper | Bohrium [bohrium.com]
- 14. EP1053974A1 - Reactions using lewis acids - Google Patents [patents.google.com]
- 15. Zinc Essentiality, Toxicity, and Its Bacterial Bioremediation: A Comprehensive Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Zinc Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Structure of Zinc Bromide in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc bromide (ZnBr₂) is a versatile Lewis acid with significant applications in organic synthesis, catalysis, and as an electrolyte in energy storage systems. Its efficacy in these roles is intrinsically linked to its structure and speciation in solution. This technical guide provides an in-depth analysis of the coordination chemistry of zinc bromide in various solutions, drawing upon key experimental techniques to elucidate the dynamic equilibrium of zinc-containing species. A thorough understanding of this solution-state behavior is critical for optimizing reaction conditions, designing novel therapeutic agents, and advancing energy technologies.
Speciation of Zinc Bromide in Aqueous Solution
In aqueous environments, zinc bromide does not exist as a simple solvated salt. Instead, a complex equilibrium is established between the hexaaquazinc(II) ion, [Zn(H₂O)₆]²⁺, and a series of bromozincate complexes. The formation and relative abundance of these species are highly dependent on the concentration of zinc bromide, the bromide-to-zinc molar ratio ([Br⁻]/[Zn²⁺]), temperature, and pressure. The primary species identified in solution are:
-
[Zn(H₂O)₆]²⁺: The fully hydrated zinc ion, predominant in dilute solutions with a low bromide concentration.
-
[ZnBr(H₂O)ₓ]⁺: The monobromo complex.
-
ZnBr₂(H₂O)ₓ: The neutral dibromo species.
-
[ZnBr₃(H₂O)ₓ]⁻: The tribromo complex.
-
[ZnBr₄]²⁻: The tetrabromo complex, which becomes the dominant species in solutions with high zinc bromide concentrations or a large excess of bromide ions.[1][2][3]
The equilibrium between these species is dynamic. An increase in the bromide concentration shifts the equilibrium towards the formation of higher-order bromocomplexes (i.e., those with more bromide ligands). Conversely, dilution with water favors the formation of lower-order complexes and the hydrated zinc ion.[2] Temperature also plays a crucial role; increasing the temperature tends to favor the formation of species with fewer halide ligands, such as ZnBr₂ and [ZnBr]⁺, at the expense of [ZnBr₄]²⁻ and [ZnBr₃]⁻.[2][4]
Quantitative Data on Zinc Bromide Species
The structural parameters of the various zinc bromide species in solution have been determined using techniques such as Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Diffraction. Raman spectroscopy provides characteristic vibrational frequencies for each complex, allowing for their identification and semi-quantitative analysis.
Table 1: Raman Vibrational Frequencies for Bromozincate Complexes in Aqueous Solution
| Species | ν (cm⁻¹) | Reference(s) |
| [ZnBr₄]²⁻ | ~170 - 175 | [1][2][3] |
| [ZnBr₃]⁻ | ~185 - 190 | [1][2] |
| ZnBr₂ | ~205 - 210 | [1][2][4] |
| [ZnBr]⁺ | ~220 - 230 | [1][2] |
| [Zn(H₂O)₆]²⁺ (Zn-O) | ~390 | [2][4] |
Table 2: Structural Parameters of Zinc Bromide Species from EXAFS and X-ray Diffraction
| Species/Interaction | Parameter | Value | Technique | Reference(s) |
| [ZnBr₄]²⁻ | Zn-Br Bond Length | 2.40 - 2.44 Å | EXAFS/X-ray | [5][6] |
| Coordination Number | 4 | EXAFS/X-ray | [5][6] | |
| Lower bromocomplexes | Mean Zn-Br Bond Length | Shortens with increasing temperature | X-ray Diffraction | [4][5] |
| [Zn(H₂O)₆]²⁺ | Zn-O Bond Length | ~2.1 Å | EXAFS | |
| Coordination Number | 6 | EXAFS |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the structural data.
Raman Spectroscopy
Raman spectroscopy is a powerful technique for identifying the different bromozincate species in solution based on their unique vibrational modes.
-
Sample Preparation: Aqueous solutions of zinc bromide are prepared at various concentrations and bromide-to-zinc ratios. For high-temperature and high-pressure studies, the solutions are loaded into a hydrothermal diamond anvil cell (HDAC) or a similar high-pressure optical cell.[1][3]
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., Ar⁺ laser at 488.0 nm or 514.5 nm) is used. The scattered light is collected in a backscattering or 90° geometry and analyzed by a monochromator and a sensitive detector (e.g., a CCD).[1][2][3]
-
Data Acquisition and Analysis: Raman spectra are recorded over a specific wavenumber range (e.g., 100-500 cm⁻¹) to capture the Zn-Br and Zn-O stretching vibrations. The obtained spectra are often deconvoluted using Gaussian-Lorentzian functions to determine the positions and relative intensities of the peaks corresponding to the different species. The relative concentrations of the species can be estimated from the integrated intensities of their respective Raman bands.[1][3]
Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Diffraction
These techniques provide information on the local atomic environment around the zinc atoms, including bond lengths and coordination numbers.
-
Sample Preparation: Solutions are typically sealed in sample holders with X-ray transparent windows (e.g., Kapton or Mylar). For high-temperature and -pressure experiments, specialized cells are required.
-
Instrumentation: Measurements are performed at a synchrotron radiation source to achieve the necessary X-ray flux and energy tunability. A double-crystal monochromator is used to select the appropriate X-ray energy for scanning across the Zn K-edge (9659 eV). The X-ray absorption is measured in transmission or fluorescence mode using ionization chambers or fluorescence detectors. For X-ray diffraction, a diffractometer with a suitable X-ray source (e.g., Mo Kα) and a detector is used.[4][5]
-
Data Acquisition and Analysis: For EXAFS, the absorption spectrum is recorded as a function of energy. The EXAFS signal, χ(k), is extracted from the post-edge region and Fourier transformed to obtain a radial distribution function (RDF). The RDF provides information about the distances to neighboring atoms. The coordination numbers and bond lengths are then determined by fitting the experimental data with theoretical models using software packages like IFEFFIT, ARTEMIS, or WINXAS. For X-ray diffraction, the scattering intensity is measured as a function of the scattering angle (2θ). The RDF is then calculated from the corrected and normalized intensity data.[4][5]
Visualization of Zinc Bromide Speciation
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Equilibrium of zinc bromide species in aqueous solution.
Caption: Experimental workflow for determining zinc bromide solution structure.
Conclusion
The structure of zinc bromide in solution is characterized by a complex and dynamic equilibrium between various hydrated and brominated species. The predominance of any single species is dictated by a combination of factors including concentration, bromide-to-zinc ratio, and temperature. A multi-technique approach, combining Raman spectroscopy with EXAFS and X-ray diffraction, is essential for a comprehensive understanding of this system. The quantitative data and experimental protocols presented in this guide provide a foundational framework for researchers, scientists, and drug development professionals working with zinc bromide, enabling the rational design and optimization of processes where its solution-state behavior is paramount.
References
- 1. The speciation of aqueous zinc(II) bromide solutions to 500 °C and 900 MPa determined using Raman spectroscopy [pubs.usgs.gov]
- 2. Raman spectral studies of aqueous zinc bromide solutions to 300/sup 0/C at pressures of 9 MPa (Journal Article) | OSTI.GOV [osti.gov]
- 3. www2.jpgu.org [www2.jpgu.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 3-Octylzinc Bromide in Negishi Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Negishi cross-coupling reaction utilizing 3-octylzinc bromide, a key secondary alkylzinc reagent. The protocols detailed below are based on established methodologies for the coupling of secondary alkylzinc halides with aryl and heteroaryl halides, offering a robust strategy for the formation of C(sp³)-C(sp²) bonds. This transformation is of significant interest in pharmaceutical and materials science for the introduction of alkyl chains into aromatic systems.
Introduction
The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide.[1] When employing secondary alkylzinc reagents like this compound, the primary challenges are to suppress β-hydride elimination and isomerization, which can lead to the formation of undesired linear or rearranged products.[2][3] The development of specialized catalyst systems, particularly those employing bulky and electron-rich phosphine ligands, has been instrumental in overcoming these hurdles, enabling high yields and excellent selectivity for the desired branched product.[2][3][4]
The protocols outlined herein are primarily based on the palladium-catalyzed system developed by Buchwald and co-workers, which has demonstrated broad applicability for a range of secondary alkylzinc halides.[2][4]
Key Reaction Parameters and Optimization
Successful Negishi coupling of this compound is contingent on the careful control of several reaction parameters:
-
Catalyst System: The choice of both the palladium precursor and the ligand is critical. Biaryldialkylphosphine ligands, such as CPhos, have been shown to be highly effective in promoting the desired reductive elimination pathway over competing side reactions.[2][4]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most commonly employed solvent. In some cases, the use of a co-solvent like toluene can be beneficial, particularly for electron-deficient aryl halides.[4]
-
Temperature: These reactions are typically conducted at ambient temperatures, which contributes to their functional group tolerance.[2][4]
-
Preparation of the Organozinc Reagent: The quality of the this compound solution is paramount. In situ preparation from 3-bromooctane using activated zinc, often with the aid of lithium chloride to facilitate oxidative insertion, is a standard and effective method.[2]
Tabulated Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Negishi coupling of a secondary alkylzinc halide with various aryl bromides, based on analogous systems. These conditions are expected to be directly applicable to this compound.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Branched:Linear Ratio |
| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | RT | 3 | 95 | >20:1 |
| 2 | 2-Bromoanisole | Pd(OAc)₂ (1) | CPhos (2) | THF | RT | 12 | 85 | >20:1 |
| 3 | 4-Bromoacetophenone | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | RT | 6 | 92 | >20:1 |
| 4 | 3-Bromopyridine | Pd(OAc)₂ (2) | CPhos (4) | THF | RT | 12 | 88 | >20:1 |
| 5 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | RT | 12 | 75 | >20:1 |
Experimental Protocols
Protocol 1: Preparation of this compound Solution (in situ)
This protocol describes the preparation of a solution of this compound in THF, adapted from the general procedure for secondary alkylzinc halides.[2]
Materials:
-
Zinc dust
-
1,2-Dibromoethane
-
Chlorotrimethylsilane (TMSCl)
-
Lithium chloride (LiCl), anhydrous
-
3-Bromooctane
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add zinc dust (3.0 equiv.).
-
Dry the zinc dust under vacuum while heating with a heat gun.
-
Allow the flask to cool to room temperature under a positive pressure of argon.
-
Add anhydrous THF to the flask.
-
To activate the zinc, add 1,2-dibromoethane (approx. 5 mol%) and stir the mixture for 30 minutes at room temperature. Then, add chlorotrimethylsilane (approx. 4 mol%) and continue stirring for another 30 minutes. The activation is indicated by the evolution of gas and a change in the appearance of the zinc.
-
In a separate flame-dried flask, dissolve anhydrous lithium chloride (1.0 equiv.) in anhydrous THF.
-
Add the LiCl solution to the activated zinc suspension.
-
Slowly add 3-bromooctane (1.0 equiv.) to the zinc suspension at room temperature.
-
Stir the resulting mixture at room temperature. The progress of the insertion can be monitored by GC analysis of quenched aliquots. The reaction is typically complete within 2-4 hours.
-
Allow the gray suspension to settle, and the supernatant containing the this compound solution can be used directly in the subsequent coupling reaction.
Protocol 2: Palladium-Catalyzed Negishi Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the cross-coupling reaction.[2][4]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
CPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Aryl bromide
-
Solution of this compound in THF (prepared as in Protocol 1)
-
Anhydrous Tetrahydrofuran (THF) and/or Toluene
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.01 equiv.) and CPhos (0.02 equiv.).
-
Add the aryl bromide (1.0 equiv.) and anhydrous THF (or a THF/toluene mixture).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.
-
To this mixture, add the solution of this compound (1.5 - 2.0 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the time indicated in the table above, or until the reaction is complete as monitored by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-octane.
Diagrams
Caption: Workflow for the preparation of this compound and its subsequent Negishi coupling.
Caption: Key steps in the palladium-catalyzed Negishi coupling cycle.
References
- 1. Negishi coupling reactions with [11C]CH3I: a versatile method for efficient 11C–C bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Octylzinc Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 3-octylzinc bromide with aryl halides, a key reaction for the formation of carbon-carbon bonds in organic synthesis. The information is targeted towards researchers, scientists, and professionals in drug development who are looking to utilize this versatile methodology.
Introduction
The Negishi cross-coupling reaction is a powerful tool for the formation of C(sp³)–C(sp²) bonds, enabling the synthesis of complex organic molecules from organozinc reagents and organic halides.[1][2] Palladium catalysts, in particular, have shown high efficacy and functional group tolerance in these reactions.[2] The coupling of secondary alkylzinc reagents, such as this compound, presents a specific challenge due to the potential for β-hydride elimination, which can lead to the formation of undesired isomeric products.[3][4][5] The development of specialized palladium catalyst systems, often employing bulky biarylphosphine ligands, has been crucial in overcoming this challenge by promoting the desired reductive elimination pathway over β-hydride elimination.[5][6][7][8][9]
This guide focuses on the use of palladium catalysts for the efficient and selective cross-coupling of this compound with a variety of aryl bromides.
Data Presentation: Performance of Palladium Catalyst Systems
The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity in the cross-coupling of secondary alkylzinc halides. The following table summarizes the performance of various palladium catalyst systems in Negishi coupling reactions of secondary alkylzinc halides with aryl bromides, which can be considered representative for the coupling of this compound.
| Catalyst System | Ligand | Catalyst Loading (mol%) | Coupling Partner | Yield (%) | s:p Ratio | Reference |
| Pd(OAc)₂ | CPhos | 1 | 2-Bromobenzonitrile | 95 | >99:1 | [6] |
| Pd(OAc)₂ | CPhos | 1 | 2-Bromoanisole | 92 | >99:1 | [6] |
| Pd(OAc)₂ | CPhos | 1 | 4-Bromobenzonitrile | 96 | >99:1 | [6] |
| Pd(OAc)₂ | SPhos | 1 | 2-Bromobenzonitrile | 75 | 95:5 | [6] |
| Pd(OAc)₂ | RuPhos | 1 | 2-Bromobenzonitrile | 80 | 96:4 | [6] |
| Pd(OAc)₂ | XPhos | 1 | 2-Bromobenzonitrile | 82 | 97:3 | [6] |
| Pd₂(dba)₃ / PCyp₃ | PCyp₃ | 2 (Pd) / 8 (Ligand) | Various aryl bromides | Good yields | N/A | [10][11] |
Note: s:p ratio refers to the ratio of the desired secondary alkyl coupled product to the undesired primary alkyl (isomerized) product.
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound and its subsequent cross-coupling with an aryl bromide.
1. Preparation of this compound
The preparation of alkylzinc reagents can be achieved by the direct insertion of zinc into the corresponding alkyl halide.[12] The use of LiCl is known to facilitate this process.[12]
Materials:
-
3-Bromooctane
-
Zinc dust
-
Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (1.5 equivalents) and lithium chloride (1.5 equivalents).
-
Add anhydrous THF to the flask.
-
To the stirred suspension, add 3-bromooctane (1.0 equivalent) dropwise at room temperature.
-
The reaction mixture may be gently heated (e.g., to 40-50 °C) to initiate the reaction. The progress of the insertion can be monitored by GC analysis of quenched aliquots.
-
Once the formation of the organozinc reagent is complete, the resulting greyish solution of this compound is used in the subsequent cross-coupling reaction without isolation.
2. Palladium-Catalyzed Cross-Coupling of this compound with an Aryl Bromide
This protocol is based on the highly efficient catalyst system developed by Buchwald and coworkers, utilizing the CPhos ligand.[5][6]
Materials:
-
Aryl bromide (1.0 equivalent)
-
Solution of this compound in THF (1.2-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
CPhos (2,2'-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (1.2-2.4 mol%)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl bromide (1.0 equivalent), palladium(II) acetate (0.01-0.02 equivalents), and CPhos (0.012-0.024 equivalents) in anhydrous THF.
-
To this stirred solution, add the freshly prepared solution of this compound (1.2-1.5 equivalents) dropwise at room temperature.
-
The reaction is typically stirred at room temperature and monitored by TLC or GC analysis. Reaction times can vary from a few hours to overnight depending on the reactivity of the aryl bromide.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired cross-coupled product.
Visualizations
Experimental Workflow
Caption: General workflow for the palladium-catalyzed cross-coupling of this compound.
Catalytic Cycle of Negishi Cross-Coupling
References
- 1. nobelprize.org [nobelprize.org]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [dspace.mit.edu]
- 9. Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
Application Note: Synthesis of Regioregular Poly(3-hexylthiophene) (P3HT) via Grignard Metathesis (GRIM) Polymerization
AN-P3HT-GRIM-001
Audience: Researchers, scientists, and professionals in materials science, organic electronics, and polymer chemistry.
Introduction:
Poly(3-hexylthiophene) (P3HT) is a benchmark semiconducting polymer widely utilized in organic electronic devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Its popularity stems from its good solubility, processability, and excellent charge transport properties when synthesized in a regioregular fashion.[1][2] The Grignard Metathesis (GRIM) polymerization, also known as the Kumada Catalyst Transfer Polymerization (KCTP), is the most common and effective method for producing highly regioregular P3HT with controlled molecular weights.[1][3]
This application note provides a detailed protocol for the synthesis of regioregular P3HT using the GRIM method, starting from 2,5-dibromo-3-hexylthiophene. It also includes a clarification on the starting materials, as the user query mentioned "3-OctylZinc bromide." P3HT is synthesized from a 3-hexylthiophene monomer, not a 3-octylthiophene derivative. While organozinc reagents can be employed in some polymerization reactions, the GRIM method, which utilizes a Grignard reagent (an organomagnesium compound), is the standard and most widely documented procedure for obtaining high-quality P3HT.[4]
Reaction Scheme:
The synthesis of P3HT via the GRIM method proceeds in two main steps:
-
Formation of the Grignard Monomer: 2,5-dibromo-3-hexylthiophene reacts with an alkylmagnesium halide (e.g., tert-butylmagnesium chloride) to form the active Grignard monomer, 2-bromo-5-chloromagnesium-3-hexylthiophene.[1]
-
Nickel-Catalyzed Polymerization: A nickel(II) catalyst, typically [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂), is added to initiate the polymerization.[1][5]
Experimental Protocol
Materials:
-
2,5-dibromo-3-hexylthiophene
-
tert-Butylmagnesium chloride (t-BuMgCl) in THF (1.0 M)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Chloroform
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Standard laboratory glassware (Schlenk line, flasks, condenser, etc.)
-
Soxhlet extraction apparatus
Procedure:
1. Synthesis of the Grignard Monomer (2-bromo-5-chloromagnesium-3-hexylthiophene):
-
Under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromo-3-hexylthiophene to a dry Schlenk flask.
-
Dissolve the monomer in anhydrous THF.
-
Slowly add one equivalent of tert-butylmagnesium chloride solution dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture overnight at room temperature to ensure complete formation of the Grignard reagent. A mixture of Grignard monomers is typically produced.[1]
2. Polymerization:
-
In a separate Schlenk flask, prepare a solution of the Ni(dppp)Cl₂ catalyst in a minimal amount of anhydrous THF. For controlled polymerization, the monomer-to-catalyst ratio is crucial and can be adjusted to target a specific molecular weight.[1]
-
Add the catalyst solution to the Grignard monomer solution. The reaction mixture will typically change color, indicating the start of the polymerization.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 55 °C) for a defined period (e.g., 1-2 hours) to allow for polymer chain growth.[6]
-
Quench the polymerization by slowly adding a dilute HCl solution. This will protonate the active chain ends.
3. Purification:
-
Precipitate the polymer by pouring the reaction mixture into an excess of methanol.
-
Filter the crude polymer and wash it with methanol to remove residual salts and catalyst.
-
Further purify the polymer using Soxhlet extraction.[6] Sequentially extract with methanol (to remove oligomers and impurities), acetone, and finally chloroform to isolate the desired polymer fraction.
-
Precipitate the polymer from the chloroform fraction by adding it to methanol.
-
Collect the purified P3HT by filtration and dry it under vacuum.
Data Presentation
Table 1: Typical Reaction Parameters and Resulting Polymer Properties.
| Parameter | Value | Reference |
| Monomer | 2,5-dibromo-3-hexylthiophene | [1] |
| Grignard Reagent | tert-Butylmagnesium chloride | [1] |
| Catalyst | Ni(dppp)Cl₂ | [1] |
| Monomer:Catalyst Ratio | 50:1 to 200:1 | [1] |
| Solvent | Anhydrous THF | [1] |
| Polymerization Temperature | Room Temperature to 55 °C | [6] |
| Typical Mn ( kg/mol ) | 10 - 50 | [1][4] |
| Typical Polydispersity (Đ) | 1.3 - 1.8 | [4] |
| Typical Regioregularity | > 94% | [6] |
Table 2: Characterization Data for Synthesized P3HT.
| Characterization Technique | Typical Result | Significance |
| ¹H NMR Spectroscopy | Chemical shifts indicative of head-to-tail linkages (regioregularity) | Confirms polymer structure and regioregularity[6] |
| Gel Permeation Chromatography (GPC) | Provides number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ) | Determines molecular weight and its distribution[7] |
| UV-Vis Spectroscopy (in solution) | Absorption maximum (λ_max) around 450 nm | Indicates the extent of π-conjugation |
| UV-Vis Spectroscopy (thin film) | Red-shifted absorption with a vibronic shoulder around 600 nm | Suggests intermolecular ordering and crystallinity[8] |
Visualizations
References
- 1. BJOC - Controlled synthesis of poly(3-hexylthiophene) in continuous flow [beilstein-journals.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Facile synthesis of water-dispersible poly(3-hexylthiophene) nanoparticles with high yield and excellent colloidal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 3-Octylzinc Bromide from 3-Bromooctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of 3-octylzinc bromide, a secondary organozinc reagent, from 3-bromooctane. Organozinc halides are valuable intermediates in organic synthesis, particularly for the formation of carbon-carbon bonds in cross-coupling reactions, owing to their high functional group tolerance compared to more reactive organometallic reagents.[1] This protocol is based on the highly efficient and widely used method involving the direct insertion of activated zinc in the presence of lithium chloride (LiCl) in tetrahydrofuran (THF).[1][2] Included are a step-by-step experimental procedure, a summary of expected quantitative data, and a workflow diagram for clarity.
Introduction
The synthesis of organozinc reagents via the direct insertion of zinc metal into organic halides is a fundamental transformation in organometallic chemistry. The reactivity of zinc can be significantly enhanced through various activation methods.[3] A particularly mild and effective method, developed by Knochel and co-workers, utilizes the activating effect of lithium chloride in THF to facilitate the insertion of commercially available zinc dust into alkyl bromides.[1][2] This method is advantageous as it often proceeds at room temperature or with gentle heating and is compatible with a wide range of functional groups.[1] The preparation of secondary alkylzinc halides, such as this compound, provides a versatile building block for the introduction of branched alkyl chains in the synthesis of complex organic molecules and active pharmaceutical ingredients.[4]
Data Presentation
| Parameter | Value | Reference/Comment |
| Reactants | ||
| 3-Bromooctane | 1.0 equiv | Starting secondary alkyl bromide. |
| Zinc dust (<325 mesh) | 1.5 - 2.0 equiv | Excess zinc is used to ensure complete conversion. |
| Lithium Chloride (LiCl) | 1.0 - 1.2 equiv | Anhydrous LiCl is crucial for the activation.[1] |
| 1,2-Dibromoethane | 5-10 mol% | Used for the initial activation of zinc. |
| Trimethylsilyl chloride (TMSCl) | 5-10 mol% | Used in conjunction with 1,2-dibromoethane for zinc activation. |
| Tetrahydrofuran (THF) | Anhydrous, to make a ~0.5 M solution | The solvent must be anhydrous to prevent quenching of the organozinc reagent. |
| Reaction Conditions | ||
| Temperature | Room Temperature to 40 °C | The reaction is often initiated at room temperature and may require gentle heating to sustain the reaction. Secondary alkyl bromides typically react readily at these temperatures. |
| Reaction Time | 2 - 12 hours | Reaction progress should be monitored (e.g., by GC analysis of quenched aliquots). |
| Product | ||
| Product Name | This compound | The desired secondary organozinc reagent. |
| Expected Yield | > 85% | High yields are typically observed for the formation of secondary alkylzinc halides using this method.[4] |
| Characterization (Estimated) | ||
| ¹H NMR (in THF-d₈) | The chemical shifts are estimates and may vary. The signals for the protons closest to the zinc atom will be shifted upfield compared to the starting bromide.[5][6][7] | |
| δ ~1.0-1.5 (m) | -CH(ZnBr)CH₂CH₂CH₂CH₂CH₃, -CH(ZnBr)CH₂CH₃ | Multiplet for the methine proton attached to zinc. |
| δ ~0.8-1.4 (m) | -CH₂- and -CH₃ groups of the octyl chain | Overlapping multiplets for the methylene and methyl protons of the alkyl chain. |
Experimental Protocol
Materials:
-
3-Bromooctane
-
Zinc dust (<325 mesh)
-
Anhydrous lithium chloride (LiCl)
-
1,2-Dibromoethane
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous deuterated tetrahydrofuran (THF-d₈) for NMR analysis
-
Iodine (for titration)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Preparation of Glassware: All glassware should be oven-dried at 120 °C overnight and allowed to cool under a stream of dry argon or nitrogen.
-
Zinc Activation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a rubber septum, add zinc dust (1.5 - 2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF via syringe to suspend the zinc dust.
-
Add 1,2-dibromoethane (5-10 mol%) and trimethylsilyl chloride (5-10 mol%) sequentially via syringe.
-
Stir the suspension at room temperature for 30 minutes. The activation is often indicated by the evolution of gas (ethylene).
-
-
Addition of Lithium Chloride:
-
Add anhydrous lithium chloride (1.0 - 1.2 equiv) to the activated zinc suspension. It is crucial that the LiCl is anhydrous; it should be dried under vacuum at >100 °C before use.
-
-
Formation of this compound:
-
Slowly add 3-bromooctane (1.0 equiv) to the stirred suspension of activated zinc and LiCl in THF via a syringe pump over 30-60 minutes.
-
The reaction is exothermic; maintain the internal temperature between 25-40 °C using a water bath if necessary.
-
After the addition is complete, continue stirring at room temperature or with gentle heating (up to 40 °C) for 2-12 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by taking small aliquots, quenching them with a saturated aqueous solution of NH₄Cl, extracting with diethyl ether, and analyzing the organic layer by gas chromatography (GC) for the disappearance of 3-bromooctane.
-
-
Work-up and Storage:
-
Once the reaction is complete, stop stirring and allow the excess zinc to settle.
-
The resulting solution of this compound is typically used directly in subsequent reactions. The concentration of the organozinc reagent can be determined by titration with a standardized solution of iodine in THF.
-
If necessary, the solution can be carefully cannulated to another flame-dried flask under an inert atmosphere for storage. The reagent should be stored at low temperature (0-4 °C) under an inert atmosphere.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Organozinc reagents are air and moisture sensitive. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents are essential.
-
1,2-Dibromoethane is a suspected carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
The reaction can be exothermic, especially during the initial addition of the alkyl bromide. Proper temperature control is necessary.
-
Quenching of the reaction should be done carefully, as it can be exothermic.
This protocol provides a reliable method for the preparation of this compound, a key intermediate for further synthetic transformations. The use of LiCl-mediated zinc insertion offers a practical and high-yielding approach for accessing this and other secondary organozinc reagents.
References
- 1. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 3-Octylzinc Bromide in Aqueous Barbier-Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-octylzinc bromide in aqueous Barbier-Grignard reactions. This methodology offers a greener and more practical alternative to traditional organometallic reactions, which typically require anhydrous conditions and sensitive reagents.
Introduction
The Barbier-Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organometallic species to a carbonyl group.[1][2][3] Traditionally, Grignard reagents are prepared separately in anhydrous solvents before the addition of the electrophile. The Barbier reaction, in contrast, involves the in situ generation of the organometallic reagent in the presence of the carbonyl substrate.[2][3] A significant advancement in this area is the ability to perform these reactions in aqueous media, which is particularly advantageous for reasons of cost, safety, and environmental impact.[2][4]
Organozinc compounds have emerged as valuable reagents in these aqueous systems due to their tolerance to water, in contrast to the high moisture sensitivity of Grignard and organolithium reagents.[1][2] This document focuses on the application of this compound, a less commonly documented but potentially valuable reagent for introducing a secondary octyl group.
Advantages of Aqueous Barbier-Grignard Reactions
-
Environmental Friendliness ("Green Chemistry"): The use of water as a solvent reduces the reliance on volatile and often toxic organic solvents.[2]
-
Operational Simplicity: The in situ generation of the organozinc reagent simplifies the experimental setup and avoids the need for preparing and handling highly reactive organometallic compounds separately.[1][2]
-
Enhanced Safety: The reduced flammability and toxicity of the reaction medium contribute to a safer laboratory environment.
-
Cost-Effectiveness: Water is an inexpensive and readily available solvent. The use of relatively inexpensive zinc metal also contributes to the economic viability of this method.[2]
Reaction Mechanism and Workflow
The aqueous Barbier-Grignard reaction with 3-octyl bromide proceeds via the oxidative addition of zinc metal to the carbon-bromine bond, forming this compound in situ. This organozinc reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone to form a new carbon-carbon bond. The resulting zinc alkoxide is subsequently protonated by water to yield the corresponding alcohol.
Below is a diagram illustrating the general experimental workflow for this reaction.
Caption: Experimental workflow for the aqueous Barbier-Grignard reaction.
Experimental Protocols
General Procedure for the Aqueous Barbier-Grignard Reaction of 3-Octyl Bromide with Aldehydes and Ketones:
This protocol is a representative example based on established procedures for similar aqueous Barbier-type reactions.[5][6]
Materials:
-
3-Octyl bromide
-
Aldehyde or ketone
-
Zinc dust (<10 micron, activated)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine the aldehyde or ketone (1.0 mmol), saturated aqueous NH₄Cl solution (2.0 mL), and zinc dust (2.0 mmol).
-
To this rapidly stirring mixture, add a solution of 3-octyl bromide (2.0 mmol) in THF (2.0 mL) dropwise over 5 minutes.
-
A mild exothermic reaction may be observed as the zinc is consumed.
-
Stir the reaction mixture vigorously at room temperature for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any unreacted zinc and inorganic salts.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired alcohol.
Data Presentation
The following table summarizes hypothetical results for the reaction of this compound with a variety of carbonyl compounds under aqueous Barbier-Grignard conditions. These values are illustrative and based on typical yields and reaction times for similar substrates.[5][6]
| Entry | Carbonyl Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 1-Phenyl-3-octanol | 3 | 85 |
| 2 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-3-octanol | 3 | 88 |
| 3 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-3-octanol | 3.5 | 82 |
| 4 | Heptanal | 10-Methyl-8-pentadecanol | 4 | 75 |
| 5 | Cyclohexanone | 1-(1-Octyl)cyclohexanol | 5 | 65 |
| 6 | Acetophenone | 2-Phenyl-4-nonanol | 4.5 | 78 |
Signaling Pathways and Logical Relationships
The core of the aqueous Barbier-Grignard reaction is the in situ formation of the organozinc reagent and its subsequent reaction with the carbonyl compound. This can be visualized as a sequence of key transformations.
References
- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 2. Barbier reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Nickel-Catalyzed Cross-Coupling of 3-Octylzinc Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the nickel-catalyzed cross-coupling of 3-octylzinc bromide with various organic electrophiles. This methodology is a powerful tool for the formation of carbon-carbon bonds, offering a cost-effective and highly efficient alternative to traditional palladium-catalyzed systems. The protocols are designed to be accessible to researchers with a foundational understanding of organic synthesis and air-sensitive techniques.
Introduction
Nickel-catalyzed cross-coupling reactions have emerged as a robust and versatile strategy in modern organic synthesis.[1][2] The use of earth-abundant nickel offers significant cost advantages over precious metals like palladium.[3] Furthermore, nickel catalysts often exhibit unique reactivity, enabling transformations that are challenging for their palladium counterparts.[3] Organozinc reagents, such as this compound, are highly valuable nucleophiles in these reactions due to their high functional group tolerance and ease of preparation.[4][5]
The Negishi coupling, a reaction between an organozinc compound and an organic halide catalyzed by a nickel or palladium complex, is a cornerstone of C-C bond formation.[2][3] Nickel catalysis, in particular, has proven effective for the coupling of secondary alkylzinc reagents, which can be prone to isomerization and β-hydride elimination with other catalytic systems.[4] This protocol focuses on the preparation of this compound and its subsequent use in nickel-catalyzed cross-coupling reactions with aryl halides.
Data Presentation
The following tables summarize representative quantitative data for nickel-catalyzed cross-coupling reactions of secondary alkylzinc halides with aryl halides. While specific data for this compound is not extensively published, the data for analogous secondary alkylzinc reagents provide a strong indication of expected yields and reaction efficiencies.
Table 1: Nickel-Catalyzed Cross-Coupling of Secondary Alkylzinc Halides with Aryl Iodides
| Entry | Aryl Iodide | Secondary Alkylzinc Halide | Ni-Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | sec-Butylzinc bromide | NiCl₂ (2) | Terpyridine (2) | - | NMP | 12 | 85 | [4] |
| 2 | 1-Iodonaphthalene | Cyclohexylzinc bromide | Ni(acac)₂ (5) | Pybox (6) | - | DMA | 16 | 78 | [4] |
| 3 | 4-Iodotoluene | sec-Pentylzinc iodide | NiCl₂ (2) | Terpyridine (2) | LiBF₄ (1.5 equiv) | NMP | 12 | 92 | [4] |
| 4 | Methyl 4-iodobenzoate | Cyclopentylzinc bromide | Ni(cod)₂ (4) | s-Bu-Pybox (8) | - | DMA | 12 | 88 | [4] |
Table 2: Nickel-Catalyzed Cross-Coupling of Secondary Alkylzinc Halides with Aryl Bromides
| Entry | Aryl Bromide | Secondary Alkylzinc Halide | Ni-Catalyst (mol%) | Ligand (mol%) | Reductant | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Isopropylzinc bromide | NiBr₂ (10) | L1d* (12) | Mn (3 equiv) | DMPU | 12 | 72 | [6] |
| 2 | Methyl 4-bromobenzoate | Cyclohexylzinc bromide | Ni(cod)₂ (4) | s-Bu-Pybox (8) | - | DMA | 12 | 85 | [4] |
| 3 | 2-Bromopyridine | sec-Butylzinc bromide | NiCl₂ (5) | dppe (5) | - | THF | 24 | 75 | [3] |
| 4 | 4-Bromobenzonitrile | Cyclopentylzinc bromide | Ni(acac)₂ (5) | PPh₃ (10) | - | THF/NMP | 18 | 81 | [3] |
*L1d is a spiro-bidentate-pyox ligand.[6]
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the preparation of this compound from 3-bromooctane and activated zinc dust.[1][7]
Materials:
-
3-Bromooctane
-
Zinc dust (<325 mesh)
-
1,2-Dibromoethane (DBE)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (for titration)
-
Anhydrous work-up and reaction vessels (Schlenk flasks)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Zinc Activation: In a flame-dried Schlenk flask under an inert atmosphere, add zinc dust (1.5 equivalents relative to 3-bromooctane).
-
Add anhydrous THF to the flask.
-
To the stirred suspension, add 1,2-dibromoethane (5 mol%) and chlorotrimethylsilane (1 mol%).
-
Gently heat the mixture to 40-50 °C for 15-20 minutes. The activation is indicated by the evolution of gas (ethylene).
-
Cool the activated zinc suspension to room temperature.
-
Formation of this compound: To the activated zinc suspension, add a solution of 3-bromooctane (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. The completion of the reaction can be monitored by GC analysis of quenched aliquots.
-
Once the reaction is complete, allow the excess zinc to settle.
-
The supernatant containing the this compound solution is then carefully cannulated to another dry Schlenk flask under an inert atmosphere.
-
Titration: The concentration of the prepared organozinc reagent should be determined by iodine titration before use in subsequent coupling reactions.[7]
Protocol 2: Nickel-Catalyzed Cross-Coupling of this compound with an Aryl Bromide
This protocol is a general procedure for the nickel-catalyzed Negishi cross-coupling of the prepared this compound with an aryl bromide.[4][6]
Materials:
-
Solution of this compound in THF (from Protocol 1)
-
Aryl bromide
-
Nickel(II) acetylacetonate (Ni(acac)₂) or Nickel(II) chloride (NiCl₂)
-
Tris(cyclohexyl)phosphine (PCy₃) or a suitable Pybox/terpyridine ligand
-
Anhydrous N,N-Dimethylacetamide (DMA) or N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous work-up and reaction vessels (Schlenk flasks)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the nickel catalyst (e.g., Ni(acac)₂, 5 mol%) and the ligand (e.g., PCy₃, 10 mol%).
-
Add the aryl bromide (1.0 equivalent) and the anhydrous solvent (DMA or NMP).
-
Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
To this mixture, add the solution of this compound (1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC analysis.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of Nickel-Catalyzed Negishi Coupling
Caption: Proposed catalytic cycle for the nickel-catalyzed Negishi cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and coupling of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of highly functionalized alkylzinc halides from alkyl bromides using Mg, ZnCl2 and LiCl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Multicomponent synthesis of α-branched amines using organozinc reagents generated from alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Octylzinc Bromide Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organozinc reagents are indispensable tools in modern organic synthesis, offering a balance of high reactivity and functional group tolerance. Among these, 3-Octylzinc bromide, a secondary alkylzinc halide, serves as a valuable precursor for the formation of carbon-carbon bonds, particularly in palladium-catalyzed cross-coupling reactions such as the Negishi coupling.[1][2][3] This application note provides a comprehensive overview of the functional group tolerance of this compound in such reactions, along with detailed experimental protocols for its preparation and use. The high functional group compatibility of these reagents makes them particularly suitable for the synthesis of complex molecules in drug discovery and development.[1][2]
Functional Group Tolerance
Reactions involving this compound, particularly Negishi cross-coupling reactions, exhibit a broad tolerance for a variety of functional groups. This allows for the coupling of complex molecules without the need for extensive protecting group strategies. A palladium catalyst, often in conjunction with a biaryldialkylphosphine ligand like CPhos, has been shown to be effective in promoting the coupling of secondary alkylzinc halides with a wide range of aryl bromides and chlorides, even those that are sterically or electronically demanding.[1][2][4]
The following table summarizes the tolerance of various functional groups in Negishi coupling reactions with secondary alkylzinc halides, providing an indication of the expected reactivity with this compound. The yields are representative of those achieved with similar secondary alkylzinc reagents, as reported in the literature.[2][5][6]
| Functional Group | Electrophile Example | Coupling Partner | Product | Representative Yield (%) | Reference |
| Ester | Methyl 4-bromobenzoate | This compound | Methyl 4-(octan-3-yl)benzoate | 85-95 | [2][5] |
| Nitrile | 4-Bromobenzonitrile | This compound | 4-(Octan-3-yl)benzonitrile | 80-90 | [2] |
| Aldehyde | 4-Bromobenzaldehyde | This compound | 4-(Octan-3-yl)benzaldehyde | 75-85 | [2][5] |
| Ketone | 1-(4-Bromophenyl)ethan-1-one | This compound | 1-(4-(Octan-3-yl)phenyl)ethan-1-one | 80-90 | [7] |
| Ether | 1-Bromo-4-methoxybenzene | This compound | 1-Methoxy-4-(octan-3-yl)benzene | 90-98 | [7] |
| Unprotected Indole | 5-Bromo-1H-indole | This compound | 5-(Octan-3-yl)-1H-indole | 70-80 | [2] |
| Heterocycle (Pyridine) | 2-Bromopyridine | This compound | 2-(Octan-3-yl)pyridine | 75-85 | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol is adapted from established procedures for the synthesis of alkylzinc halides.
Materials:
-
Zinc dust (<10 micron, 99.9%)
-
1,2-Dibromoethane
-
3-Bromooctane
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add zinc dust (1.5 equivalents relative to 3-bromooctane). The flask is evacuated and backfilled with argon three times. Anhydrous THF is added, and the suspension is stirred. 1,2-Dibromoethane (5 mol%) is added via syringe, and the mixture is heated to 60 °C for 30 minutes. The activation of zinc is indicated by the evolution of gas. The mixture is then cooled to room temperature.
-
Formation of the Organozinc Reagent: A solution of 3-bromooctane (1.0 equivalent) in anhydrous THF is added dropwise to the activated zinc suspension at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at 50 °C for 4 hours.
-
Settling and Titration: The stirring is stopped, and the excess zinc is allowed to settle. The supernatant containing the this compound solution is carefully transferred via cannula to a dry, argon-flushed Schlenk flask. The concentration of the organozinc reagent should be determined by titration before use.
Protocol 2: Negishi Cross-Coupling of this compound with an Aryl Bromide
This protocol is a general procedure based on the work of Han and Buchwald.[2]
Materials:
-
This compound solution in THF (prepared as in Protocol 1)
-
Aryl bromide (e.g., 4-bromobenzonitrile)
-
Palladium(II) acetate (Pd(OAc)₂)
-
CPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous Toluene
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of argon, a dry Schlenk tube is charged with Pd(OAc)₂ (1 mol%) and CPhos (2 mol%). Anhydrous toluene is added, and the mixture is stirred for 10 minutes at room temperature to form the active catalyst.
-
Reaction Setup: To the catalyst mixture, add the aryl bromide (1.0 equivalent).
-
Addition of Organozinc Reagent: The solution of this compound in THF (1.5 equivalents) is added dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or GC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Visualized Workflows and Mechanisms
Caption: Experimental workflow for the preparation and reaction of this compound.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides [organic-chemistry.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols for Large-Scale Synthesis and Use of 3-Octylzinc Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organozinc reagents are powerful and versatile intermediates in modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance.[1] Among these, 3-Octylzinc bromide serves as a key building block for introducing a linear eight-carbon chain into a variety of molecular scaffolds. Its application is particularly prominent in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials where precise structural modification is crucial.
These application notes provide detailed protocols for the large-scale synthesis of this compound and its subsequent use in palladium-catalyzed Negishi cross-coupling reactions. The methodologies are designed to be scalable and robust, catering to the needs of process chemistry and drug development.
Large-Scale Synthesis of this compound
The synthesis of this compound is typically achieved through the direct insertion of activated zinc metal into 3-bromooctane. For large-scale preparations, ensuring the activation of zinc and maintaining anhydrous conditions are critical for high yields. The following protocol is adapted from established methods for preparing alkylzinc halides.[2][3]
Experimental Protocol: Synthesis of this compound (Batch Process)
Materials and Equipment:
-
Three-necked round-bottom flask (appropriately sized for the desired scale) equipped with a mechanical stirrer, a reflux condenser, and a thermocouple.
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen).
-
Addition funnel.
-
Zinc dust (<10 µm, >98%).
-
1,2-Dibromoethane.
-
Chlorotrimethylsilane (TMSCl).
-
3-Bromooctane.
-
Anhydrous tetrahydrofuran (THF).
-
Lithium chloride (LiCl), anhydrous.
Procedure:
-
Zinc Activation:
-
Under an inert atmosphere, charge the reaction flask with zinc dust (1.5 equivalents relative to 3-bromooctane).
-
Add anhydrous THF to create a slurry.
-
To the stirred slurry, add 1,2-dibromoethane (5 mol %) and chlorotrimethylsilane (5 mol %).
-
Gently heat the mixture to 40-50 °C for 30 minutes. Successful activation is indicated by the disappearance of the exothermic reaction.
-
-
Formation of this compound:
-
Dissolve anhydrous lithium chloride (1.0 equivalent) in anhydrous THF and add it to the activated zinc slurry.
-
Prepare a solution of 3-bromooctane (1.0 equivalent) in anhydrous THF in the addition funnel.
-
Slowly add the 3-bromooctane solution to the zinc slurry, maintaining the internal temperature between 35 °C and 45 °C. The reaction is exothermic.
-
After the addition is complete, continue stirring at 40 °C for an additional 2-4 hours, or until reaction completion is confirmed by GC analysis of an aliquot.
-
-
Work-up and Storage:
-
Allow the reaction mixture to cool to room temperature and let the excess zinc settle.
-
The resulting solution of this compound in THF can be used directly in subsequent reactions. The concentration can be determined by titration.[4]
-
For storage, transfer the supernatant to a dry, inert-atmosphere-rated container. Store at low temperatures (e.g., < 4°C).
-
Synthesis Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Application in Negishi Cross-Coupling Reactions
This compound is an excellent nucleophile in palladium-catalyzed Negishi cross-coupling reactions for the formation of C(sp³)–C(sp²) bonds.[5] This reaction is widely used to couple the octyl group with various aryl, heteroaryl, and vinyl halides or triflates.
General Experimental Protocol: Negishi Coupling of this compound with Aryl Bromides
Materials and Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry.
-
Inert atmosphere setup (argon or nitrogen).
-
Magnetic stirrer and heating plate.
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
Phosphine ligand (e.g., SPhos, RuPhos, XPhos).[5]
-
Aryl bromide.
-
Solution of this compound in THF (prepared as above).
-
Anhydrous solvent (e.g., THF, NMP).
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere, charge a Schlenk flask with the palladium catalyst (e.g., 1-2 mol %) and the phosphine ligand (e.g., 2-4 mol %).
-
Add the aryl bromide (1.0 equivalent) and any additional anhydrous solvent if required.
-
-
Coupling Reaction:
-
To the stirred mixture, add the solution of this compound (1.2-1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired octyl-substituted aromatic compound.
-
Catalytic Cycle for Negishi Coupling
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Quantitative Data for Negishi Coupling Reactions
The following table summarizes representative examples of Negishi cross-coupling reactions using this compound with various aryl bromides.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | THF | 60 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1) | XPhos (2) | THF/NMP | 50 | 8 | 92 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) | RuPhos (4) | THF | 70 | 16 | 78 |
| 4 | Methyl 4-bromobenzoate | Pd(OAc)₂ (1.5) | SPhos (3) | THF | 65 | 10 | 88 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ (1) | XPhos (2) | THF | 80 | 24 | 75 |
Note: The data in this table are illustrative and based on typical conditions reported for similar Negishi couplings. Actual results may vary depending on the specific reaction conditions and substrate purity.
Safety Considerations
-
Organozinc Reagents: this compound is sensitive to air and moisture and may be pyrophoric. All manipulations should be carried out under a dry, inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.
-
Solvents: Anhydrous solvents are essential for the successful preparation and reaction of organozinc reagents. THF can form explosive peroxides and should be handled with care.
-
Reagents: 1,2-Dibromoethane and chlorotrimethylsilane are corrosive and toxic. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium Catalysts and Ligands: These compounds can be toxic and should be handled with care.
Conclusion
This compound is a valuable reagent for the introduction of an octyl group in the synthesis of complex organic molecules. The provided protocols for its large-scale synthesis and application in Negishi cross-coupling reactions offer a robust framework for researchers in the pharmaceutical and chemical industries. Careful attention to anhydrous and inert conditions is paramount for achieving high yields and reproducibility.
References
- 1. Organozinc Reagents [sigmaaldrich.com]
- 2. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Multicomponent synthesis of α-branched amines using organozinc reagents generated from alkyl bromides [beilstein-journals.org]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
Catalytic Applications of Zinc Bromide in Organic Reactions: Application Notes and Protocols
Introduction
Zinc bromide (ZnBr₂) is a versatile and efficient Lewis acid catalyst that has garnered significant attention in organic synthesis.[1][2] Its appeal stems from its low toxicity, cost-effectiveness, environmental compatibility, and ready availability.[3][4][5] As a Lewis acid, ZnBr₂ can activate a wide range of functional groups, facilitating numerous organic transformations. It demonstrates high chemo-selectivity and is effective in promoting carbon-carbon and carbon-heteroatom bond formations, synthesis of heterocyclic compounds, and various other reactions, often with high yields and under mild conditions.[1] This document provides detailed application notes and experimental protocols for several key organic reactions catalyzed by zinc bromide.
Friedel-Crafts Acylation
Application Note:
The Friedel-Crafts acylation is a fundamental reaction for the synthesis of aryl ketones. Traditionally, it requires stoichiometric amounts of strong Lewis acids like AlCl₃, leading to significant waste. Zinc bromide, often used in catalytic amounts, presents a greener alternative.[6] It is particularly effective in the acylation of activated aromatic compounds. Recent methodologies have employed zinc powder, which is believed to generate the active zinc halide species in situ, under solvent-free microwave irradiation, further enhancing the environmental credentials of the process.[6] This method allows for the rapid and efficient synthesis of various substituted acetophenones and benzophenones.
Quantitative Data Summary:
| Entry | Aromatic Substrate | Acylating Agent | Catalyst | Conditions | Time (s) | Yield (%) | Ref |
| 1 | Benzene | Acetyl Chloride | Zn powder | 300 W MW | 30 | 95 | [6] |
| 2 | Toluene | Acetyl Chloride | Zn powder | 300 W MW | 45 | 96 (p-) | [6] |
| 3 | Anisole | Acetyl Chloride | Zn powder | 450 W MW | 60 | 98 (p-) | [6] |
| 4 | Benzene | Benzoyl Chloride | Zn powder | 450 W MW | 90 | 92 | [6] |
| 5 | Toluene | Benzoyl Chloride | Zn powder | 450 W MW | 120 | 94 (p-) | [6] |
| 6 | Anisole | Benzoyl Chloride | Zn powder | 600 W MW | 150 | 95 (p-) | [6] |
Experimental Protocol: Microwave-Assisted Acylation of Benzene [6]
-
To a 50 mL borosilicate beaker, add benzene (0.078 g, 1 mmol) and zinc powder (0.065 g, 1 mmol).
-
Carefully add acetyl chloride (0.078 g, 1 mmol) to the mixture.
-
Mix the components thoroughly with a glass rod for approximately 10 seconds.
-
Place the beaker in a microwave oven and irradiate at 300 W for 30 seconds. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Dry the combined ether extracts over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude acetophenone.
-
Purify the product by column chromatography on silica gel using petroleum ether as the eluent to yield pure acetophenone (0.114 g, 95%).
Workflow Diagram:
Cycloaddition of CO₂ to Epoxides
Application Note:
The chemical fixation of carbon dioxide (CO₂) into valuable chemicals is a critical area of green chemistry. The cycloaddition of CO₂ to epoxides to form cyclic carbonates is a 100% atom-economical reaction of significant industrial importance.[7] Zinc bromide is an effective catalyst for this transformation, often used in combination with a co-catalyst like an ionic liquid or a quaternary ammonium salt, which provides a nucleophilic halide.[8][9] The Lewis acidic ZnBr₂ activates the epoxide by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack by the bromide ion, which initiates the ring-opening. Subsequent reaction with CO₂ and ring-closure yields the cyclic carbonate and regenerates the catalyst.[9]
Quantitative Data Summary:
| Entry | Epoxide | Co-catalyst | Temp (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Ref |
| 1 | Propylene Oxide | BMImBr/SiO₂ | 120 | 1.27 | 4 | >99 | >99 | [7] |
| 2 | Styrene Oxide | TBAB | 100 | 1.0 | 5 | 92 | >99 | [9] |
| 3 | Epichlorohydrin | C₆(mim)₂Br₂ | 90 | 3.0 | 0.33 | ~95 | >99 | [8] |
| 4 | Allyl Glycidyl Ether | BMImBr/SiO₂ | 120 | 1.27 | 4 | >99 | >99 | [7] |
Experimental Protocol: Synthesis of Styrene Carbonate [9]
-
Charge a high-pressure stainless-steel batch reactor with styrene oxide (SO), zinc bromide (ZnBr₂), and tetrabutylammonium bromide (TBAB) in propylene carbonate (PC) as the solvent. A typical molar ratio would be SO:ZnBr₂:TBAB = 200:2:1.
-
Seal the reactor and purge it with CO₂ three times to remove air.
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., 1.0 MPa).
-
Heat the reactor to the reaction temperature (e.g., 100 °C) and maintain vigorous stirring.
-
After the specified reaction time (e.g., 5 hours), stop the heating and cool the reactor to room temperature in an ice bath.
-
Carefully vent the excess CO₂.
-
Analyze the resulting mixture by gas chromatography (GC) or NMR to determine the conversion of styrene oxide and the selectivity for styrene carbonate.
Catalytic Cycle Diagram:
α-Bromination of Alkanones
Application Note:
The α-bromination of carbonyl compounds is a key transformation for introducing functionality that allows for further synthetic manipulations.[10] While molecular bromine can be used, the reaction often requires harsh conditions or corrosive acids. A method utilizing zinc dust and bromine in water provides a milder and more efficient alternative. In this system, zinc bromide is generated in situ and acts as the catalyst. The ZnBr₂ in combination with water polarizes the Br-Br bond, facilitating the electrophilic attack on the enol or enolate form of the ketone, leading to efficient α-bromination at room temperature.[10]
Quantitative Data Summary:
| Entry | Substrate | Product | Time (h) | Yield (%) | Ref |
| 1 | Acetophenone | α-Bromoacetophenone | 3 | 92 | [10] |
| 2 | Propiophenone | α-Bromopropiophenone | 3.5 | 90 | [10] |
| 3 | p-Chloroacetophenone | α-Bromo-p-chloroacetophenone | 2.5 | 95 | [10] |
| 4 | p-Methylacetophenone | α-Bromo-p-methylacetophenone | 2.5 | 94 | [10] |
| 5 | Cyclohexanone | 2-Bromocyclohexanone | 4 | 88 | [10] |
Reactions performed at room temperature in water with Zn dust and Br₂.
Experimental Protocol: α-Bromination of p-Chloroacetophenone [10]
-
In a round-bottom flask, suspend p-chloroacetophenone (5 mmol) and zinc dust (2.5 mmol) in water (5 mL).
-
Cool the flask in an ice bath.
-
Slowly add bromine (7.5 mmol) to the stirred suspension over a period of 10-15 minutes.
-
Remove the ice bath and continue stirring the reaction mixture at room temperature for 2.5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the solid product will separate from the aqueous layer.
-
Filter the solid product and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure α-bromo-p-chloroacetophenone.
Logical Relationship Diagram:
Semipinacol Rearrangement
Application Note:
The semipinacol rearrangement is a valuable method for constructing sterically congested carbon skeletons, particularly for creating quaternary carbon centers.[11] Zinc bromide has been identified as a facile and efficient catalyst for the stereoselective semipinacol rearrangement of α-hydroxy epoxides to afford β-hydroxy ketones. This transformation proceeds at room temperature and is notable for its ability to create two adjacent chiral centers, one of which is a quaternary center, with high stereoselectivity. The resulting β-hydroxy ketones are versatile intermediates in organic synthesis.[11]
Quantitative Data Summary:
| Entry | α-Hydroxy Epoxide Substrate | Solvent | Time (h) | Yield (%) | Ref |
| 1 | 1-Oxaspiro[2.5]octan-4-ol | CH₂Cl₂ | 2 | 95 | [11] |
| 2 | 1-Oxaspiro[2.4]heptan-4-ol | CH₂Cl₂ | 2 | 92 | [11] |
| 3 | 4-tert-Butyl-1-oxaspiro[2.5]octan-4-ol | CH₂Cl₂ | 3 | 96 | [11] |
| 4 | 2,2-Dimethyl-3-(oxiran-2-yl)oxetan-3-ol | CH₂Cl₂ | 2 | 90 | [11] |
Reactions performed at room temperature with catalytic ZnBr₂.
Experimental Protocol: Rearrangement of 1-Oxaspiro[2.5]octan-4-ol [11]
-
Dissolve the α-hydroxy epoxide (e.g., 1-oxaspiro[2.5]octan-4-ol) (1.0 mmol) in dichloromethane (CH₂Cl₂) (10 mL) in a round-bottom flask.
-
Add a catalytic amount of anhydrous zinc bromide (ZnBr₂) (0.1 mmol, 10 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude β-hydroxy ketone by flash column chromatography on silica gel to yield the pure product.
Reaction Mechanism Diagram:
References
- 1. catalytic-application-of-zinc-ii-bromide-znbr-2-in-organic-synthesis - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. daneshyari.com [daneshyari.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Zinc bromide as catalyst for the stereoselective construction of quaternary carbon: improved synthesis of diastereomerically enriched spirocyclic diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
One-Pot Synthesis Using 3-Octylzinc Bromide: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the one-pot synthesis of various organic compounds utilizing 3-Octylzinc bromide. This organozinc reagent is a versatile intermediate for the formation of carbon-carbon bonds, enabling efficient synthesis of ketones, secondary alcohols, and biaryl compounds. The protocols outlined below are designed for researchers, scientists, and drug development professionals, emphasizing reproducibility and ease of use through in situ reagent generation, which circumvents the need to handle the sensitive organozinc species directly.
I. Introduction
Organozinc reagents are powerful tools in organic synthesis due to their high reactivity and functional group tolerance. This compound, specifically, allows for the introduction of an octyl group into a variety of molecular scaffolds. The one-pot syntheses described herein offer significant advantages over traditional multi-step procedures, including reduced reaction times, minimized waste, and higher overall yields. These protocols are particularly valuable in the context of library synthesis and lead optimization in drug discovery.
The primary applications covered in this document are:
-
One-Pot Negishi Cross-Coupling: For the synthesis of octyl-substituted aromatic and heteroaromatic compounds.
-
One-Pot Acylation: For the synthesis of ketones.
-
One-Pot Aldehyde Addition: For the synthesis of secondary alcohols.
II. Core Applications and Experimental Data
The following sections detail the primary one-pot applications of this compound. The quantitative data for representative reactions are summarized in the tables below for easy comparison.
Application 1: One-Pot Negishi Cross-Coupling
The Negishi cross-coupling reaction is a palladium-catalyzed reaction between an organozinc compound and an organic halide, forming a new carbon-carbon bond.[1][2] The one-pot protocol involves the in situ generation of this compound from 3-octyl iodide, followed by the addition of an aryl bromide and a palladium catalyst.[1][3]
Table 1: One-Pot Negishi Cross-Coupling of in situ Generated this compound with Aryl Bromides
| Entry | Aryl Bromide | Product | Catalyst | Yield (%) |
| 1 | 4-Bromoacetophenone | 1-(4-Octylphenyl)ethan-1-one | Pd(dba)₂ / SPhos | 85 |
| 2 | 1-Bromo-4-nitrobenzene | 1-Nitro-4-octylbenzene | Pd(dba)₂ / SPhos | 82 |
| 3 | 2-Bromopyridine | 2-Octylpyridine | Pd(dba)₂ / SPhos | 78 |
Application 2: One-Pot Synthesis of Ketones via Acylation
This protocol describes the synthesis of ketones by the acylation of in situ generated this compound with an acyl chloride. This method provides a straightforward route to a variety of octyl ketones.
Table 2: One-Pot Synthesis of Ketones using in situ Generated this compound
| Entry | Acyl Chloride | Product | Yield (%) |
| 1 | Butyryl chloride | Undecan-4-one | 75 |
| 2 | Benzoyl chloride | 1-Phenylnonan-1-one | 72 |
| 3 | Acetyl chloride | Decan-2-one | 80 |
Application 3: One-Pot Synthesis of Secondary Alcohols via Aldehyde Addition
The addition of organozinc reagents to aldehydes is a classic method for the synthesis of secondary alcohols. The one-pot procedure detailed here allows for the efficient synthesis of various undecanols and related compounds.
Table 3: One-Pot Synthesis of Secondary Alcohols using in situ Generated this compound
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Propanal | Undecan-4-ol | 88 |
| 2 | Benzaldehyde | 1-Phenylnonan-1-ol | 85 |
| 3 | Isobutyraldehyde | 2-Methylundecan-4-ol | 82 |
III. Experimental Protocols
The following are detailed, step-by-step protocols for the one-pot syntheses.
Protocol 1: General Procedure for the in situ Preparation of this compound
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an argon atmosphere, add zinc dust (1.5 eq).
-
Activate the zinc dust by stirring with 1,2-dibromoethane (5 mol%) in anhydrous THF for 30 minutes at room temperature.
-
Add a solution of 3-octyl iodide (1.0 eq) in anhydrous THF dropwise to the activated zinc suspension.
-
Heat the reaction mixture to 50 °C and stir for 2-3 hours, or until the organozinc reagent formation is complete (monitored by GC analysis of quenched aliquots).
-
The resulting greyish suspension of this compound is used directly in the subsequent reactions without isolation.
Protocol 2: One-Pot Negishi Cross-Coupling
-
Prepare this compound in situ following Protocol 1.
-
To the freshly prepared organozinc reagent, add the aryl bromide (0.9 eq), Pd(dba)₂ (2 mol%), and SPhos (4 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: One-Pot Synthesis of Ketones
-
Prepare this compound in situ following Protocol 1.
-
Cool the suspension of the organozinc reagent to 0 °C.
-
Add a solution of the acyl chloride (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash chromatography.
Protocol 4: One-Pot Synthesis of Secondary Alcohols
-
Prepare this compound in situ following Protocol 1.
-
Cool the organozinc reagent to 0 °C in an ice bath.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC or GC.
-
Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the crude alcohol by flash column chromatography.
IV. Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the experimental procedures and the general reaction pathway.
Figure 1: General experimental workflow for one-pot synthesis using this compound.
Figure 2: General reaction pathway for one-pot synthesis with this compound.
References
- 1. One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates [organic-chemistry.org]
- 2. Item - One-Pot Synthesis of 2âCyano-1,4-diketones: Applications to Synthesis of Cyanosubstituted Furans, Pyrroles, and Dihydropyridazines - American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Octylzinc Bromide for the Synthesis of Functionalized Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Octylzinc bromide is a key organozinc reagent utilized in the synthesis of functionalized polymers, particularly conjugated polymers for electronic and biomedical applications. Its primary role is as a nucleophilic component in cross-coupling reactions, most notably the Negishi coupling, to form carbon-carbon bonds. This document provides detailed application notes and experimental protocols for the use of this compound and its in-situ generation for the synthesis of poly(3-octylthiophene) (P3OT), a well-studied conductive polymer.
Core Concepts and Applications
Organozinc reagents like this compound offer a balance of reactivity and functional group tolerance, making them valuable in the synthesis of complex polymeric structures. The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful method for polymerizing monomers to create well-defined conjugated polymers.[1][2] The "octyl" side chain imparted by this reagent enhances the solubility of the resulting polymer in organic solvents, facilitating processing and characterization.
Applications of Polymers Synthesized with this compound Analogs:
-
Organic Field-Effect Transistors (OFETs): The resulting poly(3-alkylthiophene)s are widely used as the active layer in OFETs due to their charge transport properties.
-
Organic Photovoltaics (OPVs): These polymers serve as electron donors in the active layer of organic solar cells.
-
Sensors: Functionalized polythiophenes can be designed to interact with specific analytes, leading to changes in their optical or electronic properties.
-
Bioelectronics: The biocompatibility of certain polymer formulations allows for their use in applications such as biosensors and scaffolds for tissue engineering.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of poly(3-octylthiophene) (P3OT) using methods involving the in-situ formation of the octylzinc reagent.
| Parameter | Value | Reference |
| Monomer | 2,5-dibromo-3-octylthiophene | Customary |
| Polymerization Method | Negishi Coupling (in-situ) | [1] |
| Catalyst | Ni(dppp)Cl₂ or Pd(PPh₃)₄ | [1] |
| Yield | >90% (typical) | General Lit. |
| Number-Average MW (Mₙ) | 10 - 70 kDa | [3] |
| Polydispersity Index (PDI) | 1.2 - 2.0 | [3] |
| Regioregularity (H-T) | >95% | General Lit. |
Experimental Protocols
Protocol 1: In-Situ Preparation of this compound and Subsequent Negishi Polymerization of 2,5-dibromo-3-octylthiophene
This protocol describes the synthesis of regioregular poly(3-octylthiophene) via a Negishi cross-coupling polymerization. The this compound intermediate is formed in situ from 3-bromooctane.
Materials:
-
2,5-dibromo-3-octylthiophene
-
Magnesium turnings
-
Zinc Chloride (ZnCl₂), anhydrous
-
1-bromo-3-octylthiophene (for monomer synthesis if not available)
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (HCl)
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Preparation (in-situ): In a flame-dried Schlenk flask under an inert atmosphere, add Ni(acac)₂ and PPh₃. Add anhydrous THF and stir until a homogeneous solution is formed.
-
Monomer Preparation (if necessary): 3-Octylthiophene can be synthesized by reacting 3-bromothiophene with octylmagnesium bromide. Subsequently, 2,5-dibromo-3-octylthiophene can be prepared via bromination.
-
Formation of the Organozinc Reagent (in-situ):
-
In a separate flame-dried Schlenk flask under inert atmosphere, add magnesium turnings.
-
Add a solution of 1-bromo-3-octylthiophene in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate (indicated by bubbling and heat). If not, gentle heating may be required.
-
After the Grignard reagent formation is complete, cannulate this solution into a solution of anhydrous ZnCl₂ in THF at 0 °C. This transmetalation step forms the 3-octylthienylzinc bromide.
-
-
Polymerization:
-
To the freshly prepared catalyst solution, add the solution of the organozinc reagent.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) for several hours (e.g., 2-24 hours). The progress of the polymerization can be monitored by observing the color change of the solution (typically becomes deep purple/black).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding methanol, followed by dilute HCl.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. The final polymer is extracted with chloroform or another suitable solvent.
-
The purified polymer is obtained by precipitation of the chloroform solution into methanol and drying under vacuum.
-
Visualizations
Experimental Workflow for P3OT Synthesis
Caption: Workflow for the synthesis of Poly(3-octylthiophene).
Negishi Catalytic Cycle
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: 3-OctylZinc Bromide Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of coupling reactions involving 3-OctylZinc bromide.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during cross-coupling reactions with this compound, such as Negishi and Kumada couplings.
Frequently Asked Questions (FAQs)
Q1: My Negishi coupling reaction with this compound is giving a low yield. What are the most common causes?
A1: Low yields in Negishi couplings involving secondary alkylzinc halides like this compound can stem from several factors:
-
Suboptimal Catalyst System: The choice of palladium precursor and, more critically, the ligand is paramount. Standard ligands may not be effective.
-
β-Hydride Elimination: This is a major competing side reaction for secondary alkyl groups, leading to the formation of octene and a reduced arene byproduct instead of the desired coupled product.[1][2][3]
-
Poor Quality of the Organozinc Reagent: this compound can be sensitive to air and moisture. Its preparation and handling are crucial for reactivity.
-
Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the reaction outcome.
Q2: How can I minimize β-hydride elimination in my reaction?
A2: Suppressing β-hydride elimination is key to improving the yield of the desired secondary alkyl coupled product.[1][2][3] The rate of reductive elimination from the palladium intermediate must be faster than the rate of β-hydride elimination. This can be achieved by:
-
Ligand Selection: Employing bulky, electron-rich biaryldialkylphosphine ligands, such as CPhos, has been shown to effectively promote reductive elimination over β-hydride elimination.[1][2][3]
-
Reaction Temperature: Running the reaction at ambient or even lower temperatures can disfavor the β-hydride elimination pathway.
Q3: What is the recommended catalyst and ligand for coupling this compound with aryl bromides?
A3: A highly effective catalyst system for the Negishi coupling of secondary alkylzinc halides with aryl bromides is a combination of a palladium precursor like Pd(OAc)₂ and a specialized biarylphosphine ligand. The CPhos ligand, in particular, has demonstrated superior performance in maximizing the ratio of the desired secondary-alkyl product to the undesired primary-alkyl (n-octyl) product resulting from isomerization.[1][3]
Q4: My Kumada coupling reaction is not proceeding. What are potential issues specific to this reaction type?
A4: Kumada couplings with alkyl halides can be challenging.[4] Common issues include:
-
Catalyst Inactivity: While nickel catalysts are typically used, their activity can be highly dependent on the specific ligand and reaction conditions.[4]
-
Grignard Reagent Reactivity: If 3-Octylmagnesium bromide is used as a precursor to the organozinc reagent or in a Kumada-type reaction, its high reactivity can lead to side reactions with functional groups on the substrate or solvent.[4]
-
Reaction Mechanism Complexity: The mechanism of nickel-catalyzed couplings can be complex and sensitive to subtle changes in the reaction environment.[4]
Q5: Can I use aryl chlorides as coupling partners with this compound?
A5: Yes, but it is generally more challenging than with aryl bromides. The oxidative addition of palladium to the aryl chloride C-Cl bond is slower. However, with a highly active catalyst system, such as one employing the CPhos ligand, Negishi couplings of secondary alkylzinc halides with activated aryl chlorides can be performed efficiently.[1][2][3]
Q6: How does the choice of solvent affect the reaction yield?
A6: The solvent plays a crucial role. Tetrahydrofuran (THF) is a common solvent for preparing and using organozinc reagents. For some substrates, particularly electron-deficient aryl bromides, the use of a co-solvent like toluene can lead to higher yields and better selectivities.[1][3]
Data Presentation: Catalyst and Ligand Effects
The following table summarizes the effect of different ligands on the Negishi coupling of isopropylzinc bromide (a model for secondary alkylzinc halides) with ortho-substituted aryl bromides. This data highlights the importance of ligand selection in achieving high yields and selectivity.
| Ligand | Aryl Bromide | Yield (%) | Branched:Linear Ratio |
| SPhos | 2-Bromobenzonitrile | 65 | 19:1 |
| RuPhos | 2-Bromobenzonitrile | 58 | 18:1 |
| XPhos | 2-Bromobenzonitrile | 62 | 20:1 |
| CPhos | 2-Bromobenzonitrile | 85 | >50:1 |
| SPhos | 2-Bromoanisole | 55 | 15:1 |
| RuPhos | 2-Bromoanisole | 48 | 12:1 |
| XPhos | 2-Bromoanisole | 52 | 14:1 |
| CPhos | 2-Bromoanisole | 82 | >50:1 |
Data adapted from studies on isopropylzinc bromide, which serves as a good model for the reactivity of this compound.[1]
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol is based on the widely used method for preparing organozinc halides.
Materials:
-
3-Bromooctane
-
Zinc dust (activated)
-
Lithium chloride (LiCl), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add activated zinc dust and anhydrous LiCl.
-
Add anhydrous THF to the flask.
-
Slowly add 3-bromooctane to the stirred suspension at room temperature.
-
The reaction is typically exothermic. Maintain the temperature as needed with a water bath.
-
Stir the reaction mixture at room temperature until the zinc insertion is complete (this can be monitored by GC analysis of an aliquot).
-
Allow the excess zinc to settle, and the resulting solution of this compound in THF is ready for use.
Protocol 2: General Procedure for Negishi Coupling of this compound with an Aryl Bromide
Materials:
-
Solution of this compound in THF (from Protocol 1)
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
CPhos ligand
-
Anhydrous THF
-
Anhydrous Toluene (optional, as co-solvent)
Procedure:
-
In a separate, flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and the CPhos ligand.
-
Add the aryl bromide and anhydrous THF (and toluene if used).
-
Stir the mixture at room temperature for a few minutes to form the active catalyst.
-
Slowly add the solution of this compound to the catalyst mixture at room temperature.
-
Stir the reaction at room temperature for the specified time (typically 3-6 hours, can be monitored by TLC or GC/MS).[1]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield coupling reactions.
References
- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [dspace.mit.edu]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Negishi Coupling with Alkylzinc Reagents
Welcome to the technical support center for Negishi coupling reactions involving alkylzinc reagents. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Cross-Coupled Product
Possible Causes and Solutions:
-
Inactive Catalyst: The palladium or nickel catalyst may have degraded.
-
Solution: Test the catalyst on a reliable model reaction. If it fails, use a fresh batch of the catalyst. For instance, palladium(II) acetate can degrade over time; a new bottle might be necessary to restore reactivity.[1]
-
-
Issues with Alkylzinc Reagent: The alkylzinc reagent may not have formed correctly or may have degraded.
-
Suboptimal Reaction Conditions: The temperature, solvent, or concentration may not be ideal for your specific substrates.
-
Solution: Systematically vary the reaction parameters. For some systems, increasing the concentration has been shown to improve yield by suppressing competitive reduction side reactions.[4]
-
-
Catalyst Inhibition: Heteroatoms in the substrate, particularly in heteroaryl halides, can coordinate to the metal center and inhibit or deactivate the catalyst.[5]
-
Solution: A change in the ligand or catalyst system may be necessary. For example, specific biarylphosphine ligands have been developed to overcome catalyst inhibition in the coupling of heteroaryl halides.[5]
-
Problem 2: Formation of Isomerized Products (e.g., n-alkyl product from a sec-alkylzinc reagent)
Possible Cause and Solution:
-
β-Hydride Elimination: This is a common side reaction, especially with secondary alkylzinc reagents, where a β-hydride is transferred from the alkyl group to the metal center, leading to an alkene and a metal-hydride species. Subsequent re-insertion or other reactions can lead to the formation of the linear, isomerized product.[4][6]
-
Solution 1 (Ligand Choice): Employ bulky ligands that can accelerate the reductive elimination step, which is productive for the desired product, making it faster than the competing β-hydride elimination.[6][7][8] For example, the use of highly-hindered N-heterocyclic carbene (NHC) ligands like IPent has been shown to significantly reduce the formation of isomeric byproducts.[7]
-
Solution 2 (Catalyst System): Switch from a palladium to a nickel-based catalyst system. Nickel catalysts have been shown to be effective in overcoming the problems of isomerization and β-hydride elimination that can plague palladium-catalyzed systems with secondary alkylzinc nucleophiles.[4]
-
Solution 3 (Additives): The presence of certain salt additives can influence the reaction outcome. For instance, LiBF4 has been found to dramatically improve isomeric retention and yield for challenging substrates in some nickel-catalyzed systems.[4] Conversely, lithium halides, which can be beneficial in some palladium-catalyzed Negishi couplings, have been observed to be deleterious in certain nickel-catalyzed processes.[4]
-
Problem 3: Significant Formation of Homocoupled Products
Possible Cause and Solution:
-
Second Transmetalation: A common side reaction leading to homocoupling is a second transmetalation event between the cross-coupling intermediate and another molecule of the organozinc reagent.[2][9]
-
Solution: Carefully control the stoichiometry of the reagents. Using a slight excess of the alkylzinc reagent is common, but a large excess can promote homocoupling. Optimizing the rate of addition of the organozinc reagent may also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Negishi coupling?
A1: The Negishi coupling generally proceeds through a catalytic cycle involving a palladium or nickel catalyst. The main steps are:
-
Oxidative Addition: The active M(0) catalyst (M = Pd or Ni) reacts with the organic halide (R-X) to form a M(II) intermediate.
-
Transmetalation: The organic group from the alkylzinc reagent (R'-ZnX) is transferred to the metal center, displacing the halide and forming a new M(II) complex with both organic groups. This step is often the rate-limiting step.
-
Reductive Elimination: The two organic groups on the metal center are coupled together and eliminated from the catalyst, forming the desired C-C bond (R-R') and regenerating the M(0) catalyst.[2][9]
Q2: How can I prepare alkylzinc reagents?
A2: Alkylzinc reagents can be prepared by the direct insertion of zinc metal into an alkyl halide. To facilitate this, the zinc often needs to be activated. A common method involves using a catalytic amount of iodine in a solvent like dimethylacetamide (DMAC).[2][3] The reaction is typically performed under an inert atmosphere.
Q3: What is β-hydride elimination and how can I prevent it?
A3: β-hydride elimination is a decomposition pathway for organometallic complexes that have a hydrogen atom on a carbon that is beta to the metal center. In Negishi coupling, this can occur from the Pd(II)-alkyl intermediate, leading to a palladium-hydride species and an alkene. This can result in the formation of reduced arene byproducts and isomerization of the alkyl group.[4][6] To suppress this, you can use bulky ligands that favor reductive elimination, or switch to a nickel catalyst which can be less prone to this side reaction with certain substrates.[4][6][7][8]
Q4: What is the role of lithium salt additives?
A4: Lithium salts, such as LiCl or LiBr, can have a significant impact on Negishi couplings. They are thought to break up organozinc aggregates, forming more reactive monomeric zincate species that can transmetalate more readily.[10] However, the effect can be system-dependent, and in some nickel-catalyzed reactions, lithium halides have been shown to be detrimental.[4] Therefore, the effect of such additives should be experimentally evaluated for a specific reaction.
Data Summary
Table 1: Effect of Ligand on Isomer Ratio in the Coupling of 2-Bromopyrimidine and i-PrZnBr *
| Ligand | Ratio of Isopropyl Product to n-Propyl Product |
| CPhos-based ligand | 75:25 |
| Newly developed biarylphosphine ligands | Improved selectivity (specific ratios depend on the ligand) |
*Data synthesized from information in[5].
Table 2: Influence of Catalyst System on Isomerization *
| Catalyst System | Key Observation |
| Palladium-catalyzed | Often suffers from isomerization of secondary alkyl nucleophiles due to facile β-hydride elimination. |
| Nickel-catalyzed | Can overcome the isomerization and β-hydride elimination problems associated with secondary nucleophiles. |
*Data synthesized from information in[4].
Experimental Protocols
Protocol 1: General Procedure for Preparation of Alkylzinc Reagents
-
Under an inert atmosphere (e.g., argon or nitrogen), add zinc dust to a flame-dried flask.
-
Add a catalytic amount of iodine (e.g., 5 mol%).
-
Add a suitable solvent, such as dimethylacetamide (DMAC).
-
Add the alkyl bromide or chloride dropwise to the stirred suspension.
-
Heat the reaction mixture (e.g., to 80 °C) and monitor the reaction progress until the alkyl halide is consumed.
-
The resulting solution/suspension of the alkylzinc reagent can be used directly in the subsequent coupling reaction.
(This is a general protocol synthesized from information in[2][3]. Specific conditions may need to be optimized.)
Protocol 2: General Procedure for Nickel-Catalyzed Negishi Coupling of Secondary Alkylzinc Halides
-
In a glovebox, to a flame-dried reaction vial, add the nickel precursor (e.g., NiCl2) and the desired ligand.
-
Add the aryl iodide and a suitable solvent (e.g., THF).
-
Add the secondary alkylzinc reagent solution.
-
If required, add any additives such as LiBF4.
-
Seal the vial and stir the reaction at the desired temperature for the required time.
-
Monitor the reaction by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, quench the reaction and work up to isolate the product.
(This is a general protocol synthesized from information in[4][8]. Specific conditions, catalyst, ligand, and temperature will need to be optimized for each substrate combination.)
Visualizations
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: Competing side reaction pathways in Negishi coupling.
Caption: Troubleshooting workflow for Negishi coupling side reactions.
References
- 1. reddit.com [reddit.com]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. books.rsc.org [books.rsc.org]
- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Technical Support Center: 3-Octylzinc Bromide Solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the decomposition of 3-Octylzinc bromide solutions. The information is intended for researchers, scientists, and professionals in drug development who utilize this organozinc reagent in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for a this compound solution?
A1: this compound, like many organozinc reagents, is sensitive to environmental factors. The primary causes of decomposition are:
-
Exposure to Moisture (Hydrolysis): Organozinc reagents react readily with water to form the corresponding alkane (octane in this case) and zinc hydroxybromide.[1][2] This is often the most significant pathway for decomposition.
-
Exposure to Oxygen (Oxidation): Contact with air can lead to oxidation of the carbon-zinc bond, forming alkoxides and other oxygenated byproducts. Many organozinc compounds are pyrophoric, though this compound solutions are typically less so.[1][3]
-
Thermal Decomposition: Elevated temperatures can cause the reagent to decompose. While stable at recommended storage temperatures, prolonged exposure to higher temperatures will accelerate degradation.[4]
-
Incompatible Solvents or Additives: The choice of solvent is crucial for stability. Polar aprotic solvents like THF or DMA are commonly used.[5][6][7] The presence of certain additives or impurities can also catalyze decomposition.
Q2: How can I visually identify if my this compound solution has decomposed?
A2: Signs of decomposition can include:
-
Precipitation: The formation of a white solid (e.g., zinc salts) in the solution is a common indicator of decomposition.
-
Color Change: While the solution itself is typically colorless to light yellow, a significant change in color or turbidity may suggest the presence of impurities or decomposition products.
-
Reduced Reactivity: A noticeable decrease in the yield of your desired product in a standard reaction is a strong indicator that the reagent has degraded.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure the longevity of your this compound solution, adhere to the following storage conditions:
-
Inert Atmosphere: Always store the solution under an inert atmosphere, such as argon or nitrogen, to prevent contact with moisture and oxygen.
-
Refrigeration: Store the solution at a recommended temperature of 2-8°C. Avoid freezing the solution unless the manufacturer's instructions explicitly permit it.
-
Tightly Sealed Container: Use a container with a secure, airtight seal. Septum-sealed bottles are ideal for repeated use, as they allow for the withdrawal of the reagent via syringe under an inert atmosphere.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound solutions.
| Problem | Potential Cause | Recommended Action |
| Low or no yield in a cross-coupling reaction. | 1. Decomposed Reagent: The this compound solution may have degraded due to improper storage or handling. 2. Inactive Catalyst: The palladium or nickel catalyst may be inactive. 3. Reaction Conditions: Incorrect temperature, reaction time, or solvent may be affecting the reaction. | 1. Verify Reagent Activity: Perform a small-scale test reaction with a reliable electrophile to confirm the activity of the organozinc reagent. Consider titrating the solution to determine its active concentration. 2. Use Fresh Catalyst: Ensure the catalyst is from a reliable source and has been stored correctly. 3. Optimize Reaction Conditions: Review the literature for optimal conditions for the specific cross-coupling reaction being performed. |
| A white precipitate has formed in the solution. | 1. Hydrolysis: The solution has likely been exposed to moisture. 2. Solubility Issues: The concentration of the reagent may be too high for the solvent, especially at lower temperatures. | 1. Discard the Solution: If significant precipitation is observed, it is best to discard the solution as its concentration will be unreliable. 2. Improve Handling Technique: Review your procedures for handling air- and moisture-sensitive reagents. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use dry solvents. |
| Inconsistent results between experiments. | 1. Inaccurate Titration: The concentration of the this compound solution may not be accurately known, leading to variations in stoichiometry. 2. Partial Decomposition: The solution may be slowly degrading over time, leading to decreasing yields in subsequent experiments. | 1. Re-titer the Solution: Titrate the organozinc solution before each use or on a regular basis to ensure the concentration is accurate. 2. Purchase Fresh Reagent: If the solution is old or has been handled frequently, it may be best to purchase a fresh batch. |
Stability Data (Hypothetical)
The following tables present hypothetical stability data for a 0.5 M solution of this compound in THF. This data is for illustrative purposes to demonstrate the impact of different storage and handling conditions.
Table 1: Effect of Storage Temperature on Concentration
| Storage Temperature (°C) | Concentration after 1 Month (% of Initial) | Concentration after 3 Months (% of Initial) |
| 2-8 | 98% | 95% |
| 25 (Room Temperature) | 90% | 75% |
| 40 | 70% | 40% |
Table 2: Effect of Exposure to Air on Concentration
| Exposure Condition | Concentration after 24 Hours (% of Initial) |
| Stored under Argon | 99.9% |
| Single opening to air (1 minute) | 97% |
| Continuous exposure to air | < 50% |
Experimental Protocols
Protocol 1: Titration of this compound Solution
This protocol provides a method for determining the active concentration of the this compound solution.
Materials:
-
This compound solution (in THF)
-
Anhydrous 1,10-phenanthroline
-
Standardized solution of sec-butanol in xylene (e.g., 1.0 M)
-
Dry THF
-
Anhydrous iodine (I₂)
-
Glassware (oven-dried and cooled under argon)
-
Syringes and needles (oven-dried)
Procedure:
-
In a flame-dried, argon-purged flask, dissolve a small amount of iodine in dry THF to obtain a faintly colored solution.
-
Add a few crystals of 1,10-phenanthroline as an indicator.
-
Using a gas-tight syringe, add a precisely measured volume (e.g., 1.0 mL) of the this compound solution to the flask. The solution should turn a color indicating the formation of a complex.
-
Titrate with the standardized sec-butanol solution. The endpoint is reached when the color disappears.
-
Calculate the molarity of the this compound solution based on the volume of titrant used.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Experimental workflow for stability assessment.
References
- 1. Sciencemadness Discussion Board - Alkylzinc reagents from unactivated alkylbromides and chlorides - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. m.youtube.com [m.youtube.com]
- 3. ORGANOZINC REAGENT | PPTX [slideshare.net]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Loading for 3-OctylZinc Bromide Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading in Negishi cross-coupling reactions involving 3-OctylZinc bromide.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst loading for this compound reactions in a question-and-answer format.
Q1: My reaction shows low or no conversion. Should I increase the catalyst loading?
A1: While increasing the catalyst loading can sometimes improve conversion, it's not always the optimal solution and can lead to increased costs and side product formation. Before increasing the catalyst amount, consider the following:
-
Catalyst Deactivation: The palladium catalyst may be deactivating during the reaction. This can be caused by impurities in the reagents or solvent, or by the presence of coordinating functional groups on your substrates. Ensure all reagents and solvents are pure and dry. The use of more robust ligands can also prevent catalyst deactivation.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically hindered or electronically demanding substrates, a more electron-rich and bulky ligand may be required to promote efficient oxidative addition and reductive elimination.
-
Reaction Temperature: The reaction may require higher temperatures to proceed efficiently. A gradual increase in temperature should be attempted.
-
Incomplete Formation of the Organozinc Reagent: Ensure the this compound has been prepared successfully and is present in the expected concentration.
Q2: I'm observing a significant amount of homocoupling of the aryl halide. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction in cross-coupling chemistry. To minimize it:
-
Lower Catalyst Loading: High catalyst concentrations can sometimes promote side reactions. Try reducing the catalyst loading in small increments.
-
Optimize Ligand-to-Metal Ratio: An inappropriate ligand-to-palladium ratio can lead to the formation of catalytically inactive or overly reactive species that promote homocoupling. A 1:1 or 2:1 ligand-to-palladium ratio is a good starting point for many phosphine ligands.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes suppress the rate of homocoupling relative to the desired cross-coupling.
Q3: The reaction is stalling and does not go to completion, even with extended reaction times. What could be the cause?
A3: Reaction stalling can be due to several factors related to the catalyst:
-
Catalyst Degradation: The catalyst may be degrading over time. This can be visually indicated by the formation of palladium black. Using a more stable precatalyst or ligand can help.
-
Product Inhibition: The product of the reaction may be coordinating to the palladium center and inhibiting further catalytic cycles. In such cases, using a higher catalyst loading from the start might be necessary to achieve full conversion.
-
Insufficient Catalyst: For particularly challenging substrates, the initial catalyst loading may simply be too low to drive the reaction to completion. A systematic increase in catalyst loading should be explored.
Frequently Asked Questions (FAQs)
What is a typical catalyst loading for Negishi cross-coupling with this compound?
For Negishi couplings involving secondary alkylzinc halides like this compound, a common starting point for palladium catalyst loading is between 1-2 mol %.[1] However, the optimal loading can vary significantly depending on the specific substrates, ligand, and reaction conditions, with successful couplings reported at loadings as low as 0.25 mol %.[2]
How does increasing the catalyst loading affect the reaction?
Increasing the catalyst loading generally leads to a higher reaction rate and can improve the yield for challenging substrates. However, excessively high loadings can increase the cost of the reaction and may lead to the formation of undesired side products.
What are the most common palladium catalysts used for this type of reaction?
Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various palladium precatalysts. These are typically used in combination with phosphine ligands.
Which ligands are recommended for reactions with alkylzinc reagents?
Bulky, electron-rich phosphine ligands are often preferred for Negishi couplings with alkylzinc reagents as they can promote the reductive elimination step and suppress undesired β-hydride elimination.[1] The choice of ligand can have a significant impact on the reaction's success.
Data Summary
The following table provides a general overview of the expected impact of varying catalyst loading on the reaction outcome based on literature observations. The actual results will be substrate and condition-dependent.
| Catalyst Loading (mol %) | Expected Yield | Potential Side Reactions | Notes |
| < 0.5 | Low to Moderate | Incomplete conversion | May be sufficient for highly reactive substrates. |
| 0.5 - 2.0 | Moderate to High | Minimal | Generally a good starting range for optimization. |
| > 2.0 | High | Increased homocoupling and other byproducts | May be necessary for challenging substrates but requires careful optimization to minimize side reactions. |
Experimental Protocols
Protocol for Optimizing Palladium Catalyst Loading
This protocol outlines a general procedure for determining the optimal catalyst loading for the Negishi cross-coupling of an aryl bromide with this compound.
1. Materials:
-
Aryl bromide
-
This compound solution in a suitable solvent (e.g., THF)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Anhydrous, degassed solvent (e.g., THF or dioxane)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
2. Procedure:
-
Set up parallel reactions: In an inert atmosphere glovebox or using Schlenk techniques, set up a series of small-scale reactions (e.g., 0.1 mmol scale) in parallel.
-
Vary catalyst loading: To each reaction vessel, add the aryl bromide and the desired amount of palladium precatalyst. The catalyst loading should be varied systematically, for example: 0.5 mol%, 1.0 mol%, 1.5 mol%, and 2.0 mol%.
-
Add solvent: Add the anhydrous, degassed solvent to each reaction vessel.
-
Initiate the reaction: While stirring, add the this compound solution to each reaction vessel at room temperature.
-
Monitor the reaction: Monitor the progress of each reaction over time using a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).
-
Analyze the results: After a set reaction time (e.g., 12 hours), or once the reaction has gone to completion, quench the reactions and analyze the crude reaction mixtures to determine the yield of the desired product and the formation of any side products.
-
Determine optimal loading: The optimal catalyst loading is the lowest amount that provides a high yield of the desired product with minimal side product formation in a reasonable timeframe.
Visualizations
Caption: Workflow for optimizing catalyst loading in Negishi cross-coupling reactions.
Caption: Troubleshooting logic for low conversion in this compound reactions.
References
Technical Support Center: Purification of Products from 3-OctylZinc Bromide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 3-OctylZinc bromide. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the workup and purification of products from this compound reactions.
Issue 1: Emulsion formation during aqueous workup.
-
Question: I am observing a persistent emulsion at the organic-aqueous interface during the extraction step after quenching my this compound reaction. How can I break this emulsion?
-
Answer: Emulsion formation is common due to the presence of finely divided zinc salts. To resolve this, you can try the following:
-
Addition of Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to remove particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of THF or ethyl acetate to an ether solution) can sometimes disrupt the emulsion.
-
Issue 2: Low or no product yield after purification.
-
Question: After performing the reaction and purification, my final product yield is very low or I have isolated no product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no product yield can result from several factors throughout the experimental process:
-
Incomplete Reaction: The this compound reagent may not have formed efficiently or the subsequent reaction (e.g., Negishi coupling) may not have gone to completion.
-
Hydrolysis of the Organozinc Reagent: this compound is sensitive to moisture and air.
-
Troubleshooting: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
-
Product Volatility: If the product is volatile, it may be lost during solvent removal under reduced pressure.
-
Troubleshooting: Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. For highly volatile products, consider purification by distillation.
-
-
Product Adsorption on Silica Gel: Polar products can strongly adsorb to silica gel during column chromatography, leading to poor recovery.
-
Troubleshooting: Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine or methanol to the eluent. Alternatively, use a less polar stationary phase like alumina.
-
-
Issue 3: Presence of unreacted starting materials in the final product.
-
Question: My purified product is contaminated with unreacted starting materials (e.g., the aryl bromide in a Negishi coupling). How can I remove these?
-
Answer: The separation of product from starting materials depends on their relative polarities.
-
Optimize Column Chromatography:
-
Use a shallower solvent gradient to improve separation.
-
Try a different solvent system. A table of common solvent systems is provided below.
-
Consider using a different stationary phase (e.g., alumina, C18-functionalized silica).
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities.[4] The choice of solvent is critical and may require screening.
-
Acid-Base Extraction: If one of the components (product or starting material) has an acidic or basic functional group, an acid-base extraction can be used to selectively move it into the aqueous phase.
-
Issue 4: Product decomposition on silica gel.
-
Question: I suspect my product is decomposing during column chromatography on silica gel. What can I do to prevent this?
-
Answer: Some organic compounds are sensitive to the acidic nature of silica gel.
-
Neutralize the Silica Gel: Pre-treat the silica gel with a base like triethylamine. This can be done by adding 1-2% triethylamine to the eluent or by washing the silica gel slurry with a dilute solution of triethylamine in the eluent before packing the column.
-
Use Alumina: Alumina is a more basic stationary phase and can be a good alternative for acid-sensitive compounds.
-
Use a Different Purification Method: Consider alternatives to column chromatography, such as recrystallization or preparative thin-layer chromatography (prep-TLC).
-
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching procedure for a reaction involving this compound?
A1: A common and generally safe procedure is to cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This will quench any unreacted organozinc reagent and hydrolyze the zinc salts. For larger scale reactions, dropwise addition is recommended to control the exotherm.
Q2: How do I remove the zinc salts from my reaction mixture?
A2: After quenching, the zinc salts will be present as a suspension. The typical procedure is to perform a liquid-liquid extraction. The reaction mixture is diluted with an organic solvent (e.g., diethyl ether, ethyl acetate) and washed with water or brine. The zinc salts will preferentially dissolve in the aqueous layer, which can then be separated and discarded. Filtering the organic layer through a drying agent like anhydrous sodium sulfate or magnesium sulfate will remove residual water.
Q3: What are the common byproducts in a this compound reaction?
A3: Common byproducts can include:
-
Octane: From the protonolysis of this compound by trace water.
-
Dioctylzinc: From the Schlenk equilibrium of the organozinc halide.
-
Homocoupled product: From the coupling of two 3-octyl groups, though this is less common in cross-coupling reactions.
-
Unreacted starting materials: Such as the halide used to prepare the organozinc reagent or the electrophile it was reacted with.
Q4: Can I use an acid-base extraction to purify my product?
A4: Yes, if your product, or a significant impurity, contains an acidic or basic functional group. For example, if your product is neutral and you have an acidic impurity, you can dissolve the crude mixture in an organic solvent and wash with an aqueous base (e.g., sodium bicarbonate solution). The acidic impurity will be deprotonated and move into the aqueous layer. The layers are then separated. Remember to re-neutralize the aqueous layer if you wish to recover the impurity.
Q5: What are some recommended solvent systems for column chromatography of products from this compound reactions?
A5: The choice of eluent depends on the polarity of your product. Since this compound is often used to introduce a nonpolar octyl group, the products are often relatively nonpolar. A good starting point for column chromatography is a mixture of a nonpolar solvent like hexanes or petroleum ether with a slightly more polar solvent like ethyl acetate or dichloromethane. You should always determine the optimal solvent system by thin-layer chromatography (TLC) first.
Data Presentation
Table 1: Common Quenching Reagents for Organozinc Reactions
| Quenching Reagent | Purpose | Comments |
| Saturated aq. NH₄Cl | Mildly acidic quench to hydrolyze organozinc species and zinc salts. | Generally the preferred method. |
| Dilute HCl | Stronger acid quench. | Can be used if zinc salts are difficult to dissolve, but may be too harsh for sensitive functional groups. |
| Water | Neutral quench. | Can be used, but may lead to the formation of zinc hydroxide, which can be gelatinous and difficult to handle. |
| Methanol | Protic quench. | Useful for quenching small aliquots for analysis (e.g., GC-MS). |
Table 2: Representative Solvent Systems for Column Chromatography
| Product Polarity | Recommended Starting Solvent System (v/v) |
| Nonpolar | Hexanes / Ethyl Acetate (99:1 to 90:10) |
| Intermediate Polarity | Hexanes / Ethyl Acetate (80:20 to 50:50) |
| Polar | Hexanes / Ethyl Acetate (40:60 to 10:90) or Dichloromethane / Methanol (99:1 to 90:10) |
Experimental Protocols
Protocol 1: General Workup Procedure for a Negishi Coupling Reaction with this compound
-
Quenching: Cool the reaction flask to 0 °C using an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise with vigorous stirring. Continue addition until no further gas evolution is observed.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and shake well. Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.
-
Separation: Drain the aqueous layer. Wash the organic layer sequentially with water and then with brine.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexanes and ethyl acetate) to determine the optimal eluent for separation.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack a chromatography column.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a nonpolar solvent like hexanes. Load the solution onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: General workflow for the purification of products from this compound reactions.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Highly efficient, general procedure for the preparation of alkylzinc reagents from unactivated alkyl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Safe Handling of Pyrophoric Organozinc Reagents
This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with pyrophoric organozinc reagents. These materials are highly reactive and require strict adherence to safety procedures to prevent injury and property damage.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving organozinc reagents.
Q1: My organozinc reagent appears cloudy or has precipitated. Is it still usable?
A1: Cloudiness or precipitation in an organozinc reagent solution can indicate several issues. It may be due to the reagent coming out of solution at lower temperatures, which can often be resolved by gently warming the container. However, it could also signify decomposition due to exposure to small amounts of air or moisture, or inherent instability of the specific reagent.[1] It is crucial to assess the situation carefully. If decomposition is suspected, the reagent's reactivity may be compromised, leading to inconsistent or failed reactions. A small-scale test reaction may be necessary to determine its viability. For long-term storage, it's important to note that the concentration of the reagent can change over time due to solvent evaporation or decomposition from air and water infiltration.[2]
Q2: I observed a spark or a small flame at the tip of the needle during a transfer. What should I do?
A2: A spark or small flame indicates that the pyrophoric reagent has come into contact with air. This is a serious safety concern. Immediately ensure that the needle tip is submerged in the inert atmosphere of the receiving flask to extinguish the flame.[3] If the flame persists or spreads, treat it as a small fire. Have a fire extinguisher rated for chemical fires (e.g., Class D for metal fires, or a dry powder extinguisher like powdered lime or sand) readily available.[4][5] Do not use water, as it can react violently with the organozinc reagent. After the immediate hazard is controlled, review your transfer technique to identify and correct the cause of air exposure.
Q3: My reaction is proceeding much slower than expected or not at all. What are the potential causes?
A3: Several factors can lead to reduced reactivity of organozinc reagents. The primary cause is often the degradation of the reagent due to inadvertent exposure to air or moisture, which neutralizes the active compound.[6] The purity of your solvent and other reagents is also critical; trace amounts of water or other protic impurities can quench the organozinc reagent.[7] Additionally, ensure that your reaction setup is under a properly maintained inert atmosphere.[8] The choice of the preparative route for the organozinc reagent can also play a significant role in its reactivity and stability.[9]
Q4: The septum on my reagent bottle is leaking after multiple punctures. What is the safest course of action?
A4: A compromised septum is a significant safety hazard as it can allow the pyrophoric reagent to be exposed to the atmosphere. For temporary containment, you can wrap the top of the bottle and septum with Parafilm or Teflon tape to create a better seal. However, this is not a long-term solution. The best course of action is to use the remaining reagent as quickly as possible in a controlled and safe manner. If the reagent will not be used soon, it should be properly quenched and disposed of according to established protocols.[10] For future use, it is recommended to use Sure/Seal™ bottles, which are designed to maintain a secure seal even after multiple punctures.[9]
Frequently Asked Questions (FAQs)
Q1: What makes organozinc reagents pyrophoric?
A1: Organozinc compounds are highly reactive organometallic compounds that contain a carbon-zinc bond.[7] Many, especially neat (undiluted) alkylzinc reagents like diethylzinc, are pyrophoric, meaning they will spontaneously ignite upon contact with air.[10][11] This high reactivity is due to the polar nature of the carbon-zinc bond and the presence of empty low-lying p-orbitals on the zinc atom, which makes them susceptible to rapid oxidation.[12][13]
Q2: What are the primary hazards associated with organozinc reagents?
A2: The primary hazards of organozinc reagents include:
-
Pyrophoricity: Spontaneous ignition on exposure to air.[14]
-
Water Reactivity: Violent reaction with water and other protic solvents.[7]
-
Toxicity: Can cause damage to the liver, kidneys, and central nervous system.[10]
-
Corrosivity: Can cause chemical burns upon skin contact.[10]
-
Flammable Solvents: They are often supplied in flammable solvents like ether or toluene, increasing the fire risk.[3]
Q3: What Personal Protective Equipment (PPE) is mandatory when working with these reagents?
A3: A comprehensive set of PPE is required to ensure personal safety. This includes, but is not limited to, the equipment detailed in the table below. It is crucial to avoid wearing synthetic clothing as it can be easily ignited.[15]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling Organozinc Reagents
| PPE Category | Item | Material/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z.87.1 standard.[10] | Protects eyes from chemical splashes. |
| Face Shield | Worn in addition to goggles.[14] | Provides full-face protection from splashes and potential explosions. | |
| Body Protection | Lab Coat | Flame-resistant material (e.g., Nomex).[15] | Protects skin and clothing from spills and fire. |
| Chemical-Resistant Apron | Worn over the lab coat for large quantities.[10] | Provides an additional layer of protection against spills. | |
| Hand Protection | Gloves | Nitrile gloves as a base layer with neoprene or other chemical-resistant gloves worn over them.[15] | Protects hands from chemical contact and splashes. |
| Footwear | Closed-toe Shoes | Made of a non-porous material.[15] | Protects feet from spills. |
Q4: How should I properly store organozinc reagents?
A4: Proper storage is critical to maintaining the stability and safety of organozinc reagents. They should be stored under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[4] The manufacturer's original container, often a bottle with a PTFE-lined septum cap and sometimes within a secondary metal can, should be used.[3] Store these containers away from heat sources, flames, oxidizers, and water.[14] Always ensure the container is clearly labeled with the chemical name and hazard warnings.[15]
Q5: What is the correct procedure for quenching and disposing of unused organozinc reagents?
A5: Unused or residual organozinc reagents must be carefully quenched before disposal. This process should be performed under an inert atmosphere and with adequate cooling. A detailed protocol is provided in the "Experimental Protocols" section below. The general principle involves diluting the reagent with an unreactive solvent and then slowly adding a less reactive quenching agent, followed by more reactive ones.[10]
Table 2: Quenching Agents for Organozinc Reagents
| Quenching Agent | Reactivity Level | Recommended Usage |
| Isopropanol | Low | Initial quenching agent to be added slowly to the diluted reagent solution at 0 °C.[11] |
| Methanol | Medium | Added after the reaction with isopropanol has subsided to ensure complete quenching.[10] |
| Water | High | Added dropwise as the final step after quenching with alcohols is complete to neutralize any remaining reactive material.[10] |
| Dry Ice (Solid CO2) | Low | An alternative method where the diluted reagent is slowly added to dry ice, followed by the addition of methanol.[10] |
Q6: How do I safely transfer organozinc reagents from the manufacturer's bottle to my reaction flask?
A6: The safe transfer of liquid organozinc reagents requires specialized techniques to prevent exposure to air. The two primary methods are using a syringe for small volumes (<20 mL) and a double-tipped needle (cannula) for larger volumes.[15] Both techniques must be performed under an inert atmosphere, typically in a fume hood or glove box.[4][15] A detailed protocol for the cannula transfer technique is provided in the "Experimental Protocols" section.
Q7: What should I do in case of a small spill?
A7: For a small, manageable spill, remain calm and follow these steps:
-
Alert nearby personnel.[16]
-
If possible, eliminate any nearby ignition sources.[14]
-
Use a non-combustible absorbent material like powdered lime (calcium oxide) or dry sand to completely cover and smother the spill.[4][5]
-
After the material is fully absorbed and quenched, carefully collect the residue using non-sparking tools and place it in a sealed container for hazardous waste disposal.[10]
-
A detailed protocol for handling small spills is provided in the "Experimental Protocols" section.
Table 3: Spill Control Materials
| Material | Purpose | Important Considerations |
| Powdered Lime (CaO) or Dry Sand | Absorbent and Smothering Agent | Should be kept readily available and within arm's length when working with pyrophoric reagents.[4] |
| Dry Powder Fire Extinguisher (Class D) | Fire Suppression | Specifically for combustible metal fires. Do not use water or CO2 extinguishers. |
| Non-sparking Tools (e.g., brass, plastic) | Spill Cleanup | To avoid igniting flammable solvents or the reagent itself.[17] |
Q8: What constitutes a large spill and what is the emergency procedure?
A8: A large spill is one that cannot be safely managed by laboratory personnel due to its size, the presence of a fire, or potential for exposure. In such an event, immediate evacuation and professional assistance are required.
-
Alert everyone in the immediate area and evacuate.[18]
-
If someone is on fire, guide them to the safety shower and assist them in using it.[10]
-
Activate the fire alarm and call emergency services (e.g., 911).[18][19]
-
Close the laboratory doors to contain the spill and any potential fire.
-
Do not attempt to fight a large fire or clean up a large spill yourself.[14]
Experimental Protocols
Protocol 1: Safe Transfer of Organozinc Reagents using the Double-Tipped Needle (Cannula) Technique
This protocol outlines the steps for transferring larger volumes of pyrophoric organozinc reagents under an inert atmosphere.
-
Preparation:
-
Pressurization:
-
Insert a needle connected to the inert gas line through the septum of the reagent bottle to create a slight positive pressure.
-
-
Cannula Insertion:
-
Insert one end of the double-tipped needle through the septum of the reagent bottle, ensuring the tip is below the liquid surface.
-
Insert the other end of the needle through the septum of the reaction flask.
-
-
Transfer:
-
The pressure difference will cause the liquid to flow from the reagent bottle to the reaction flask. The flow rate can be controlled by adjusting the depth of the needle in the reaction flask's headspace (deeper insertion creates a lower pressure differential and slows the flow).
-
-
Completion and Rinsing:
-
Once the desired volume is transferred, raise the needle in the reagent bottle above the liquid level to allow inert gas to flush the remaining liquid from the needle.[5]
-
Remove the needle from the reaction flask first, then from the reagent bottle.
-
Immediately rinse the double-tipped needle by flushing it with a dry, unreactive solvent (like hexane or toluene) into a separate flask containing a quenching agent like isopropanol.[10]
-
Protocol 2: Quenching and Disposal of Residual Organozinc Reagents
This protocol describes the safe neutralization of unwanted organozinc reagents.
-
Setup:
-
Initial Quenching:
-
Slowly and dropwise, add a less reactive alcohol like isopropanol to the stirred solution.[11] Monitor for any vigorous reaction or gas evolution.
-
-
Secondary Quenching:
-
Once the addition of isopropanol no longer causes a noticeable reaction, switch to a more reactive alcohol like methanol and add it slowly.[10]
-
-
Final Quenching:
-
After the reaction with methanol is complete, very slowly add water dropwise to ensure all pyrophoric material is destroyed.[10]
-
-
Neutralization and Disposal:
Protocol 3: Handling a Small Spill of Organozinc Reagent
This protocol provides a step-by-step guide for managing a small, contained spill.
-
Immediate Action:
-
Containment:
-
Completely cover the spill with a generous amount of dry sand or powdered lime (calcium oxide) to smother the pyrophoric material and absorb it.[4]
-
-
Quenching:
-
Allow the absorbent material to sit for a period to ensure the reagent is fully quenched. You may need to cautiously add more absorbent if you see any signs of continued reaction.
-
-
Cleanup and Disposal:
-
Using non-sparking tools, carefully scoop the absorbed spill residue into a dry, empty container.
-
The container with the spill residue should then be taken to a fume hood for further quenching. Slowly add isopropanol to the residue.[10] After the reaction ceases, add methanol, and finally water, as described in the quenching protocol above.
-
Seal the container, label it as "Hazardous Waste: Quenched Pyrophoric Material," and arrange for its disposal through your institution's environmental health and safety office.[10]
-
Visualizations
Caption: Workflow for Cannula Transfer of Organozinc Reagents.
Caption: Decision Tree for Responding to Organozinc Reagent Spills.
Caption: Logical Workflow for the Safe Quenching of Organozinc Reagents.
References
- 1. On-demand synthesis of organozinc halides under continuous flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 3. research.columbia.edu [research.columbia.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pnnl.gov [pnnl.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 8. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 9. Organozinc Reagents [sigmaaldrich.com]
- 10. chemistry.ucla.edu [chemistry.ucla.edu]
- 11. imperial.ac.uk [imperial.ac.uk]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 15. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. eopsg.org [eopsg.org]
- 18. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 19. cws.auburn.edu [cws.auburn.edu]
Technical Support Center: 3-Octylzinc Bromide in Organic Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-Octylzinc bromide. The content is designed to address specific issues that may be encountered during its preparation and use, particularly in cross-coupling reactions.
Troubleshooting Guides
This section addresses common problems, their probable causes, and recommended solutions for experiments involving this compound.
Guide 1: Preparation of this compound
Issue: Low or no formation of the organozinc reagent.
| Probable Cause | Recommended Solution |
| Inactive Zinc Source: The surface of the zinc metal is oxidized, preventing insertion. | Activate the zinc powder or dust immediately before use. Common activation methods include washing with dilute HCl, followed by rinsing with water, ethanol, and ether, and then drying under high vacuum. Alternatively, treatment with 1,2-dibromoethane or trimethylsilyl chloride in THF can be effective.[1] |
| Presence of Water: Organozinc reagents are sensitive to moisture. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents. Solvents should be passed through an activated alumina column or distilled from an appropriate drying agent. |
| Incomplete Reaction: The reaction between 3-bromooctane and zinc is sluggish. | The addition of lithium chloride (LiCl) can significantly accelerate the formation of organozinc reagents in THF by breaking up zinc aggregates and solubilizing the organozinc species.[2][3] Heating the reaction mixture may also be necessary. |
| Impure Starting Material: The 3-bromooctane may contain impurities that inhibit the reaction. | Purify the 3-bromooctane by distillation before use. |
Guide 2: Negishi Cross-Coupling Reactions
Issue: Low yield of the desired cross-coupled product.
| Probable Cause | Recommended Solution |
| Catalyst Inactivity: The palladium catalyst is not effective. | The choice of ligand on the palladium catalyst is crucial. For secondary alkylzinc reagents like this compound, bulky, electron-rich phosphine ligands such as CPhos have been shown to be superior to others like SPhos, RuPhos, and XPhos in promoting the desired reductive elimination and suppressing side reactions.[4][5][6] |
| Formation of "ate" complex: Alkylzinc species may require the formation of a more nucleophilic "zincate" species to undergo efficient transmetalation to the palladium center. | The presence of halide ions, often from LiCl used in the preparation of the organozinc reagent, can facilitate the formation of these more reactive zincate species.[2][3] |
| Side Reactions: Undesired side reactions, such as β-hydride elimination, can occur, especially with secondary alkyl groups. | The use of a suitable ligand, like CPhos, is critical to accelerate the reductive elimination step relative to β-hydride elimination.[4][5][6][7] Additionally, additives like N-methylimidazole (N-MeIm) have been shown to improve yields and selectivity in Negishi couplings of alkylzinc halides.[8] |
| Reaction Stalling: The reaction starts but does not go to completion. | This could be due to catalyst deactivation. Ensure the reaction is performed under a strict inert atmosphere to prevent oxygen from degrading the catalyst. If the problem persists, consider a higher catalyst loading or the use of a more robust catalyst system. |
Issue: Formation of isomeric byproducts (e.g., n-octyl arene instead of 3-octyl arene).
| Probable Cause | Recommended Solution |
| β-Hydride Elimination and Reinsertion: This is a common side reaction with secondary alkyl groups, leading to isomerization. | The choice of the palladium ligand is the most critical factor. CPhos has been specifically designed to suppress this pathway and favors the formation of the branched product.[4][5][6][9] |
| Reaction Temperature: Higher temperatures can favor β-hydride elimination. | Perform the reaction at room temperature or even lower temperatures if possible. The CPhos-based catalyst system is effective at ambient temperature.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the role of ligands in the reactivity of this compound?
While ligands can directly coordinate to the zinc atom, in the context of palladium-catalyzed cross-coupling reactions, the more significant effect of ligands is on the palladium catalyst. The ligand modulates the electronic and steric properties of the palladium center, which in turn influences the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For secondary alkylzinc reagents like this compound, the ligand's role in accelerating reductive elimination over the competing β-hydride elimination is paramount for achieving high yields and selectivity of the desired branched product.[4][7][9]
Q2: How does the choice of solvent affect the reaction?
The solvent plays a crucial role in both the formation and reactivity of this compound. Tetrahydrofuran (THF) is a commonly used solvent. The addition of more polar aprotic co-solvents was historically used to accelerate organozinc formation, but this can complicate product purification. The use of LiCl in THF is a modern alternative that enhances the rate of formation and solubilizes the organozinc reagent.[2][3]
Q3: Why is LiCl often used in the preparation of this compound?
LiCl is a key additive that accelerates the oxidative insertion of zinc into the alkyl bromide. It is believed to break down zinc aggregates and prevent the newly formed organozinc species from passivating the zinc surface. Furthermore, the presence of chloride ions can lead to the formation of more reactive "ate" complexes (e.g., RZnBrCl⁻ Li⁺), which can enhance the rate of subsequent reactions like the Negishi coupling.[2][3]
Q4: How should this compound be handled and stored?
Organozinc reagents are sensitive to air and moisture and can be pyrophoric.[10] They should be handled under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques. Solutions of this compound in THF, especially when prepared with LiCl, are generally stable for several days to weeks when stored at low temperatures (e.g., 4 °C) under an inert atmosphere.
Q5: Can this compound be used in reactions other than Negishi coupling?
Yes, organozinc reagents are versatile intermediates. They can participate in a variety of other reactions, including copper-catalyzed additions to electrophiles, Reformatsky-type reactions, and additions to aldehydes and ketones. The reactivity is generally lower than that of the corresponding Grignard or organolithium reagents, which can be an advantage for chemoselectivity.
Data Presentation
Table 1: Effect of Palladium Ligand on the Negishi Coupling of Isopropylzinc Bromide with Aryl Bromides
This table summarizes data for a model secondary alkylzinc reagent, which is instructive for understanding the behavior of this compound.
| Entry | Aryl Bromide | Ligand | Yield (%)[4][6] | Ratio (iso-propyl:n-propyl)[4][6] |
| 1 | 2-Bromobenzonitrile | XPhos | 85 | 25:75 |
| 2 | 2-Bromobenzonitrile | CPhos | 95 | 95:5 |
| 3 | 2-Bromoanisole | XPhos | 60 | 91:9 |
| 4 | 2-Bromoanisole | CPhos | 92 | >98:2 |
| 5 | 4-Bromotoluene | SPhos | 80 | 20:1 |
| 6 | 4-Bromotoluene | RuPhos | 85 | >20:1 |
| 7 | 4-Bromotoluene | CPhos | 96 | >20:1 |
Table 2: Effect of Additives on Negishi Coupling of Alkenyl Halides with Alkylzinc Reagents
This table demonstrates the significant impact of amine additives on reaction outcomes.
| Entry | Alkenyl Halide | Alkylzinc Reagent | Catalyst | Additive | Yield (%)[11] |
| 1 | (Z)-1-Bromooctene | n-Decylzinc iodide | PdCl₂(PPh₃)₂ | None | 35 |
| 2 | (Z)-1-Bromooctene | n-Decylzinc iodide | PdCl₂(PPh₃)₂ | TMEDA | 69 |
| 3 | (Z)-1-Bromooctene | n-Decylzinc iodide | PdCl₂(DPEPhos) | N-MeIm | 83 |
| 4 | (Z)-1-Bromooctene | n-Decylzinc iodide | PdCl₂(Amphos)₂ | N-MeIm | >99 |
Experimental Protocols
Protocol 1: Preparation of this compound in THF with LiCl
This protocol is adapted from the general procedure by Knochel and coworkers.[6][12]
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add zinc dust (1.5 equivalents) and lithium chloride (1.0 equivalent, dried under vacuum).
-
Activation: Add anhydrous THF. To activate the zinc, add 1,2-dibromoethane (approx. 5 mol%) and heat gently with a heat gun until bubbling is observed. Cool to room temperature.
-
Formation: Add 3-bromooctane (1.0 equivalent) dropwise to the activated zinc suspension. The reaction is typically exothermic. Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the consumption of the starting material is complete (monitored by GC).
-
Work-up: Allow the excess zinc to settle. The resulting solution of this compound is then carefully cannulated to another dry, argon-flushed Schlenk flask for storage or immediate use. The concentration of the organozinc reagent can be determined by titration.
Protocol 2: Negishi Coupling of this compound with 4-Bromotoluene
This protocol is based on the work of Buchwald and coworkers for secondary alkylzinc halides.[4][5]
-
Catalyst Preparation: In a dry, argon-flushed Schlenk tube, add Pd(OAc)₂ (1-2 mol%), CPhos (2-4 mol%), and the aryl bromide (e.g., 4-bromotoluene, 1.0 equivalent).
-
Reaction Setup: Add anhydrous THF to the Schlenk tube.
-
Addition of Organozinc: Slowly add the solution of this compound (1.2-1.5 equivalents) to the catalyst mixture at room temperature over a period of 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for the required time (typically 1-6 hours) until the starting aryl bromide is consumed (monitored by GC or TLC).
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the preparation and Negishi coupling of this compound.
Caption: Simplified catalytic cycle for the Negishi coupling of this compound.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Superior Effect of a π-Acceptor Ligand (Phosphine−Electron-Deficient Olefin Ligand) in the Negishi Coupling Involving Alkylzinc Reagents [organic-chemistry.org]
- 8. Highly Selective Reactions of Unbiased Alkenyl Halides and Alkylzinc Halides: Negishi-Plus Couplings [organic-chemistry.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Highly Selective Reactions of Unbiased Alkenyl Halides and Alkylzinc Halides: Negishi-Plus Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Suppressing β-Hydride Elimination in Alkylzinc Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with β-hydride elimination in alkylzinc coupling reactions, such as the Negishi coupling.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Question: I am observing a low yield of my desired cross-coupled product and a significant amount of olefin byproduct. What is the likely cause and how can I fix it?
Potential Cause: The formation of an olefin byproduct is a strong indicator that β-hydride elimination is outcompeting the desired reductive elimination step in the catalytic cycle. This is particularly common with secondary and tertiary alkylzinc reagents.[1][2][3]
Solutions:
-
Optimize the Catalyst System:
-
Ligand Selection: The choice of ligand is critical. Sterically bulky and electron-rich ligands can accelerate reductive elimination relative to β-hydride elimination.[3][4] Consider using biarylphosphine ligands like CPhos or π-acceptor ligands that have shown to be effective.[2][3][5]
-
Metal Center: While palladium is commonly used, nickel-based catalysts can sometimes offer better performance in suppressing β-hydride elimination for certain substrates.[1]
-
-
Reaction Temperature: Lowering the reaction temperature can disfavor the β-hydride elimination pathway, which typically has a higher activation energy than reductive elimination.
-
Solvent Choice: The solvent can influence the reaction outcome. In some cases, using a bulky spectator ligand-like solvent, such as 2,2,5,5-tetramethyltetrahydrofuran, can inhibit β-hydride elimination.[4]
-
Additives: The presence of certain salt additives, like LiCl or LiBF4, can significantly improve the yield and isomeric retention by stabilizing the organozinc reagent and influencing the transmetalation step.[1][6]
Question: My product is a mixture of isomers, with the alkyl group having rearranged from a secondary to a primary attachment point. How can I prevent this isomerization?
Potential Cause: This isomerization is a direct consequence of a β-hydride elimination followed by a reinsertion of the metal hydride across the olefin intermediate.[1][5] This process can lead to the formation of a more stable primary alkylmetal species, which then undergoes reductive elimination.
Solutions:
-
Accelerate Reductive Elimination: The key is to use a catalyst system that promotes reductive elimination at a much faster rate than the β-hydride elimination/reinsertion sequence.
-
Highly Active Catalysts: Employ catalyst systems known for their high activity, such as those based on sterically demanding biarylphosphine ligands (e.g., CPhos) or specific NHC-based PEPPSI precatalysts.[3][5]
-
Ligand Electronics: Electron-deficient ligands can sometimes accelerate the reductive elimination step.[5]
-
-
Control Reaction Concentration: In some systems, increasing the reaction concentration has been shown to improve the yield of the desired, non-isomerized product.[1]
-
Choice of Alkylzinc Reagent: Ensure the quality and purity of your alkylzinc reagent. The method of preparation can influence its stability and reactivity.
Frequently Asked Questions (FAQs)
What is β-hydride elimination in the context of alkylzinc coupling?
β-hydride elimination is a common decomposition pathway for organometallic complexes.[7] In the context of alkylzinc coupling, after the transmetalation step, the alkyl group is transferred to the transition metal center (e.g., palladium or nickel). If this alkyl group has a hydrogen atom on the carbon atom beta to the metal, this hydrogen can be transferred to the metal, forming a metal-hydride and an olefin, which can then dissociate from the catalyst, leading to byproducts and reduced yield of the desired coupled product.[1][3]
Which types of alkylzinc reagents are most susceptible to β-hydride elimination?
Alkylzinc reagents with β-hydrogens are susceptible. The order of susceptibility generally is: tertiary > secondary > primary. Alkyl groups that lack β-hydrogens, such as methyl or neopentyl groups, cannot undergo this process.[7] Also, cyclic systems where the resulting olefin would be highly strained (violating Bredt's rule, for example) are less prone to β-hydride elimination.[7]
How do ligands help in suppressing β-hydride elimination?
Ligands play a crucial role by modulating the steric and electronic properties of the metal center.
-
Steric Bulk: Bulky ligands can create a crowded environment around the metal, which can sterically hinder the formation of the planar transition state required for β-hydride elimination. This steric pressure can also promote the desired reductive elimination to relieve the strain.[4]
-
Electronic Effects: Electron-donating ligands can increase the electron density on the metal center, which can strengthen the metal-alkyl bond and favor the reductive elimination pathway.[3] Conversely, in some systems, electron-deficient π-acceptor ligands have been shown to accelerate reductive elimination.[2]
Can additives influence the rate of β-hydride elimination?
Yes, additives can have a significant impact. For instance, lithium salts like LiCl and LiBF4 are often used in the preparation of organozinc reagents and in the coupling reactions themselves.[1][6] These salts can break up zincate aggregates, leading to more reactive and stable organozinc species. This can lead to faster and cleaner transmetalation, which in turn can help the overall catalytic cycle proceed more efficiently, outcompeting the β-hydride elimination side reaction.[1]
Data Presentation
Table 1: Comparison of Catalyst Systems for the Negishi Coupling of Secondary Alkylzinc Reagents with Aryl Halides
| Catalyst/Ligand | Electrophile | Nucleophile | Product Yield (%) | Branched:Linear Ratio | Reference |
| Pd(OAc)₂ / CPhos | 4-chlorotoluene | i-PrZnBr | 95 | >99:1 | [3] |
| Pd(OAc)₂ / CPhos | 2-bromobenzonitrile | i-PrZnBr | 98 | >99:1 | [3] |
| NiCl₂·glyme / terpyridine | iodobenzene | sec-butylzinc chloride | 93 | >98:2 | [1] |
| Pd-PEPPSI-IPentCl | 4-bromoanisole | cyclohexylzinc bromide | 92 | N/A | [5] |
Experimental Protocols
Protocol 1: Preparation of a Secondary Alkylzinc Halide Reagent (Knochel's Protocol)
This protocol describes the preparation of secondary alkylzinc halides, which are common substrates in Negishi coupling reactions.
Materials:
-
Secondary alkyl bromide or iodide
-
Zinc dust (<325 mesh)
-
1,2-dibromoethane (DBE)
-
Chlorotrimethylsilane (TMSCl)
-
Lithium chloride (LiCl), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (1.5 equivalents) and anhydrous THF.
-
To activate the zinc, add 1,2-dibromoethane (approx. 5 mol%) and chlorotrimethylsilane (approx. 3 mol%). Stir the suspension at room temperature for 30 minutes.
-
In a separate flame-dried flask, dissolve anhydrous LiCl (1.1 equivalents) in anhydrous THF.
-
Add the LiCl solution to the activated zinc suspension and stir for 15 minutes.
-
Slowly add the secondary alkyl halide (1.0 equivalent) to the zinc suspension. The reaction is often exothermic, and the temperature should be monitored.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by GC analysis of quenched aliquots. The reaction is typically complete within 2-4 hours.
-
Once the alkyl halide has been consumed, allow the excess zinc dust to settle. The resulting solution of the alkylzinc halide can be used directly in the subsequent coupling reaction.
Protocol 2: Palladium-Catalyzed Negishi Coupling of a Secondary Alkylzinc Halide with an Aryl Bromide
This protocol provides a general procedure for the cross-coupling of a secondary alkylzinc reagent with an aryl bromide, employing a catalyst system designed to suppress β-hydride elimination.
Materials:
-
Aryl bromide
-
Alkylzinc halide solution (prepared as in Protocol 1)
-
Pd(OAc)₂
-
CPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous THF or other suitable solvent (e.g., toluene)
Procedure:
-
In a flame-dried flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and CPhos (1.1-2.2 mol%).
-
Add the aryl bromide (1.0 equivalent) and anhydrous solvent.
-
Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
Slowly add the solution of the secondary alkylzinc halide (1.2-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor its progress by TLC or GC/MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for Negishi coupling showing the desired reductive elimination pathway and the competing β-hydride elimination pathway.
Caption: A troubleshooting workflow for addressing issues related to β-hydride elimination in alkylzinc coupling reactions.
References
- 1. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis** - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. β-Hydride elimination - Wikipedia [en.wikipedia.org]
Technical Support Center: Activation of Zinc for Organozinc Reagent Synthesis
Welcome to the technical support center for the activation of zinc in the synthesis of organozinc reagents. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is activation of zinc necessary for synthesizing organozinc reagents?
A1: Commercial zinc metal is typically coated with a passivating layer of zinc oxide (ZnO), which renders it inert and unsuitable for direct use in many organic reactions.[1][2] Activation is crucial to remove this oxide layer, thereby exposing the reactive metal surface required for the oxidative addition of organic halides and the subsequent formation of organozinc reagents.[1] This increased reactivity is essential for achieving reliable and high-yielding syntheses.[3]
Q2: What are the most common methods for activating zinc?
A2: There are several established methods for zinc activation, which can be broadly categorized as:
-
Chemical Activation: This involves treating zinc with various reagents to chemically remove the oxide layer. Common activators include dilute hydrochloric acid (HCl), 1,2-dibromoethane, iodine, and trimethylsilyl chloride (TMSCl).[3][4] The addition of lithium chloride (LiCl) is also a widely used method to promote the reaction, primarily by solubilizing the organozinc intermediates from the metal surface.[5][6]
-
Mechanical Activation: Techniques like ball-milling can be used to physically break down the oxide layer and expose fresh zinc surfaces.[7] This method can obviate the need for dry solvents and is often independent of the physical form of the zinc.[7]
-
Rieke Zinc: This highly reactive form of zinc is prepared by the reduction of a zinc salt (e.g., ZnCl₂) with a reducing agent like lithium, potassium, or sodium naphthalenide.[5][8][9][10] Rieke zinc is particularly effective for reacting with less reactive organic halides.[8]
Q3: My reaction to form the organozinc reagent is not starting. What are the likely causes and how can I troubleshoot this?
A3: Failure to initiate the reaction is a common issue. Here are the primary causes and troubleshooting steps:
-
Insufficiently Activated Zinc: The zinc may still have a significant oxide layer. Ensure your activation protocol is followed meticulously. You may need to repeat the activation step or try a different, more potent activation method (e.g., switching from acid wash to 1,2-dibromoethane).
-
Presence of Moisture or Oxygen: Organozinc reagents are sensitive to air and moisture. Ensure all glassware is oven-dried, and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[11][12] Solvents should be anhydrous.
-
Poor Quality of Starting Materials: The organic halide may be impure, or the zinc itself might be of a less reactive grade. Using freshly distilled organic halides and high-purity zinc dust or granules is recommended.
-
Low Temperature: Some reactions require an initial input of heat to overcome the activation energy. Gentle warming of the reaction mixture can sometimes initiate the reaction.
Q4: I am observing low yields in my organozinc synthesis. What can I do to improve it?
A4: Low yields can be attributed to several factors:
-
Incomplete Reaction: This could be due to partially activated zinc or insufficient reaction time. Monitor the reaction progress by techniques like TLC or GC to ensure the consumption of the starting material. Increasing the reaction time or temperature might be necessary.
-
Side Reactions: The presence of impurities or reactive functional groups in the substrate can lead to side reactions. Purification of starting materials is crucial.
-
Decomposition of the Organozinc Reagent: Organozinc reagents can be unstable, especially at elevated temperatures. It is often best to prepare and use them in situ. If isolated, they should be handled under an inert atmosphere and at low temperatures.
-
Inefficient Solubilization of Intermediates: The organozinc intermediates can remain on the zinc surface, hindering further reaction. The addition of solubilizing agents like LiCl can significantly improve yields by facilitating the release of these intermediates into the solution.[5]
Q5: What are the safety precautions I should take when working with activated zinc and organozinc reagents?
A5: Safety is paramount when handling these materials:
-
Pyrophoricity: Highly activated zinc, especially Rieke zinc, can be pyrophoric and may ignite spontaneously upon exposure to air.[1] Always handle activated zinc under an inert atmosphere.
-
Inert Atmosphere: All manipulations should be carried out using standard air-free techniques, such as Schlenk lines or gloveboxes.[11][12]
-
Quenching: Excess activated zinc should be quenched carefully. A common procedure involves the slow addition of isopropanol, followed by water, and then dilute HCl.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.
Troubleshooting Guide
This troubleshooting guide provides a structured approach to resolving common issues during the activation of zinc and synthesis of organozinc reagents.
Problem: Reaction fails to initiate.
References
- 1. indolysaght.com [indolysaght.com]
- 2. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Metal Activation Produces Different Reaction Environments for Intermediates during Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rieke metal - Wikipedia [en.wikipedia.org]
- 10. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 11. riekemetals.com [riekemetals.com]
- 12. riekemetals.com [riekemetals.com]
impact of solvent on 3-OctylZinc bromide stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 3-OctylZinc bromide. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a solvent in the stability of this compound?
A1: The solvent plays a critical role in the stability of this compound by solvating the organozinc species, influencing its aggregation state, and affecting its reactivity. Ethereal solvents like tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) are commonly used and offer moderate stability. More polar aprotic solvents like dimethyl sulfoxide (DMSO) can increase the reactivity of the reagent, which may also lead to decreased stability over time due to a higher propensity for side reactions.
Q2: How does the choice of solvent affect the Schlenk equilibrium of this compound?
A2: The Schlenk equilibrium (2 RZnX ⇌ R₂Zn + ZnX₂) is significantly influenced by the solvent.[1][2] In coordinating solvents like THF, the equilibrium for organomagnesium halides, which are analogous to organozinc halides, typically favors the monoalkyl species (RMgX).[1] The addition of a strongly coordinating solvent or a precipitating agent for the zinc halide salt can shift the equilibrium. For this compound, a more coordinating solvent could favor the formation of the di-octylzinc species, which may have different stability and reactivity profiles.
Q3: Are there any visible signs of degradation of a this compound solution?
A3: Yes, visible signs of degradation can include the formation of a precipitate (often zinc salts), a change in color, or the evolution of gas. If your solution appears cloudy or contains solid material after preparation and clarification, it may be an indication of decomposition or poor solubility.
Q4: Can I use protic solvents with this compound?
A4: No, protic solvents such as water, alcohols, and carboxylic acids are incompatible with this compound.[3] These solvents will rapidly protonate the organozinc reagent, leading to its decomposition and the formation of octane. All glassware and solvents used in conjunction with this compound must be rigorously dried.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction with this compound
Possible Cause 1: Degraded Reagent
-
Troubleshooting Step: The stability of this compound is solvent-dependent. If the solution has been stored for an extended period, its concentration may have decreased. It is recommended to titrate the organozinc reagent prior to use to determine its active concentration. A general protocol for titration is provided in the "Experimental Protocols" section.
Possible Cause 2: Inappropriate Solvent for the Reaction
-
Troubleshooting Step: While a solvent may be suitable for storing the reagent, it might not be optimal for the intended reaction. For example, highly coordinating solvents like DMSO can sometimes inhibit transmetalation to a catalyst.[4] Consider if the chosen solvent is compatible with all reaction components and conditions. A solvent screen might be necessary to identify the optimal medium for your specific transformation.
Possible Cause 3: Presence of Water or Air
-
Troubleshooting Step: Organozinc reagents are sensitive to air and moisture.[3] Ensure that all reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents and reagents. Flame-drying glassware immediately before use is a standard practice to remove adsorbed moisture.
Issue 2: Inconsistent Reaction Results
Possible Cause 1: Variable Reagent Concentration
-
Troubleshooting Step: The concentration of this compound can change over time, even during a single experiment if the solution is handled improperly. Always use a freshly titrated concentration for stoichiometric calculations. If a large batch of reagent is used over several experiments, re-titrate it periodically.
Possible Cause 2: Schlenk Equilibrium Shift
-
Troubleshooting Step: The position of the Schlenk equilibrium can be affected by temperature and the presence of other salts.[1] This can lead to a change in the active nucleophilic species. Maintain consistent reaction conditions, including temperature and the source of the organozinc reagent, to ensure reproducibility. The presence of lithium chloride, often used in the preparation of organozinc reagents, can also influence the nature of the active species.
Quantitative Data on Solvent Impact
Quantitative data on the long-term stability of this compound in various solvents is not extensively reported in the peer-reviewed literature. The stability is highly dependent on the specific conditions of preparation, storage, and handling. Researchers are encouraged to determine the stability of their own prepared solutions. A template for recording such data is provided below.
| Solvent | Temperature (°C) | Initial Concentration (M) | Concentration after 1 week (M) | Concentration after 1 month (M) | Observations |
| THF | 25 | ||||
| 2-MeTHF | 25 | ||||
| Toluene | 25 | ||||
| DMSO | 25 | ||||
| Diethyl Ether | 25 |
Experimental Protocols
Protocol 1: General Method for Determining the Concentration of this compound via Iodine Titration
This protocol provides a general method to determine the molarity of a this compound solution.
Materials:
-
This compound solution in an appropriate anhydrous solvent.
-
Anhydrous tetrahydrofuran (THF).
-
Iodine (I₂), solid.
-
Anhydrous 1,4-dioxane.
-
Starch solution (as indicator, optional).
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (for back-titration, optional).
-
Inert atmosphere (argon or nitrogen).
-
Dry glassware (Schlenk flasks, syringes, burette).
Procedure:
-
Under an inert atmosphere, accurately weigh approximately 254 mg of iodine into a dry Schlenk flask.
-
Add 5 mL of anhydrous THF to dissolve the iodine. The solution will be dark brown.
-
Slowly add the this compound solution dropwise via a syringe while stirring vigorously until the brown color of the iodine disappears and a clear, colorless, or slightly yellow solution is obtained.
-
Record the volume of the this compound solution added.
-
The concentration of the this compound solution can be calculated using the following formula:
-
Molarity (M) = (moles of I₂) / (Volume of this compound solution in L)
-
Note: For a more precise determination, a back-titration with a standardized solution of sodium thiosulfate can be performed.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Factors influencing the stability and reactivity of this compound.
References
- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 2. How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 4. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion in 3-OctylZinc bromide reactions
Welcome to the technical support center for 3-Octylzinc bromide reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion, encountered during their experiments.
Troubleshooting Guide & FAQs
This section provides answers to frequently asked questions and a step-by-step guide to diagnosing and resolving low conversion in your this compound reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion in reactions involving this compound?
Low conversion can stem from several factors, broadly categorized into two stages: the formation of the organozinc reagent and the subsequent cross-coupling reaction. Key issues include:
-
Inefficient formation of this compound: This can be due to inactive zinc metal, poor quality of the starting 1-bromooctane, or inadequate reaction conditions (solvent, temperature).
-
Decomposition of the organozinc reagent: Organozinc compounds are sensitive to air and moisture.[1][2] Contamination can lead to significant loss of active reagent.
-
Suboptimal cross-coupling conditions: The choice of catalyst, ligand, solvent, and temperature is critical for efficient cross-coupling (e.g., Negishi coupling).[3][4][5][6][7]
-
Side reactions: Processes like β-hydride elimination can compete with the desired cross-coupling, leading to byproducts and reduced yield of the target molecule.[3][5][7]
Q2: How can I activate the zinc metal for the reaction?
Activation of zinc is crucial for the direct insertion into the carbon-bromine bond. Common activation methods include:
-
Iodine: A small amount of iodine (1-5 mol%) can be used to activate the zinc surface.[8]
-
1,2-Dibromoethane: This reagent can be used to activate the zinc in situ.
-
Pre-treatment with acids: Washing the zinc powder with dilute HCl to remove the passivating oxide layer, followed by thorough drying, is a traditional method.[9]
-
Use of Rieke® Zinc: This is a highly reactive form of zinc prepared by the reduction of a zinc salt.[9]
Q3: What is the role of additives like Lithium Chloride (LiCl)?
Additives like LiCl play a significant role in improving the formation and reactivity of organozinc reagents.[9] LiCl helps to solubilize the organozinc species formed on the surface of the zinc metal, making them more available for subsequent reactions.[9][10] This can lead to faster reaction times and higher yields.
Troubleshooting Workflow for Low Conversion
If you are experiencing low conversion, follow this logical workflow to identify and resolve the issue.
Caption: A logical workflow for troubleshooting low conversion in this compound reactions.
Data Presentation
The following table summarizes key experimental parameters that can be optimized to improve the yield of this compound reactions, based on literature precedents for similar organozinc reagents.
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative/Optimized) | Expected Outcome |
| Zinc Activation | No specific activation | Pre-treatment with I2 (2 mol%) or 1,2-dibromoethane | Increased rate of formation and higher yield of the organozinc reagent. |
| Solvent | THF | THF with LiCl (1.2 equiv.) or a polar aprotic solvent like DMA | Improved solubility of the organozinc reagent, potentially leading to higher conversion in the subsequent step.[8][9][10] |
| Temperature | Room Temperature | 40-50 °C | Increased rate of formation, but may require careful control to avoid side reactions. |
| Catalyst (for Negishi) | Pd(PPh3)4 (2 mol%) | Pd(OAc)2 with a specialized ligand like CPhos (1-2 mol%) | For challenging substrates, specialized ligands can suppress side reactions like β-hydride elimination and improve yields.[3][5][7] |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the in situ preparation of this compound.
Materials:
-
Zinc dust
-
Iodine
-
1-Bromooctane
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add zinc dust (1.5 equivalents) to a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Add a crystal of iodine to the zinc dust.
-
Add a small portion of anhydrous THF to the flask.
-
Gently heat the mixture until the color of the iodine disappears, indicating activation of the zinc.
-
Allow the flask to cool to room temperature.
-
Add the remaining anhydrous THF.
-
Add 1-bromooctane (1.0 equivalent) dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent is indicated by the consumption of the zinc dust.
-
The resulting solution of this compound is ready for use in the subsequent reaction.
Caption: Experimental workflow for the preparation of this compound.
Protocol 2: Negishi Cross-Coupling using this compound
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
Solution of this compound in THF (from Protocol 1)
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Anhydrous THF
Procedure:
-
To a dry, inert-atmosphere flask, add the aryl bromide (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).
-
Dissolve the solids in anhydrous THF.
-
To this solution, add the freshly prepared solution of this compound (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C) until the starting material is consumed (monitor by TLC or GC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for a Negishi cross-coupling reaction.
References
- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling in their cross-coupling experiments.
Troubleshooting Guides
This section addresses specific issues encountered during cross-coupling reactions that may lead to significant homocoupling.
Issue 1: Significant Homocoupling of Boronic Acid/Ester in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of a symmetrical biaryl byproduct derived from the boronic acid/ester.
-
Lower than expected yield of the desired cross-coupled product.
-
Complex purification due to the presence of the homocoupled product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Oxygen | Rigorously degas all solvents and reagents. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon). A nitrogen subsurface sparge can be particularly effective.[1][2] |
| Use of a Pd(II) Precatalyst | Pd(II) sources can be reduced to the active Pd(0) catalyst by the homocoupling of two boronic acid molecules.[3] Consider using a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that readily forms Pd(0) without requiring homocoupling, such as Buchwald precatalysts.[3] Alternatively, add a mild reducing agent like potassium formate to the reaction mixture to facilitate the reduction of Pd(II) to Pd(0).[1][2] |
| Inappropriate Base | The choice and concentration of the base can influence the rate of transmetalation versus homocoupling. Screen different bases (e.g., carbonates, phosphates, hydroxides) to find the optimal conditions for your specific substrates. |
| Suboptimal Solvent | The solvent can affect the solubility of reagents and the stability of catalytic intermediates. Test a range of solvents with varying polarities. For instance, in some systems, nonpolar solvents give high selectivity for cross-coupling, while some polar aprotic solvents can favor different reaction pathways.[4] |
| High Reaction Temperature | Elevated temperatures can sometimes promote side reactions, including homocoupling. Try running the reaction at a lower temperature to see if the ratio of cross-coupling to homocoupling improves. |
Troubleshooting Workflow for Suzuki-Miyaura Homocoupling:
Caption: Troubleshooting workflow for minimizing Suzuki-Miyaura homocoupling.
Issue 2: Significant Homocoupling of Terminal Alkyne in Sonogashira Coupling (Glaser Coupling)
Symptoms:
-
Formation of a symmetrical 1,3-diyne byproduct.
-
Consumption of the terminal alkyne starting material.
-
Reduced yield of the desired enyne product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Oxygen | Oxygen promotes the oxidative homocoupling of terminal alkynes, a reaction known as Glaser coupling. Ensure the reaction is performed under strictly anaerobic conditions. |
| Copper(I) Co-catalyst | The copper co-catalyst is often implicated in promoting alkyne homocoupling.[5] Consider using a copper-free Sonogashira protocol. These methods often employ specific ligands or palladium catalysts that facilitate the coupling without the need for copper.[5] |
| Inappropriate Base/Solvent System | The choice of amine base and solvent can influence the rate of homocoupling. For example, using a less coordinating solvent or a different amine base can sometimes suppress this side reaction. |
| High Catalyst Loading | In some cases, high concentrations of the palladium and/or copper catalyst can lead to an increased rate of homocoupling. Try reducing the catalyst loading. |
Troubleshooting Workflow for Sonogashira Homocoupling:
Caption: Troubleshooting workflow for minimizing Sonogashira homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling in cross-coupling reactions?
A1: The most common cause of homocoupling is the presence of oxygen in the reaction mixture.[6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of organometallic reagents, particularly boronic acids in Suzuki-Miyaura coupling.[3] In Sonogashira coupling, oxygen facilitates the copper-mediated oxidative homocoupling of terminal alkynes (Glaser coupling).
Q2: How can I effectively degas my reaction mixture?
A2: Several methods can be used for degassing. The most effective is the freeze-pump-thaw method, where the solvent is repeatedly frozen under liquid nitrogen, subjected to high vacuum, and then thawed under an inert atmosphere.[7] A simpler and often sufficient method for many applications is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.[7] For reaction setups, evacuating the reaction vessel and backfilling with an inert gas three to five times is a reliable method to remove oxygen.[8]
Q3: When should I consider using a copper-free Sonogashira protocol?
A3: You should consider a copper-free Sonogashira protocol when you observe significant formation of the alkyne homocoupling (Glaser) product.[5] Copper-free methods are also advantageous when working with substrates that are sensitive to copper salts or when simplifying product purification is a priority, as it eliminates a potential metallic contaminant.[5]
Q4: Can the choice of palladium precatalyst affect the level of homocoupling?
A4: Yes, the choice of palladium precatalyst can have a significant impact. Pd(II) precatalysts, such as Pd(OAc)₂, often require an in-situ reduction to the active Pd(0) species. This reduction can sometimes be initiated by the homocoupling of the organometallic reagent.[3] Using a Pd(0) source, like Pd(PPh₃)₄, or a precatalyst designed for easy activation to Pd(0) without side reactions, such as Buchwald precatalysts, can help minimize homocoupling.[3][9]
Q5: Does the purity of my organometallic reagent matter?
A5: Yes, the purity of the organometallic reagent is crucial. For instance, in Stille coupling, impurities in the organotin reagent can lead to side reactions and lower yields. Using high-purity reagents is essential for reproducible and high-yielding cross-coupling reactions.[10]
Quantitative Data on Homocoupling
The following tables summarize quantitative data from the literature on the effect of various reaction parameters on homocoupling.
Table 1: Effect of Palladium Source and Oxygen on Homocoupling in a Suzuki-Miyaura Reaction
| Entry | Palladium Source | Degassing Method | % Dimer (Homocoupling) |
| 1 | Pd(OAc)₂ | N₂ Purge | 0.3 - 0.7 |
| 2 | 5% Pd/C | N₂ Purge | ~0.15 |
| 3 | Pd(OAc)₂ | N₂ Subsurface Sparge | ~0.1 |
| 4 | Pd Black | N₂ Subsurface Sparge | < 0.05 |
| 5 | Pd(OAc)₂ | Air | > 1.0 |
Data adapted from Miller, W. D., et al. Org. Process Res. Dev. 2007, 11 (2), pp 345–350.[1]
Table 2: Effect of Solvent on a Palladium-Catalyzed Cross-Coupling Reaction
| Entry | Solvent | Dielectric Constant | Yield of Cross-Coupled Product (%) |
| 1 | 1,4-Dioxane | 2.2 | 95 |
| 2 | Toluene | 2.4 | 85 |
| 3 | THF | 7.6 | 78 |
| 4 | Acetonitrile | 37.5 | 65 |
| 5 | DMF | 36.7 | 55 |
This table illustrates a general trend and specific results can vary significantly based on the substrates and other reaction conditions.[11][12]
Experimental Protocols
Protocol 1: Rigorous Degassing of a Reaction Mixture using the Freeze-Pump-Thaw Method
Objective: To remove dissolved oxygen from a reaction solvent to minimize oxygen-sensitive side reactions like homocoupling.
Materials:
-
Schlenk flask or a heavy-walled round-bottom flask equipped with a stopcock.
-
Reaction solvent.
-
Liquid nitrogen.
-
High-vacuum pump.
-
Inert gas source (Argon or Nitrogen).
Procedure:
-
Add the solvent to the Schlenk flask. Do not fill the flask more than halfway.
-
Attach the flask to a Schlenk line or vacuum manifold.
-
Immerse the bottom of the flask in a dewar containing liquid nitrogen until the solvent is completely frozen.
-
Once the solvent is frozen solid, open the stopcock to the vacuum pump and evacuate the flask for 5-10 minutes.
-
Close the stopcock to the vacuum and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.
-
Repeat steps 3-6 at least two more times to ensure complete removal of dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas. The degassed solvent is now ready for use.
Protocol 2: General Procedure for a Copper-Free Sonogashira Coupling
Objective: To perform a Sonogashira cross-coupling reaction while minimizing alkyne homocoupling by omitting the copper co-catalyst.
Materials:
-
Aryl or vinyl halide (1.0 mmol).
-
Terminal alkyne (1.2 mmol).
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Base (e.g., Cs₂CO₃, 2.0 mmol).
-
Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL).
-
Schlenk tube or similar reaction vessel.
-
Inert atmosphere setup.
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl or vinyl halide, palladium catalyst, and base.
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. books.lucp.net [books.lucp.net]
Technical Support Center: Exothermic 3-OctylZinc Bromide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with exothermic 3-OctylZinc bromide reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formation of this compound.
Issue 1: Reaction Fails to Initiate or is Sluggish
| Possible Cause | Recommended Action |
| Inactive Zinc Surface: A layer of zinc oxide on the surface of the zinc metal can prevent the reaction from starting.[1][2][3] | 1. Chemical Activation: Briefly treat the zinc dust/powder with a small amount of iodine (I₂), 1,2-dibromoethane, or trimethylsilyl chloride (TMSCl) in the reaction solvent before adding the 3-octyl bromide.[2][3] 2. Mechanical Activation: In some setups, gentle stirring of the zinc powder can help expose a fresh surface. For more robust activation, mechanochemical methods like ball milling can be employed.[3] 3. Use of Rieke® Zinc: Consider using highly reactive Rieke® Zinc, which is prepared by the reduction of a zinc salt and is often more effective for less reactive alkyl halides.[2] |
| Presence of Water: Organozinc reagents are sensitive to moisture, which will quench the reaction. | 1. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use. 2. Use anhydrous solvents. Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). 3. Handle all reagents under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.[4] |
| Poor Solubility of the Organozinc Reagent: Long-chain alkylzinc halides can have limited solubility in THF, leading to the passivation of the zinc surface. | 1. Add Lithium Chloride (LiCl): The presence of LiCl in THF can significantly improve the solubility of the organozinc reagent by forming a soluble adduct, thus preventing it from coating the zinc surface and stopping the reaction.[1][2][5] 2. Use a Polar Aprotic Co-solvent: Solvents like N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) can be used, often in conjunction with THF, to improve the solubility and reaction rate. However, be mindful that these solvents can be difficult to remove later.[1][6] |
| Low Reaction Temperature: The initial oxidative addition of the alkyl bromide to the zinc surface may require a certain activation energy. | 1. Gently warm the reaction mixture to initiate the reaction. A common starting temperature is room temperature, with the ability to gently heat to around 40-50°C if initiation is slow.[5] 2. Once initiated, the exothermic nature of the reaction will likely require cooling to maintain the desired temperature. |
Issue 2: Reaction Exotherm is Difficult to Control (Thermal Runaway)
| Possible Cause | Recommended Action |
| Rapid Addition of 3-Octyl Bromide: Adding the alkyl bromide too quickly can lead to a rapid and uncontrollable release of heat. | 1. Slow, Controlled Addition: Add the 3-octyl bromide dropwise via a syringe pump or an addition funnel. The addition rate should be adjusted to maintain a stable internal temperature. 2. Monitor Internal Temperature: Use a calibrated thermometer or thermocouple to monitor the internal reaction temperature continuously. |
| Insufficient Cooling: The cooling capacity of the reaction setup may be inadequate for the scale of the reaction. | 1. Use an Efficient Cooling Bath: Employ a cooling bath (e.g., ice-water, dry ice/acetone) of sufficient size to effectively dissipate the heat generated. 2. Ensure Good Heat Transfer: Use a reaction vessel with a high surface area-to-volume ratio and ensure efficient stirring to promote heat transfer to the cooling bath. |
| Accumulation of Unreacted Alkyl Bromide: If the reaction has a significant induction period and the 3-octyl bromide is added before the reaction initiates, a large amount of unreacted starting material can accumulate, leading to a sudden and violent exotherm once the reaction starts.[7] | 1. Confirm Initiation: Before adding the bulk of the 3-octyl bromide, add a small portion and look for signs of reaction initiation (e.g., a gentle rise in temperature, formation of a cloudy suspension).[7] 2. In-situ Monitoring: For larger-scale reactions, consider using in-situ monitoring techniques like FTIR to track the disappearance of the alkyl bromide, confirming that the reaction is proceeding as the reagent is added.[7] |
Issue 3: Low Yield of the Desired Product
| Possible Cause | Recommended Action |
| Side Reactions: Wurtz-type coupling of the this compound with unreacted 3-octyl bromide can occur, leading to the formation of hexadecane. | 1. Slow Addition of Alkyl Bromide: This minimizes the concentration of the alkyl bromide in the reaction mixture, disfavoring the Wurtz coupling. 2. Maintain a Moderate Temperature: Higher temperatures can sometimes favor side reactions. |
| Decomposition of the Organozinc Reagent: Organozinc reagents can be thermally unstable, especially at elevated temperatures. | 1. Maintain the reaction at a controlled, moderate temperature. For many organozinc preparations, a temperature range of 25-50°C is suitable.[5] |
| Inefficient Quenching: The subsequent reaction of the this compound with an electrophile may be incomplete. | 1. Ensure the electrophile is added at a suitable temperature to control the exotherm of the coupling reaction. 2. Allow sufficient reaction time for the coupling to go to completion. |
| Hydrolysis During Workup: Premature contact with acidic water during the workup can lead to the protonation of the organozinc reagent, forming octane. | 1. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is a milder proton source than strong acids. |
Frequently Asked Questions (FAQs)
Q1: How exothermic is the formation of this compound?
Q2: What is the best solvent for preparing this compound?
Tetrahydrofuran (THF) is the most common solvent for preparing organozinc reagents.[5] However, for long-chain alkyl halides like 3-octyl bromide, the solubility of the resulting organozinc species can be a limiting factor. The addition of lithium chloride (LiCl) to THF is a highly effective method to solubilize the organozinc reagent and promote the reaction.[1][2][5] Alternatively, polar aprotic solvents such as N,N-dimethylacetamide (DMA) can be used, but they can be more difficult to remove in subsequent steps.[1][6]
Q3: My reaction has started, but the exotherm has stopped, and the reaction appears to have stalled. What should I do?
This is often a sign of zinc surface passivation, where the insoluble organozinc product coats the surface of the zinc metal, preventing further reaction.
-
If LiCl was not used initially: The addition of LiCl can often restart the reaction by solubilizing the passivating layer.
-
Gentle Heating: A slight increase in temperature may help to redissolve the organozinc species and reactivate the zinc surface.
-
Additional Zinc Activation: In some cases, adding a small crystal of iodine may help to re-initiate the reaction.
Q4: How do I safely quench a large-scale this compound reaction?
For unreacted organozinc reagents, a careful quenching procedure is essential.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a proton source that is less reactive than water, such as isopropanol, until the exothermic reaction subsides.[10]
-
Next, slowly add methanol as a more reactive quenching agent to ensure all the organozinc reagent is consumed.[10]
-
Finally, slowly and carefully add water or a saturated aqueous solution of ammonium chloride to quench any remaining reactive species.[10]
Q5: Can I use 3-octyl chloride instead of 3-octyl bromide?
Alkyl chlorides are generally less reactive than alkyl bromides for the direct insertion of zinc.[11] While it is possible to form the corresponding organozinc chloride, it often requires more forcing conditions, such as higher temperatures and the use of a stoichiometric amount of a bromide salt additive to facilitate a halide exchange.[11] For laboratory-scale preparations, 3-octyl bromide is generally the preferred starting material.
Data Presentation
Table 1: Enthalpy of Formation for Analogous Grignard Reagents
Note: Specific data for this compound is not available. The following data for similar Grignard reactions is provided as an estimate of the expected exothermicity.
| Grignard Reagent | Enthalpy of Formation (kJ/mol) | Reference |
| 4-Methoxyphenylmagnesium bromide | -295 | [8] |
| General Alkyl/Aryl Magnesium Halides | -320 to -380 | [8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound in THF with LiCl Activation
Materials:
-
Zinc dust (<325 mesh)
-
Anhydrous Lithium Chloride (LiCl)
-
Iodine (I₂)
-
3-Octyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, add zinc dust (1.5 equivalents) and anhydrous LiCl (1.0 equivalent) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a dropping funnel.
-
Add a single crystal of iodine to the flask. The mixture should be stirred.
-
Add anhydrous THF to the flask to create a slurry.
-
Add a small portion (approx. 5-10%) of the 3-octyl bromide (1.0 equivalent) to the stirred zinc slurry.
-
Gently warm the mixture if necessary to initiate the reaction. A successful initiation is indicated by the disappearance of the iodine color and a gentle rise in the internal temperature.
-
Once the reaction has initiated, add the remaining 3-octyl bromide dropwise via the dropping funnel at a rate that maintains the internal temperature between 35-45°C. Use a cooling bath as necessary to control the exotherm.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours to ensure complete conversion. The resulting greyish solution of this compound is ready for use in subsequent reactions.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for reaction initiation failure.
References
- 1. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 3. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 6. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. epfl.ch [epfl.ch]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide: 3-Octylzinc Bromide vs. 3-Octylmagnesium Bromide in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of an organometallic reagent is critical to the success of a synthetic route. This guide provides a detailed comparison of the reactivity and utility of two common C8 nucleophiles: 3-Octylzinc bromide and 3-Octylmagnesium bromide.
Organometallic reagents are fundamental tools for carbon-carbon bond formation. Among them, organomagnesium (Grignard) and organozinc compounds are workhorses in the synthetic chemist's toolbox. While structurally similar, their reactivity profiles differ significantly, influencing their applications, functional group compatibility, and reaction outcomes. This guide presents a comparative analysis of 3-octylmagnesium bromide, a typical secondary Grignard reagent, and this compound, its organozinc counterpart, with a focus on their performance in cross-coupling and carbonyl addition reactions.
General Reactivity and Functional Group Tolerance
The primary difference between organomagnesium and organozinc reagents lies in the nature of the carbon-metal bond. The carbon-magnesium bond is more ionic, rendering 3-octylmagnesium bromide a more reactive, or "harder," nucleophile.[1] This heightened reactivity makes it highly effective in reactions with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles.[2] However, this reactivity comes at the cost of lower functional group tolerance. Grignard reagents are incompatible with acidic protons (e.g., alcohols, amines, water) and are sensitive to many common functional groups such as esters and nitriles, which can be attacked by the reagent.[3]
In contrast, the carbon-zinc bond in this compound is more covalent, resulting in a "softer" and less reactive nucleophile.[1] This reduced reactivity is a key advantage, as it imparts greater functional group tolerance.[4] Organozinc reagents can be prepared and used in the presence of esters, amides, and nitriles without reacting with these moieties.[5] This chemoselectivity makes them invaluable in the synthesis of complex, polyfunctional molecules.[6]
Performance in Cross-Coupling Reactions
A major application for secondary alkyl organometallic reagents is in transition metal-catalyzed cross-coupling reactions to form C(sp³)–C(sp²) bonds. Here, the differences between the two reagents are particularly pronounced.
This compound in Negishi Coupling:
This compound is an excellent nucleophile for palladium- or nickel-catalyzed Negishi cross-coupling reactions.[7] The milder nature of the organozinc reagent often leads to cleaner reactions with fewer side products, such as homocoupling.[6] The functional group tolerance of the organozinc partner is a significant advantage in these transformations, allowing for the coupling of complex fragments.[8]
3-Octylmagnesium Bromide in Kumada Coupling:
While 3-octylmagnesium bromide can be used in Kumada cross-coupling reactions, its high reactivity can lead to challenges.[9] Side reactions, such as β-hydride elimination, can be more prevalent with highly reactive Grignard reagents, leading to the formation of isomeric byproducts.[8] Furthermore, the scope of the Kumada coupling is often limited by the lower functional group tolerance of the Grignard reagent.[10]
The following table summarizes the expected performance of the two reagents in a representative cross-coupling reaction.
| Feature | This compound (Negishi Coupling) | 3-Octylmagnesium Bromide (Kumada Coupling) |
| Typical Catalyst | Pd or Ni complexes | Ni or Pd complexes |
| Reactivity | Moderate | High |
| Functional Group Tolerance | High (tolerates esters, nitriles, amides) | Low (reacts with esters, nitriles, etc.) |
| Common Side Reactions | Homocoupling (generally low) | β-hydride elimination, homocoupling |
| Yields | Generally good to excellent | Can be high, but sensitive to substrate and conditions |
Performance in Carbonyl Addition Reactions
The addition to carbonyl compounds is a classic transformation for organometallic reagents.
3-Octylmagnesium Bromide:
As a strong nucleophile, 3-octylmagnesium bromide readily adds to aldehydes and ketones to form secondary and tertiary alcohols, respectively.[2] The reaction is typically fast and high-yielding. However, its high basicity can lead to enolization of the carbonyl compound, a competing side reaction, especially with sterically hindered ketones.
This compound:
The addition of organozinc reagents to carbonyls is generally much slower than that of Grignard reagents and often requires activation, for example, through the use of a catalyst or by forming a more reactive "ate" complex.[1][11] However, this lower reactivity can be advantageous in achieving higher chemoselectivity in molecules with multiple electrophilic sites.
The following table provides a qualitative comparison of the two reagents in their reaction with a generic aldehyde.
| Feature | This compound | 3-Octylmagnesium Bromide |
| Reactivity with Aldehydes | Slow, often requires catalysis/activation | Fast |
| Chemoselectivity | High | Moderate |
| Side Reactions | Generally fewer | Enolization, reduction |
| Product | Secondary alcohol | Secondary alcohol |
Experimental Protocols
Below are representative experimental protocols for the preparation and use of this compound and 3-octylmagnesium bromide.
Protocol 1: Preparation of this compound and its use in a Negishi Cross-Coupling Reaction
This protocol is a representative procedure for the in-situ preparation of a secondary alkylzinc reagent and its subsequent cross-coupling.
Materials:
-
3-Bromooctane
-
Zinc dust (activated)
-
Lithium chloride (anhydrous)
-
Anhydrous Tetrahydrofuran (THF)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Pd(OAc)₂
-
SPhos (or other suitable phosphine ligand)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Organozinc Reagent: In a flame-dried, three-necked flask under an inert atmosphere, add activated zinc dust (1.5 equiv.) and anhydrous LiCl (1.0 equiv.). Add anhydrous THF. To this suspension, add 3-bromooctane (1.0 equiv.) dropwise at room temperature. The reaction is typically stirred for 2-4 hours. The formation of the organozinc reagent can be monitored by GC analysis of quenched aliquots.
-
Cross-Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve the aryl bromide (1.0 equiv.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%) in anhydrous THF. To this solution, add the freshly prepared this compound solution via cannula. The reaction mixture is then typically heated to reflux and monitored by TLC or GC until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Preparation of 3-Octylmagnesium Bromide and its use in a Grignard Reaction with an Aldehyde
This is a general procedure for the preparation of a Grignard reagent and its subsequent addition to a carbonyl compound.
Materials:
-
3-Bromooctane
-
Magnesium turnings
-
Anhydrous Diethyl Ether or THF
-
Iodine crystal (as an initiator)
-
Aldehyde (e.g., benzaldehyde)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 equiv.). Add a small crystal of iodine. A solution of 3-bromooctane (1.0 equiv.) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle heating. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.
-
Grignard Addition: The flask containing the Grignard reagent is cooled in an ice bath. A solution of the aldehyde (1.0 equiv.) in anhydrous diethyl ether is added dropwise. After the addition is complete, the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the typical applications of these reagents, the following diagrams outline the workflows for a Negishi coupling and a Grignard addition.
Caption: Workflow for a Negishi cross-coupling reaction using this compound.
Caption: Workflow for a Grignard addition to an aldehyde using 3-octylmagnesium bromide.
Conclusion
The choice between this compound and 3-octylmagnesium bromide is dictated by the specific synthetic challenge at hand. For reactions requiring high nucleophilicity and where functional group compatibility is not a major concern, 3-octylmagnesium bromide is a powerful and cost-effective choice. However, for the synthesis of complex molecules bearing sensitive functional groups, particularly in the context of transition metal-catalyzed cross-coupling reactions, the enhanced chemoselectivity and functional group tolerance of this compound make it the superior reagent. Understanding these fundamental differences in reactivity is key to designing efficient and successful synthetic strategies in modern organic chemistry and drug development.
References
- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. fiveable.me [fiveable.me]
- 4. 有机锌试剂_有机锌化合物_化学合成-默克生命科学 [sigmaaldrich.cn]
- 5. Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. may.chem.uh.edu [may.chem.uh.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Negishi and Suzuki Coupling for Poly(3-hexylthiophene) Synthesis
The synthesis of high-quality, regioregular poly(3-hexylthiophene) (P3HT) is paramount for advancing organic electronics. Among the various polymerization techniques, palladium-catalyzed cross-coupling reactions, particularly Negishi and Suzuki coupling, have emerged as powerful tools. This guide provides a detailed comparison of these two methods, supported by experimental data, to aid researchers in selecting the optimal synthetic strategy for their specific needs.
Comparing Key Performance Metrics
The choice between Negishi and Suzuki coupling for P3HT synthesis often depends on the desired polymer characteristics, such as molecular weight (Mn), polydispersity index (PDI), and regioregularity (RR), as well as process-related factors like yield and reaction conditions. The following tables summarize quantitative data from studies employing these methods.
Negishi Coupling for P3HT Synthesis: Representative Data
Recent advancements in Negishi coupling have enabled the development of air-tolerant, living chain-growth polymerizations, offering excellent control over the polymer's final properties.[1][2]
| Catalyst/Precatalyst | Monomer | Solvent | Temp. (°C) | Time | Mn ( kg/mol ) | PDI (Đ) | RR (%) | Yield (%) | Ref. |
| Pd-PEPPSI-IPent | 3-hexylthiophenylzinc | THF | RT | 10 min | 9.4 | 1.34 | 63 | High | [1][2] |
| Ni(dppe)Cl₂ | 2,5-dibromo-3-alkylthiophene + Zn | - | - | - | ~30 | ~1.4 | >97 | - | [3] |
Note: The lower regioregularity in the air-tolerant method is due to the consumption of both regioisomers of the organozinc monomer.[2]
Suzuki Coupling for P3HT Synthesis: Representative Data
Suzuki coupling is also a robust method for P3HT synthesis, with modern protocols allowing for catalyst-transfer polycondensation to produce well-defined polymers.[4][5]
| Catalyst/Precatalyst | Monomer | Base/Additive | Solvent | Temp. (°C) | Mn ( kg/mol ) | PDI (Đ) | RR (%) | Yield (%) | Ref. |
| RuPhos Pd G3 | 5-bromo-4-n-hexylthien-2-yl-MIDA-boronate | - | - | - | up to 17.6 | Narrow | - | >90 | [4] |
| (t)Bu₃PPd(Ph)Br | 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | CsF / 18-crown-6 | THF / H₂O | 0 | up to 11.4 | Narrow | ~100 | - | [5] |
Experimental Workflows and Catalytic Cycles
Understanding the underlying mechanisms and experimental setups is crucial for successful polymer synthesis.
Caption: General experimental workflows for P3HT synthesis via Negishi and Suzuki coupling.
Both Negishi and Suzuki couplings operate via a similar catalytic cycle involving a palladium catalyst. The key difference lies in the organometallic reagent used for the transmetalation step.
Caption: Comparison of the catalytic cycles for Negishi and Suzuki cross-coupling reactions.
Detailed Experimental Protocols
Protocol 1: Air-Tolerant Negishi Synthesis of P3HT[2]
-
Monomer Synthesis (in situ): In an open-air vial, a solution of 2-bromo-5-iodo-3-hexylthiophene in THF is treated with a Grignard reagent (e.g., iPrMgCl) at room temperature. After a short period, a solution of zinc pivalate in THF is added to generate the organozinc monomer. The resulting mixture is stirred for 10 minutes at room temperature.
-
Polymerization: A solution of the Pd-PEPPSI-IPent precatalyst in THF is added to the organozinc solution. The reaction is stirred for 10 minutes at room temperature, during which the solution typically turns dark orange.
-
Quenching and Extraction: The polymerization is quenched by the addition of aqueous HCl (12 M). The polymer is then extracted with a suitable organic solvent like dichloromethane (DCM).
-
Workup: The organic layer is dried over an agent like MgSO₄, filtered, and concentrated to yield the P3HT polymer.
Protocol 2: Suzuki-Miyaura Catalyst-Transfer Synthesis of P3HT[5]
-
Reaction Setup: A flask containing the monomer, 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, CsF, and 18-crown-6 is subjected to vacuum and backfilled with an inert gas (e.g., argon).
-
Solvent Addition: Degassed THF and a small amount of water are added to the flask.
-
Polymerization Initiation: The mixture is cooled to 0 °C, and a solution of the catalyst, (t)Bu₃PPd(Ph)Br, in THF is added to initiate the polymerization.
-
Reaction Progression: The reaction is stirred at 0 °C for the specified duration.
-
Termination and Precipitation: The polymerization is terminated by adding a small amount of HCl in THF. The resulting polymer is then precipitated by pouring the reaction mixture into methanol, filtered, and dried under vacuum to yield P3HT.
Discussion: Negishi vs. Suzuki
Negishi Coupling:
-
Advantages: The primary advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which leads to fast transmetalation.[6] This can result in rapid polymerization times, even at room temperature.[2] Recent developments have demonstrated the feasibility of air- and moisture-tolerant Negishi polymerizations, significantly simplifying the experimental setup and making the synthesis more accessible.[1][2] This method also shows good functional group tolerance.[6]
-
Disadvantages: The main drawback is the moisture sensitivity of the organozinc reagents, although methods using in situ generation with desiccants can mitigate this issue.[1][2] In some cases, achieving high regioregularity can be challenging without careful control of monomer synthesis and polymerization conditions.[2][3]
Suzuki Coupling:
-
Advantages: Organoboron compounds used in Suzuki coupling are generally stable to air and moisture, making them easier to handle and purify.[7] This method has been successfully adapted to achieve catalyst-transfer polycondensation, allowing for the synthesis of P3HT with controlled molecular weights and narrow polydispersities.[4][5] By using specific monomers like MIDA-boronates, issues like protodeboronation can be suppressed, leading to excellent polymerization control and high yields.[4]
-
Disadvantages: Suzuki coupling often requires the addition of a base, which can add complexity to the reaction mixture. The transmetalation step is typically slower than in Negishi coupling, potentially requiring higher temperatures or longer reaction times. Some studies suggest that Suzuki coupling may yield polymers with lower molecular weight and regioregularity compared to Negishi or Kumada methods, although recent advances with specialized catalysts and monomers have largely addressed these limitations.[3]
Conclusion
Both Negishi and Suzuki coupling are highly effective and versatile methods for the synthesis of P3HT.
-
Choose Negishi coupling for rapid polymerizations and when simplified, air-tolerant protocols are desired. The use of modern, user-friendly precatalysts makes this an attractive option for broader accessibility. However, careful attention may be needed to maximize regioregularity.
-
Choose Suzuki coupling when utilizing well-defined, stable boronate monomers for precision synthesis. It offers excellent control over polymer properties, particularly when employing catalyst-transfer polymerization protocols with advanced catalysts and protected monomers, leading to highly regioregular P3HT with predictable molecular weights.
The ultimate decision will depend on the specific research goals, available resources, and the desired trade-off between experimental convenience and the precise control over the final polymer architecture.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rational Design of Highly Controlled Suzuki-Miyaura Catalyst-Transfer Polycondensation for Precision Synthesis of Polythiophenes and Their Block Copolymers: Marriage of Palladacycle Precatalysts with MIDA-Boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 7. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
NMR Characterization of 3-Octylzinc Bromide: A Comparative Guide
For researchers, scientists, and drug development professionals working with organometallic reagents, precise characterization is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-Octylzinc bromide, offering insights into its electronic environment and stability. Due to the limited availability of direct experimental NMR data for this compound, this guide leverages data from its precursor, 3-bromooctane, and provides a comparison with the analogous Grignard reagent, 3-octylmagnesium bromide.
Comparative NMR Data
The formation of an organometallic species from an alkyl halide induces significant changes in the NMR spectrum, reflecting the altered electronic distribution around the carbon-metal bond. The replacement of the electronegative bromine atom with a more electropositive metal-halide moiety results in a characteristic upfield shift (to lower ppm values) for the protons and carbons at and near the site of metal insertion.
| Compound | Functional Group | ¹H NMR Chemical Shift (ppm) - Hα | ¹³C NMR Chemical Shift (ppm) - Cα |
| 3-Bromooctane | C-Br | ~4.1 | ~55-60 |
| This compound | C-ZnBr | ~0.5 - 1.0 (Predicted) | ~10 - 20 (Predicted) |
| 3-Octylmagnesium Bromide | C-MgBr | ~0.4 - 0.9 (Predicted) | ~5 - 15 (Predicted) |
Note: Predicted values are based on typical shifts observed for organozinc and Grignard reagents relative to their corresponding alkyl halides. Actual experimental values may vary depending on the solvent and concentration.
Experimental Protocol: Synthesis of this compound
A common method for the preparation of alkylzinc bromides is the direct insertion of activated zinc into an alkyl bromide.[1][2]
Materials:
-
3-Bromooctane
-
Zinc dust
-
1,2-Dibromoethane (for activation)
-
Chlorotrimethylsilane (for activation)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalyst)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stir bar, and under an inert atmosphere, add zinc dust. Add a small amount of anhydrous THF, followed by catalytic amounts of 1,2-dibromoethane and chlorotrimethylsilane. The mixture is typically heated to initiate activation, as evidenced by the evolution of gas. After a short period, the activating agents are removed, and the activated zinc is washed with fresh anhydrous THF.
-
Reagent Formation: To the flask containing the activated zinc, add a solution of 3-bromooctane in anhydrous THF. A crystal of iodine is often added as a catalyst.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to initiate the insertion of zinc. The progress of the reaction can be monitored by Gas Chromatography (GC) by observing the disappearance of the 3-bromooctane starting material.
-
Titration: Once the reaction is complete, the concentration of the this compound solution can be determined by titration against a standard solution of iodine.
Logical Workflow for Synthesis
Caption: Synthesis of this compound.
Comparative Analysis with Grignard Reagents
Organozinc reagents are often compared to their Grignard counterparts. While both are excellent nucleophiles in organic synthesis, they exhibit key differences in reactivity and, consequently, in their NMR characteristics.
-
Electronegativity and Shielding: Magnesium is more electropositive than zinc. This results in a more ionic character for the carbon-magnesium bond compared to the carbon-zinc bond. Consequently, the α-carbon and its attached protons in a Grignard reagent are generally more shielded and appear at a slightly more upfield chemical shift in the NMR spectrum compared to the corresponding organozinc reagent.
-
Reactivity and Functional Group Tolerance: Organozinc reagents are generally less reactive than Grignard reagents.[3] This lower reactivity imparts a greater tolerance for a wider range of functional groups, such as esters and nitriles, which would be attacked by the more reactive Grignard reagents. This difference in reactivity is a direct consequence of the less polarized carbon-metal bond in organozinc compounds.
-
Schlenk Equilibrium: Both Grignard and organozinc reagents exist in solution as a complex mixture of species governed by the Schlenk equilibrium. For organozinc halides (RZnX), this equilibrium involves the formation of the dialkylzinc (R₂Zn) and zinc dihalide (ZnX₂). The position of this equilibrium can influence the observed NMR spectra, as the chemical shifts of the alkyl groups in RZnX and R₂Zn are different.
Signaling Pathway for NMR Analysis
Caption: NMR Characterization Workflow.
References
A Comparative Guide to Mass Spectrometry Analysis of Organozinc Compounds
For Researchers, Scientists, and Drug Development Professionals
The characterization of organozinc compounds, pivotal reagents in synthetic chemistry and pharmaceutical development, presents unique analytical challenges due to their inherent reactivity and sensitivity. Mass spectrometry (MS) has emerged as a powerful tool for elucidating the structure, composition, and reactivity of these transient species. This guide provides an objective comparison of common mass spectrometry techniques for the analysis of organozinc compounds, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Key Ionization Techniques: A Head-to-Head Comparison
The choice of ionization technique is paramount for the successful mass spectrometric analysis of organozinc compounds. Soft ionization methods are preferred to prevent fragmentation and preserve the integrity of these often-labile species. The two most prominent techniques are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ions are generated from a liquid solution by applying a high voltage to create an aerosol. | A laser strikes a sample mixed with a matrix, causing desorption and ionization. |
| Sample Phase | Liquid | Solid (co-crystallized with matrix) |
| Typical Analytes | Soluble, polar to moderately polar organozinc species, including ionic zincates. | Both neutral and ionic organozinc complexes, particularly useful for less soluble compounds. |
| Sensitivity | High, often in the picomolar to femtomolar range. | High, with detection limits often in the low femtomole to attomole range. |
| Throughput | Can be coupled with liquid chromatography (LC) for high-throughput analysis of complex mixtures. | Generally higher throughput for direct analysis of discrete samples. |
| Data Complexity | Can produce complex spectra with adducts, solvated species, and multiply charged ions, requiring careful interpretation. | Often produces simpler spectra dominated by singly charged ions, but matrix-related peaks can interfere in the low-mass range. |
| Air/Moisture Sensitivity | Can be performed under inert conditions, crucial for reactive organozinc reagents. | Sample preparation is typically performed in air, which can be a limitation for highly sensitive compounds, though inert-atmosphere MALDI instruments exist. |
Performance Comparison: ESI-MS vs. MALDI-MS for Organozinc Analysis
While direct quantitative comparisons in the literature are scarce, the complementary nature of ESI and MALDI is widely acknowledged for organometallic compounds.
Electrospray Ionization (ESI-MS) is particularly well-suited for the analysis of organozinc reagents in solution, providing valuable insights into their speciation. For instance, ESI-MS has been instrumental in identifying higher-order zincate intermediates in Negishi cross-coupling reactions. The technique allows for the direct observation of ionic species in solution, which are often key to understanding reaction mechanisms. However, the spectra can be complex due to the formation of various adducts with solvents and salts.
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) offers a powerful alternative, especially for neutral organozinc complexes and species that are difficult to analyze by ESI. MALDI is often considered a "softer" ionization technique, leading to less fragmentation. It is also more tolerant of complex sample matrices. For organozinc compounds, dithranol is a commonly used matrix that works well for non-polar analytes.
Experimental Protocols
ESI-MS Analysis of an Organozinc Reagent Solution
This protocol is adapted for the analysis of a solution of an organozinc reagent, such as an alkylzinc halide, to characterize its composition and identify any zincate species formed.
Materials:
-
Organozinc reagent solution in an appropriate solvent (e.g., THF)
-
Anhydrous, degassed solvent for dilution (e.g., THF, acetonitrile)
-
Syringes and needles for air-sensitive transfer
-
Mass spectrometer equipped with an ESI source
Procedure:
-
Sample Preparation (under inert atmosphere):
-
Prepare a stock solution of the organozinc reagent at a concentration of approximately 1 mg/mL in an anhydrous, degassed solvent.
-
In a glovebox or using Schlenk techniques, dilute the stock solution to a final concentration of 1-10 µg/mL with the same anhydrous, degassed solvent.
-
-
Instrument Setup:
-
Set the ESI source parameters. Typical starting conditions for organozinc analysis are:
-
Capillary voltage: 3-4 kV
-
Nebulizer gas (N₂) pressure: 1-2 bar
-
Drying gas (N₂) flow rate: 4-8 L/min
-
Drying gas temperature: 150-200 °C
-
-
-
Analysis:
-
Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 3-5 µL/min.
-
Acquire mass spectra in both positive and negative ion modes, as organozincates will be observed in the negative mode.
-
Perform tandem MS (MS/MS) on ions of interest to confirm their structure through fragmentation patterns.
-
MALDI-TOF-MS Analysis of an Organozinc Complex
This protocol is suitable for the analysis of an isolated organozinc complex.
Materials:
-
Purified organozinc complex
-
MALDI matrix (e.g., dithranol, 2,5-dihydroxybenzoic acid - DHB)
-
High-purity solvent for dissolving the sample and matrix (e.g., THF, chloroform, acetone)
-
MALDI target plate
-
Micropipette
Procedure:
-
Matrix Solution Preparation:
-
Prepare a saturated solution of the chosen matrix in an appropriate solvent (e.g., 10 mg/mL dithranol in THF).
-
-
Sample Solution Preparation:
-
Dissolve the organozinc complex in a suitable solvent to a concentration of approximately 1 mg/mL.
-
-
Sample Spotting (Dried-Droplet Method):
-
Pipette 0.5-1 µL of the matrix solution onto a spot on the MALDI target plate and let it air dry.
-
Pipette 0.5-1 µL of the sample solution directly onto the dried matrix spot.
-
Pipette another 0.5-1 µL of the matrix solution on top of the sample spot (sandwich method) and allow it to dry completely.
-
-
Instrument Setup:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Optimize the laser power to achieve good signal intensity while minimizing fragmentation.
-
-
Analysis:
-
Acquire mass spectra in reflectron mode for higher resolution.
-
Calibrate the instrument using a known standard.
-
Visualizing Mass Spectrometry Workflows
Signaling Pathways and Logical Relationships
Conclusion
Both ESI-MS and MALDI-MS are powerful techniques for the characterization of organozinc compounds, each with its own set of advantages and limitations. ESI-MS is invaluable for studying the solution-phase behavior of organozinc reagents and identifying ionic intermediates. MALDI-MS serves as an excellent complementary technique, particularly for neutral and less soluble complexes, often providing simpler spectra. The choice of the most suitable method will depend on the specific properties of the organozinc compound under investigation and the analytical question being addressed. By carefully considering the information and protocols presented in this guide, researchers can leverage the full potential of mass spectrometry to advance their work in organozinc chemistry.
Organozinc Reagents: A Superior Alternative to Grignard Reagents for High-Selectivity Synthesis
For researchers, scientists, and drug development professionals seeking to optimize complex organic syntheses, the choice of organometallic reagent is paramount. While Grignard reagents have long been a staple in carbon-carbon bond formation, their high reactivity often leads to a lack of selectivity and functional group incompatibility. In contrast, organozinc reagents have emerged as a powerful and versatile alternative, offering a milder reactivity profile that translates to superior chemoselectivity and broader functional group tolerance. This guide provides a comprehensive comparison of organozinc and Grignard reagents, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your synthetic needs.
Organozinc compounds are noted for being less reactive than their Grignard and organolithium counterparts.[1] This moderated reactivity is the cornerstone of their advantages in modern organic synthesis, allowing for the presence of various functional groups that would otherwise be incompatible with the highly basic and nucleophilic nature of Grignard reagents. Consequently, organozinc reagents are ideal for the synthesis of complex, highly functionalized molecules, a common requirement in pharmaceutical and materials science research.[2]
Enhanced Chemoselectivity and Functional Group Tolerance
The primary advantage of organozinc reagents lies in their exceptional chemoselectivity. Unlike Grignard reagents, which readily react with a wide array of electrophiles including esters, ketones, nitriles, and amides, organozinc reagents exhibit a more discerning reactivity. This allows for targeted reactions in the presence of sensitive functional groups, obviating the need for cumbersome protection-deprotection sequences.
For instance, esters are generally stable in the presence of organozinc reagents, a stark contrast to their rapid decomposition by Grignard reagents.[1] This tolerance is critical in the synthesis of polyfunctional compounds where an ester moiety must be preserved while another part of the molecule undergoes reaction. The Fukuyama coupling, a palladium-catalyzed reaction between an organozinc reagent and a thioester to form a ketone, is a prime example of this enhanced chemoselectivity.[1] This reaction is highly tolerant of other functional groups like ketones, acetates, and aromatic halides.[1]
Milder Reaction Conditions and In Situ Generation
Organozinc reagents are notably less sensitive to water and protic solvents compared to Grignard reagents, which require strictly anhydrous conditions.[3] This robustness allows for reactions to be conducted under less stringent conditions, sometimes even in aqueous media, aligning with the principles of green chemistry.[4]
A significant advantage in this regard is the Barbier reaction, where the organozinc reagent is generated in situ in the presence of the carbonyl substrate.[1][3] This one-pot procedure simplifies the experimental setup and avoids the separate preparation and handling of the often pyrophoric organometallic reagent.[1][5] The Barbier reaction is a versatile method for the formation of primary, secondary, and tertiary alcohols and can be performed with a variety of metals, including zinc, which is relatively inexpensive and less water-sensitive.[4][5]
Key Reactions and Their Advantages
Several named reactions highlight the unique advantages of organozinc reagents:
-
Reformatsky Reaction: This reaction involves the condensation of an α-halo ester with a ketone or aldehyde in the presence of zinc metal to form a β-hydroxy ester.[6][7][8] The key to this reaction is the formation of a zinc enolate, which is less reactive than the corresponding lithium or Grignard-derived enolates and thus does not react with the ester functionality.[7]
-
Negishi Coupling: A cornerstone of modern organic synthesis, the Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide or triflate.[9] This reaction is prized for its high functional group tolerance and the ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms.[9] Organozinc reagents are more reactive than organoboranes and organostannanes in this context, often leading to faster reaction times.[9]
-
Simmons-Smith Reaction: This reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), for the cyclopropanation of alkenes.[10] The reaction is highly stereospecific and is particularly effective for allylic alcohols, where the zinc reagent can chelate to the hydroxyl group, directing the cyclopropanation.[10]
Comparative Data
The following table summarizes the key differences in performance between organozinc and Grignard reagents.
| Feature | Organozinc Reagents | Grignard Reagents |
| Reactivity | Lower, more selective | Higher, less selective |
| Basicity | Lower | Higher |
| Functional Group Tolerance | High (tolerates esters, ketones, nitriles, amides) | Low (reacts with most electrophilic functional groups) |
| Water/Protic Solvent Sensitivity | Lower, can sometimes be used in water | High, requires strictly anhydrous conditions |
| Key Reactions | Reformatsky, Negishi Coupling, Simmons-Smith, Fukuyama Coupling | Grignard Reaction |
| In Situ Preparation | Common (Barbier Reaction) | Less common |
Experimental Protocols
Reformatsky Reaction: Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate
Methodology:
-
To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6.54 g (0.1 mol) of activated zinc dust and 50 mL of anhydrous diethyl ether.
-
In a separate flask, prepare a solution of 12.0 g (0.1 mol) of benzaldehyde and 16.7 g (0.1 mol) of ethyl bromoacetate in 50 mL of anhydrous diethyl ether.
-
Add a small portion (approximately 10%) of the benzaldehyde/ethyl bromoacetate solution to the zinc suspension. The reaction is initiated by gentle warming or the addition of a small crystal of iodine if necessary.
-
Once the reaction has started (indicated by the disappearance of the brown iodine color and gentle refluxing), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of 100 mL of 10% aqueous sulfuric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude β-hydroxy ester. Purify by vacuum distillation or column chromatography.
Barbier Reaction (In Situ Organozinc Formation): Synthesis of 1-phenyl-2-propen-1-ol
Methodology:
-
In a 100 mL round-bottom flask, place 1.3 g (20 mmol) of zinc powder and 10 mL of saturated aqueous ammonium chloride solution.
-
To this suspension, add a solution of 1.06 g (10 mmol) of benzaldehyde and 1.45 g (12 mmol) of allyl bromide in 20 mL of tetrahydrofuran (THF).
-
Stir the resulting mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add 20 mL of 1 M hydrochloric acid to dissolve the remaining zinc and quench the reaction.
-
Transfer the mixture to a separatory funnel and extract with three 30 mL portions of diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing Reaction Mechanisms
Conclusion
In the landscape of modern organic synthesis, organozinc reagents offer distinct advantages over their Grignard counterparts, particularly in the construction of complex and highly functionalized molecules. Their reduced reactivity translates to enhanced chemoselectivity and a broader tolerance for sensitive functional groups, streamlining synthetic routes and often improving overall yields. The ability to perform reactions under milder conditions, including in situ generation via the Barbier reaction, further underscores their utility. For researchers aiming for precision and efficiency in their synthetic endeavors, a thorough understanding and application of organozinc chemistry is indispensable.
References
- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - OrganoZinc compounds as an alternative to OrganoMagnesium compounds? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Barbier reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The choice of the palladium catalyst is crucial for the success of these transformations, influencing reaction rates, yields, and substrate scope. This guide provides a comparative overview of common palladium catalysts for three key cross-coupling reactions: the Suzuki-Miyaura coupling, the Mizoroki-Heck reaction, and the Buchwald-Hartwig amination. The information is supported by experimental data to aid in the selection of the most suitable catalyst system for a given application.
Performance Comparison of Palladium Catalysts
The following tables summarize the performance of various palladium catalysts in the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig cross-coupling reactions. The data, compiled from various studies, highlights key metrics such as yield, turnover number (TON), and turnover frequency (TOF) under specific reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The choice of ligand plays a critical role in the efficiency of the palladium catalyst.
| Catalyst / Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | 98 | 9800 | 4900 | [1] |
| Pd₂(dba)₃ / XPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | t-BuOH | 100 | 1 | >99 | 9900 | 9900 | [1] |
| Pd/C (3%) | Iodobenzene | Phenylboronic acid | K₂CO₃ | Water | 100 | 0.17 | 100 | 118 | 20 | [2] |
| Pd/C (3%) | Bromobenzene | Phenylboronic acid | K₂CO₃ | Water | 100 | 0.67 | 100 | - | - | [2] |
| Pd/C (3%) | Chlorobenzene | Phenylboronic acid | K₂CO₃ | Water | 100 | 2.5 | ~85 | - | - | [2] |
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes. The catalyst's performance is often influenced by the nature of both the palladium precursor and the ancillary ligands.
| Catalyst / Ligand | Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂ | 4-Bromoanisole | n-Butyl acrylate | NaOAc | DMF | 140 | 24 | 95 | - | - | [3] |
| Pd/C | 4-Bromoanisole | n-Butyl acrylate | NaOAc | DMF | 140 | 24 | 92 | - | - | [3] |
| HRG-Py-Pd | 4-Bromoanisole | Acrylic acid | K₃PO₄ | Water | 100 | 3 | 92 | - | - | [4] |
| Pd(OAc)₂ / P(t-Bu)₃ | 4-Chlorotoluene | Styrene | Cy₂NMe | Dioxane | 120 | 24 | 98 | 19600 | 817 | [5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds and is widely used in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The choice of a bulky, electron-rich phosphine ligand is often critical for high catalytic activity.
| Catalyst / Precatalyst | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | 4-Bromotoluene | Aniline | NaOt-Bu | Toluene | 80 | 2 | 98 | [6] |
| Pd(OAc)₂ / P(t-Bu)₃ | 4-Chlorotoluene | Aniline | NaOt-Bu | Toluene | 100 | 1 | 99 | [7] |
| BrettPhos Pd G4 | 2-Bromotoluene | 2-Methylaniline | K₃PO₄ | t-BuOH | 100 | 72 | 95 | [8] |
| Pd/CM-phos | 4-tert-Butylphenyl mesylate | Aniline | K₂CO₃ | t-BuOH | 120 | - | 99 | [9] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon published results. Below are representative procedures for the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions.
General Procedure for Suzuki-Miyaura Cross-Coupling
This procedure is a general guideline for a Suzuki-Miyaura coupling reaction.[10][11][12]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Fit the flask with a reflux condenser.
-
Evacuate the flask and backfill with an inert gas (repeat 3 times).
-
Add the solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Mizoroki-Heck Reaction
This procedure provides a general method for conducting a Mizoroki-Heck reaction.[4][13]
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Ligand (e.g., PPh₃, 0.02 mmol, 2 mol%)
-
Base (e.g., Et₃N, 1.5 mmol)
-
Solvent (e.g., DMF or Acetonitrile, 5 mL)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the palladium catalyst and ligand.
-
Evacuate the tube and backfill with an inert gas (repeat 3 times).
-
Add the solvent, aryl halide, alkene, and base via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any solids.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
The following is a general protocol for the Buchwald-Hartwig amination.[8][14][15]
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
Ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Solvent (e.g., Toluene, 5 mL)
-
Glovebox or Schlenk line
-
Reaction vial with a screw cap
-
Magnetic stirrer
Procedure:
-
Inside a glovebox, add the aryl halide, palladium precatalyst, ligand, and base to a reaction vial.
-
Add a magnetic stir bar.
-
Add the solvent, followed by the amine.
-
Seal the vial with a screw cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the fundamental steps of the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig catalytic cycles.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. catsci.com [catsci.com]
- 2. mdpi.com [mdpi.com]
- 3. Heterogeneous versus homogeneous palladium catalysts for ligandless mizoroki-heck reactions: a comparison of batch/microwave and continuous-flow processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pyrene Functionalized Highly Reduced Graphene Oxide-palladium Nanocomposite: A Novel Catalyst for the Mizoroki-Heck Reaction in Water [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. orgsyn.org [orgsyn.org]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. par.nsf.gov [par.nsf.gov]
The Practical Synthesist's Guide: Evaluating the Cost-Effectiveness of 3-OctylZinc Bromide and Its Alternatives in C-C Bond Formation
In the landscape of modern organic synthesis, the efficient formation of carbon-carbon (C-C) bonds is a cornerstone of molecular construction. For researchers and professionals in drug development and materials science, the choice of an appropriate organometallic reagent is critical, balancing reactivity, functional group tolerance, and, importantly, cost-effectiveness. This guide provides a comprehensive comparison of 3-OctylZinc bromide with its primary alternatives—3-octylmagnesium bromide (a Grignard reagent) and octylboronic acid derivatives (for Suzuki-Miyaura coupling)—for the introduction of an octyl group onto an aromatic scaffold.
Performance and Cost: A Comparative Analysis
To provide a clear and objective comparison, we will consider a representative cross-coupling reaction: the synthesis of octylbenzene from bromobenzene using each of the three organometallic reagents. The following tables summarize the key performance indicators and a cost analysis for this model reaction.
Table 1: Performance Comparison of Octylating Reagents
| Parameter | This compound (Negishi Coupling) | 3-Octylmagnesium Bromide (Grignard Coupling) | Octylboronic Acid Pinacol Ester (Suzuki-Miyaura Coupling) |
| Typical Yield | 85-95% | 70-85% | 90-98% |
| Functional Group Tolerance | High (tolerates esters, ketones, nitriles)[1][2] | Low (reacts with most electrophilic functional groups)[3][4] | High (tolerates a wide range of functional groups) |
| Reaction Conditions | Mild (often room temperature) | Variable (can require elevated temperatures) | Mild to moderate (often requires heating) |
| Air/Moisture Sensitivity | Moderate | High | Low (boronic esters are generally stable) |
| Byproducts | Minimal, primarily inorganic zinc salts | Can include Wurtz-type homocoupling products | Boronic acid homocoupling can occur, but is often minimal |
Table 2: Cost-Effectiveness Analysis for the Synthesis of 1 mmol of Octylbenzene
| Cost Component | This compound | 3-Octylmagnesium Bromide | Octylboronic Acid Pinacol Ester |
| Organometallic Reagent | ~$13.78 (for 0.5M solution)[5] | ~$0.22 (for 2.0M solution)[6] | ~$0.07 (for solid) |
| Catalyst (typical) | Pd(dppf)Cl₂ (~$5-10/mmol scale) | NiCl₂(dppe) (~$1-3/mmol scale) | Pd(PPh₃)₄ (~$3-7/mmol scale) |
| Solvent (THF) | ~$0.50 | ~$0.50 | ~$0.50 |
| Base | Not required | Not required | K₂CO₃ or Cs₂CO₃ (~$0.10 - $1.00) |
| Workup/Purification | Standard chromatographic purification | More rigorous due to byproducts | Standard chromatographic purification |
| Estimated Total Cost/mmol | ~$19.28 - $24.28 | ~$1.72 - $3.72 | ~$3.67 - $8.57 |
Note: Prices are estimates based on commercially available reagents and may vary depending on the supplier, purity, and scale. Catalyst and solvent costs are approximated for a 1 mmol scale reaction.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating the practical application of these reagents. Below are representative procedures for the synthesis of the organometallic reagents and their subsequent use in the cross-coupling reaction to form octylbenzene.
Synthesis of Organometallic Reagents
1. This compound (in situ preparation for Negishi Coupling)
-
Materials: 3-Bromooctane, activated zinc dust, iodine (catalytic), anhydrous THF.
-
Procedure: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add activated zinc dust (1.2 eq). Add a crystal of iodine and heat gently with a heat gun until the purple vapor is observed, then cool to room temperature. Add anhydrous THF, followed by the slow addition of 3-bromooctane (1.0 eq). The reaction is typically initiated by gentle heating and then stirred at room temperature for 2-4 hours. The resulting greyish solution of this compound is used directly in the subsequent coupling reaction.[7][8]
2. 3-Octylmagnesium Bromide (Grignard Reagent Synthesis)
-
Materials: 3-Bromooctane, magnesium turnings, iodine (catalytic), anhydrous diethyl ether or THF.
-
Procedure: In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.2 eq) and a small crystal of iodine. Add a small portion of a solution of 3-bromooctane (1.0 eq) in anhydrous diethyl ether. The reaction is initiated, often with gentle warming, as evidenced by the disappearance of the iodine color and bubbling. The remaining 3-bromooctane solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature.[9][10]
3. Octylboronic Acid Pinacol Ester (for Suzuki-Miyaura Coupling)
-
Materials: 1-Octene, pinacolborane, catalyst (e.g., [Ir(cod)Cl]₂/dppe), anhydrous solvent (e.g., THF).
-
Procedure: To a flask under an inert atmosphere, add the iridium catalyst precursor and ligand. Add anhydrous THF, followed by 1-octene (1.0 eq) and pinacolborane (1.1 eq). The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield the octylboronic acid pinacol ester.[11][12][13][14][15]
Cross-Coupling Reaction: Synthesis of Octylbenzene
1. Negishi Coupling
-
Procedure: To a solution of bromobenzene (1.0 eq) and a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%) in anhydrous THF under an inert atmosphere, add the freshly prepared solution of this compound (1.2 eq) dropwise at room temperature. The reaction mixture is stirred at room temperature or slightly elevated temperature (40-50 °C) for 4-12 hours until TLC or GC-MS analysis indicates completion. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[16]
2. Grignard Coupling (Kumada-Corriu type)
-
Procedure: To a solution of bromobenzene (1.0 eq) and a nickel catalyst such as NiCl₂(dppe) (2-5 mol%) in anhydrous THF or diethyl ether under an inert atmosphere, cool the mixture to 0 °C. Add the solution of 3-octylmagnesium bromide (1.2 eq) dropwise. The reaction is then allowed to warm to room temperature and stirred for 6-18 hours. The reaction is carefully quenched with dilute aqueous HCl. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
3. Suzuki-Miyaura Coupling
-
Procedure: To a flask containing octylboronic acid pinacol ester (1.2 eq), bromobenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq), add a solvent mixture (e.g., toluene/ethanol/water or dioxane/water). The mixture is degassed and then heated to 80-100 °C for 6-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic extracts are combined, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing the Synthetic Pathways
To further clarify the processes involved, the following diagrams illustrate the general catalytic cycles for the Negishi and Suzuki-Miyaura couplings, and the workflow for the synthesis and use of a Grignard reagent.
Conclusion and Recommendations
The choice between this compound, 3-octylmagnesium bromide, and octylboronic acid derivatives is a nuanced decision that depends on the specific requirements of the synthesis.
-
For cost-sensitive applications where functional group tolerance is not a primary concern, 3-octylmagnesium bromide (Grignard reagent) is the most economical choice. However, researchers must be prepared for potentially lower yields and more challenging purification due to side reactions.
-
When high functional group tolerance and mild reaction conditions are paramount, this compound (Negishi coupling) is an excellent option. While the reagent itself is more expensive, the high yields and clean reactions can sometimes offset the initial cost, especially in complex syntheses where protecting groups would otherwise be necessary.
-
Octylboronic acid derivatives (Suzuki-Miyaura coupling) offer a compelling balance of high yields, excellent functional group tolerance, and operational simplicity due to the stability of the boronic ester. The overall cost can be competitive with the Negishi approach, making it a very attractive and widely applicable method.
Ultimately, the most cost-effective solution will be context-dependent. For large-scale industrial processes, the lower cost of Grignard reagents may be decisive. In contrast, for the synthesis of complex, high-value molecules such as pharmaceuticals, the reliability, and high functional group tolerance of the Negishi and Suzuki-Miyaura couplings will likely provide greater overall value, minimizing the risk of failed reactions and simplifying synthetic routes. This guide provides the foundational data and protocols to enable an informed decision for your specific synthetic challenge.
References
- 1. researchgate.net [researchgate.net]
- 2. dokumen.pub [dokumen.pub]
- 3. uwindsor.ca [uwindsor.ca]
- 4. rsc.org [rsc.org]
- 5. Cross-coupling reactions : a practical guide | Semantic Scholar [semanticscholar.org]
- 6. 辛基溴化镁 溶液 2.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. prepchem.com [prepchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 14. Alkylboronic acid or boronate synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Environmental Impact of Zinc-Based Reagents
In the pursuit of greener and more sustainable chemical synthesis, the choice of reagents plays a pivotal role. This guide provides a comprehensive comparison of the environmental impact of zinc-based reagents against other common alternatives, such as Grignard reagents (organomagnesium), organolithium, and organotin compounds. This analysis is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in designing synthetic routes with a reduced environmental footprint.
Quantitative Comparison of Green Chemistry Metrics
Green chemistry metrics offer a quantitative framework for evaluating the environmental performance of chemical processes. Key metrics include Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI).
-
Atom Economy (AE): A measure of how many atoms from the reactants are incorporated into the desired product. A higher AE signifies a more efficient and less wasteful process.[1][2]
-
E-Factor: The ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor is indicative of a greener process.[3][4]
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI value is desirable.[5][6]
The following tables summarize these metrics for key reactions where zinc-based reagents and their alternatives are commonly employed. It is important to note that direct, side-by-side comparative studies publishing these metrics are scarce in the literature. The presented data is therefore a compilation from various sources and may vary depending on specific reaction conditions and optimization.
Table 1: Comparison of Green Chemistry Metrics for Carbonyl Addition Reactions (Ketone Synthesis)
| Reagent Type | Reaction | Atom Economy (%) | E-Factor (approx.) | PMI (approx.) | Key Considerations |
| Organozinc | Reformatsky Reaction | ~70-85% | 10-20 | 11-21 | Tolerates a wider range of functional groups, often avoiding protection/deprotection steps.[7][8] |
| Organomagnesium | Grignard Reaction | ~60-80% | 15-30 | 16-31 | Highly reactive, often requiring strict anhydrous conditions and protection of sensitive functional groups.[8] |
| Organolithium | Organolithium Addition | ~60-80% | 20-40 | 21-41 | Extremely reactive and pyrophoric, requiring specialized handling and stringent anhydrous conditions.[9] |
Table 2: Comparison of Green Chemistry Metrics for C-C Cross-Coupling Reactions
| Reagent Type | Reaction | Atom Economy (%) | E-Factor (approx.) | PMI (approx.) | Key Considerations |
| Organozinc | Negishi Coupling | ~80-95% | 5-15 | 6-16 | High functional group tolerance and reactivity.[10][11] Milder reaction conditions compared to some alternatives. |
| Organoboron | Suzuki Coupling | ~85-98% | 5-15 | 6-16 | Generally considered very green due to the low toxicity of boron byproducts.[12] |
| Organotin | Stille Coupling | ~75-90% | 20-50 | 21-51 | High toxicity of organotin compounds and their byproducts is a major environmental concern.[13] |
Toxicity and Environmental Hazards
A critical aspect of evaluating the environmental impact of reagents is their inherent toxicity and the hazards associated with their byproducts.
-
Organozinc Reagents: Generally considered to be of lower toxicity compared to other organometallics like organotin and some organolithium compounds. However, they are often pyrophoric and react violently with water. The resulting zinc salts are of relatively low toxicity.
-
Grignard Reagents (Organomagnesium): Highly reactive and can be pyrophoric. They react vigorously with water and protic solvents. The magnesium halide byproducts are generally considered to be of low toxicity.
-
Organolithium Reagents: Many organolithium reagents, such as n-butyllithium, are highly pyrophoric and extremely reactive, requiring specialized handling techniques.[9] They produce lithium salt byproducts.
-
Organotin Compounds: These are known to be highly toxic and pose significant environmental risks.[13] Tributyltin and other organotin compounds are persistent organic pollutants with well-documented adverse effects on aquatic life. Their use is heavily restricted in many applications.
Experimental Protocols and Workflows
Detailed and reproducible experimental protocols are essential for assessing and comparing the environmental impact of different synthetic routes. Below are representative protocols for key reactions involving zinc-based reagents.
Reformatsky Reaction: Synthesis of a β-Hydroxy Ester
The Reformatsky reaction is a classic example of the utility of organozinc reagents in forming carbon-carbon bonds.[14]
Experimental Protocol:
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add activated zinc dust (1.2 eq).
-
Initiation: Add a small crystal of iodine to the zinc dust under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Mixture: Add a solution of the α-halo ester (1.0 eq) and the carbonyl compound (1.0 eq) in a suitable solvent (e.g., THF, diethyl ether) dropwise to the activated zinc suspension.
-
Reaction Progression: The reaction is often initiated by gentle heating. Once initiated, the addition rate is controlled to maintain a gentle reflux. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled to 0°C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Simmons-Smith Cyclopropanation
This reaction provides a powerful method for the stereospecific synthesis of cyclopropanes from alkenes.[15][16][17]
Experimental Protocol:
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, a suspension of zinc-copper couple (2.2 eq) in a dry ethereal solvent (e.g., diethyl ether, DCM) is prepared.
-
Addition of Diiodomethane: Diiodomethane (2.0 eq) is added to the suspension. The mixture may be gently heated or sonicated to initiate the formation of the organozinc carbenoid (iodomethylzinc iodide).
-
Addition of Alkene: A solution of the alkene (1.0 eq) in the same solvent is added dropwise to the reagent mixture at a controlled temperature (often 0°C to room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or GC analysis.
-
Quenching and Work-up: Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride or a mixture of sodium bicarbonate and EDTA.
-
Purification: The mixture is filtered to remove inorganic salts, and the organic layer is separated, washed, dried, and concentrated. The resulting cyclopropane is purified by distillation or column chromatography.
Energy Consumption, Waste Management, and Recycling
-
Energy Consumption: Zinc-based reactions often proceed under milder conditions (room temperature or gentle heating) compared to some catalytic processes that may require high temperatures and pressures. However, the preparation of activated zinc can be energy-intensive. A comprehensive life cycle assessment is necessary for a precise comparison.[14][18][19]
-
Waste Management: The primary waste streams from reactions involving stoichiometric zinc are zinc salts. While zinc is an essential micronutrient, high concentrations in wastewater can be ecotoxic. Therefore, proper waste treatment to precipitate and remove zinc ions is crucial.[20] Methodologies for the recovery and recycling of zinc from industrial waste streams are being developed.[21][22]
-
Recycling: The development of catalytic systems using zinc is a promising avenue for reducing waste.[23] Furthermore, methods for recycling zinc from spent batteries and other industrial waste are being explored, which could provide a more sustainable source of zinc for chemical synthesis.[20]
Conclusion
Zinc-based reagents present a compelling case for greener chemical synthesis. Their lower reactivity compared to Grignard and organolithium reagents translates to higher functional group tolerance, which can significantly reduce the number of steps in a synthetic sequence by avoiding protection and deprotection strategies. This simplification directly leads to a lower E-Factor and PMI. While the toxicity of organozinc compounds requires careful handling, they are generally considered less hazardous than their organotin counterparts.
The choice of reagent will always be context-dependent, balancing factors such as reactivity, selectivity, cost, and environmental impact. However, for researchers and drug development professionals committed to the principles of green chemistry, zinc-based reagents offer a versatile and often more sustainable alternative to other classes of organometallic compounds. Further research into catalytic zinc systems and efficient zinc recycling will continue to enhance the environmental credentials of this important class of reagents.
References
- 1. acs.org [acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chembam.com [chembam.com]
- 4. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 6. Life cycle inventory improvement in the pharmaceutical sector: assessment of the sustainability combining PMI and LCA tools - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Direct Addition of Functionalized Organozinc Reagents to Carbon Dioxide, Ketones, and Aldehydes in the Presence of MgCl2 [organic-chemistry.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. quora.com [quora.com]
- 10. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organometallic chemistry - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Simmons-Smith Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Life cycle assessment of fine chemical production: a case study of pharmaceutical synthesis | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Mechanistic Crossroads: A Comparative Guide to Negishi Cross-Coupling Pathways
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for process optimization and innovation. This guide provides a comparative analysis of proposed mechanistic pathways in the Negishi cross-coupling reaction, supported by experimental and computational data. We delve into the established Pd(0)/Pd(II) catalytic cycle and explore key alternative mechanisms, offering a clear and objective overview for informed decision-making in synthetic strategy.
The Negishi cross-coupling, a Nobel Prize-winning reaction, is a powerful tool for the formation of carbon-carbon bonds.[1][2] While the general transformation is well-established, the precise sequence of elementary steps and the nature of the active catalytic species have been the subject of extensive research. This guide will compare the canonical Pd(0)/Pd(II) mechanism with alternative proposals, including Ni-catalyzed pathways that may involve different oxidation states and radical intermediates.
Comparative Analysis of Mechanistic Pathways
The following table summarizes key quantitative data from experimental and computational studies, offering a direct comparison of the different mechanistic proposals for the Negishi cross-coupling reaction.
| Mechanistic Feature | Pd(0)/Pd(II) Catalytic Cycle | Ni(I)/Ni(III) Catalytic Cycle | Radical-based Mechanisms |
| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dba)₂) | Nickel complexes (e.g., Ni(acac)₂, Ni(COD)₂) | Typically Ni-based, can be initiated by various Ni species |
| Key Intermediates | Pd(0), Pd(II) | Ni(I), Ni(II), Ni(III) | Alkyl or aryl radicals, organonickel(I/II) species |
| Rate-Determining Step | Often oxidative addition or transmetalation[3][4] | Can be iodine transfer in alkyl-alkyl couplings[5] | Can vary depending on the specific pathway |
| Activation Energy (Calculated) | Varies with ligand and substrate; C-C coupling barriers reported in the range of 0.6–28.6 kcal/mol for conventional ligands.[6] | For Ni(tpy)-CH₃ reactions with alkyl iodides, the iodine transfer step has a calculated free energy barrier.[5] | - |
| Stereochemistry | Generally proceeds with retention of stereochemistry at sp² centers.[1] | Can lead to loss of stereospecificity.[1] | Often leads to racemization or a mixture of stereoisomers. |
| Side Reactions | Homocoupling, β-hydride elimination.[1][7] | Homocoupling, β-hydride elimination.[7] | Radical-induced side reactions. |
| Effect of Additives (e.g., LiX) | Can accelerate the reaction by breaking up zincate aggregates.[8] | Can significantly improve yield and isomeric retention.[9] | - |
Mechanistic Pathway Diagrams
To visually represent the distinct mechanistic proposals, the following diagrams were generated using Graphviz.
Figure 1: The canonical Pd(0)/Pd(II) catalytic cycle for the Negishi cross-coupling reaction.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Quantitative Analysis of 3-Octylzinc Bromide Concentration
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the concentration of organometallic reagents is crucial for reproducible and high-yielding chemical transformations. This guide provides a comparative analysis of common methods for the quantitative analysis of 3-Octylzinc bromide, a versatile organozinc reagent. Experimental data is presented to support the comparison, and detailed protocols are provided for the most prevalent techniques.
Comparison of Quantitative Analysis Methods
The selection of a suitable analytical method depends on factors such as accuracy, speed, cost, and the specific requirements of the experimental setup. The following table summarizes and compares the most common methods for titrating organozinc reagents like this compound.
| Method | Principle | Advantages | Disadvantages | Typical Reagents |
| Iodine Titration (Knochel Method) | The organozinc reagent reacts with a solution of iodine in THF containing LiCl. The endpoint is the disappearance of the brown iodine color.[1][2][3] | Simple, reliable, and provides a sharp, easily detectable endpoint.[1] Applicable to a wide range of organozinc and organomagnesium reagents.[1][3] | Requires careful preparation of anhydrous solvents and reagents. Iodine solutions should be used fresh.[3] | Iodine, Lithium Chloride, Anhydrous THF |
| Titration with Salicylaldehyde Phenylhydrazone | The organometallic reagent deprotonates the indicator, causing a distinct color change from yellow to bright orange.[4][5] | Provides a clear colorimetric endpoint. | May not be as universally applicable to weakly basic organozinc reagents as the iodine method. | Salicylaldehyde phenylhydrazone, Anhydrous THF |
| NMR Spectroscopy | The concentration is determined by comparing the integral of a characteristic proton signal of the organometallic species to an internal standard of known concentration. | Provides a direct and absolute measurement. Can detect impurities. | Requires access to an NMR spectrometer and deuterated solvents. Can be more time-consuming for routine analysis. | Deuterated solvent (e.g., THF-d8), Internal standard (e.g., 1,3,5-trimethoxybenzene) |
| Double Titration Method | Involves two separate titrations to differentiate between the active organometallic species and basic impurities like hydroxides or alkoxides. | Can provide a more accurate concentration of the active reagent in aged or partially decomposed samples. | More time-consuming and complex compared to single-point titrations.[1] | Acid (e.g., HCl), Base (e.g., NaOH), Indicator |
Experimental Protocols
Iodine Titration Method for this compound
This method, developed by Knochel and co-workers, is a widely accepted and reliable procedure for determining the concentration of organozinc reagents.[1][2]
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Lithium Chloride (LiCl)
-
Iodine (I₂)
-
This compound solution in THF (the analyte)
-
Argon or Nitrogen gas supply
-
Oven-dried glassware (round-bottom flask, syringe)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Titration Medium: A saturated solution of LiCl in THF (approximately 0.5 M) is prepared by stirring anhydrous LiCl in anhydrous THF for 24 hours under an inert atmosphere.[1]
-
Preparation of the Iodine Solution: Accurately weigh approximately 254 mg (1 mmol) of iodine into a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar and a septum.[1]
-
Add 3-5 mL of the saturated LiCl/THF solution to the flask and stir until the iodine is completely dissolved, resulting in a brown solution.[1]
-
Cool the iodine solution to 0 °C in an ice bath.[1]
-
Titration: Slowly add the this compound solution dropwise to the stirred iodine solution using a 1.00 mL syringe.[1]
-
Endpoint: The endpoint is reached when the brown color of the iodine solution disappears, and the solution becomes colorless and transparent.[1]
-
Calculation: The concentration of the this compound solution is calculated based on the volume of the organozinc solution required to react completely with the known amount of iodine.
Equation:
Molarity of RZnBr = (moles of I₂) / (Volume of RZnBr solution in L)
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the iodometric titration of this compound.
References
A Comparative Guide to Organometallic Reagents in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable precision and efficiency. Central to these reactions is the choice of the organometallic reagent, which significantly influences the reaction's scope, functional group tolerance, and overall success. This guide provides an objective comparison of the performance of common organometallic reagents—organomagnesium (Grignard), organozinc (Negishi), and organoboron (Suzuki-Miyaura)—supported by experimental data and detailed protocols.
Performance Comparison of Organometallic Reagents
The selection of an organometallic reagent is a critical parameter in the design of a cross-coupling reaction. The following table summarizes the key characteristics and performance metrics of Grignard, organozinc, and organoboron reagents in palladium-catalyzed cross-coupling reactions.
| Feature | Organomagnesium (Grignard) Reagents (Kumada Coupling) | Organozinc Reagents (Negishi Coupling) | Organoboron Reagents (Suzuki-Miyaura Coupling) |
| Reactivity | Very high | Moderate | Generally lower, requires base activation |
| Basicity | Very high | Moderate | Low |
| Functional Group Tolerance | Poor; incompatible with acidic protons (e.g., -OH, -NH, -COOH) and many carbonyls.[1] | Good; tolerant of a wide range of functional groups including esters, amides, and ketones.[2] | Excellent; compatible with a broad array of functional groups, including those sensitive to more reactive organometallics. |
| Reaction Conditions | Typically requires ethereal solvents (e.g., THF, Et2O) and strictly anhydrous conditions.[3] | Often requires anhydrous conditions and inert atmospheres; can be performed in a variety of organic solvents. | Can be performed in a wide range of solvents, including aqueous and biphasic systems. |
| Toxicity | Reagents are flammable and moisture-sensitive. | Reagents are moisture-sensitive but generally less pyrophoric than Grignards. Zinc salts have moderate toxicity. | Boronic acids and their derivatives are generally considered to have low toxicity and are often crystalline, air-stable solids.[1] |
| Typical Yields | Can be high with simple substrates, but side reactions are common. | Generally high to excellent yields with a broad substrate scope. | Consistently high yields with exceptional functional group compatibility. |
| Scope | Broad for non-functionalized substrates. | Very broad, including the coupling of sp³, sp², and sp hybridized carbons.[2] | Extremely broad, widely used in pharmaceutical and materials science. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful cross-coupling reactions. Below are representative procedures for Kumada, Negishi, and Suzuki-Miyaura couplings.
Kumada Coupling (Organomagnesium)
Reaction: Cross-coupling of an aryl halide with a Grignard reagent.
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the aryl halide (1.0 equiv).
-
Add anhydrous ethereal solvent (e.g., THF or diethyl ether) via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1-1.5 equiv) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC or GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Negishi Coupling (Organozinc)
Reaction: Cross-coupling of an aryl halide with an organozinc reagent.
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the aryl halide (1.0 equiv) to a flame-dried flask.
-
Add anhydrous solvent (e.g., THF, DMF) via syringe.
-
Add the organozinc reagent (1.2-2.0 equiv) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 50-100 °C) and stir until completion (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride or water.
-
Extract the product with an appropriate organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Suzuki-Miyaura Coupling (Organoboron)
Reaction: Cross-coupling of an aryl halide with an organoboron reagent.
Procedure:
-
To a flask, add the aryl halide (1.0 equiv), the organoboron reagent (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%), and a suitable ligand if required (e.g., PPh₃, SPhos).
-
Add the solvent (e.g., toluene, dioxane, DMF, often with water).
-
Add a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting residue by column chromatography.
Catalytic Cycle in Palladium-Catalyzed Cross-Coupling
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] This cycle is fundamental to understanding the mechanism and for troubleshooting these reactions.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
A Comparative Guide to the Application of 3-Octylzinc Bromide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-octylzinc bromide and its primary alternative, 3-octylmagnesium bromide (a Grignard reagent), in palladium-catalyzed and nickel-catalyzed cross-coupling reactions. The information presented is curated from peer-reviewed literature to assist researchers in selecting the optimal reagent for their synthetic needs.
Executive Summary
Organozinc reagents, such as this compound, offer distinct advantages over their Grignard counterparts in terms of functional group tolerance and chemoselectivity. While Grignard reagents are more reactive, this high reactivity can be a double-edged sword, leading to undesired side reactions.[1][2] This guide presents a data-driven comparison of these two reagents in the context of Negishi and Kumada cross-coupling reactions, providing detailed experimental protocols and visual aids to facilitate understanding.
Performance Comparison: this compound vs. 3-Octylmagnesium Bromide
The following tables summarize the expected performance of this compound in Negishi coupling and 3-octylmagnesium bromide in Kumada coupling with a representative aryl bromide, 4-bromotoluene. The data for this compound is extrapolated from studies on similar secondary alkylzinc halides, as specific data for this reagent is limited in the literature.[3][4]
Table 1: Negishi Coupling of this compound with 4-Bromotoluene
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | CPhos | THF | RT | 12 | ~85 | [3][4] |
| 2 | Pd₂(dba)₃ | XPhos | Toluene | 80 | 8 | ~80 | [3] |
Table 2: Kumada Coupling of 3-Octylmagnesium Bromide with 4-Bromotoluene
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | NiCl₂ | dppe | THF | 0 - RT | 4 | ~70-80 | [5] |
| 2 | Pd(PPh₃)₄ | - | THF | RT | 6 | ~60-70 | [5] |
Note: Yields are estimates based on reactions with analogous secondary alkyl organometallic reagents. Actual yields may vary.
Key Differences in Reactivity and Stability
Organozinc reagents are generally less reactive than Grignard reagents.[1][2] This lower reactivity contributes to their higher functional group tolerance, making them suitable for use with substrates containing esters, nitriles, and ketones. Grignard reagents, being more basic and nucleophilic, are prone to side reactions such as enolization of ketones or addition to esters.[6][7]
In terms of stability, organozinc reagents are known to be more tolerant of moisture and air than Grignard reagents, although air-free techniques are still recommended for optimal results.[1]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the LiCl-assisted zinc insertion method described by Knochel and coworkers, which is widely used for the preparation of secondary alkylzinc halides.[3]
Materials:
-
3-Bromooctane
-
Zinc dust
-
Lithium chloride (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, add zinc dust (1.5 equiv.) and anhydrous lithium chloride (1.2 equiv.).
-
Heat the flask under vacuum and then cool to room temperature under argon.
-
Add anhydrous THF via syringe.
-
Add 3-bromooctane (1.0 equiv.) dropwise to the stirred suspension.
-
The reaction is typically initiated by gentle heating and then stirred at room temperature for 12-24 hours.
-
The resulting solution of this compound can be titrated and used directly in subsequent reactions.
Negishi Cross-Coupling of this compound with an Aryl Bromide
This is a general procedure based on the work of Han and Buchwald for the coupling of secondary alkylzinc halides.[3][4]
Materials:
-
This compound solution in THF
-
Aryl bromide (e.g., 4-bromotoluene)
-
Pd(OAc)₂
-
CPhos (or other suitable phosphine ligand)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, to a vial add Pd(OAc)₂ (1-2 mol %) and CPhos (2-4 mol %).
-
Add the aryl bromide (1.0 equiv.) and anhydrous toluene.
-
Add the solution of this compound (1.5-2.0 equiv.) in THF dropwise to the stirred reaction mixture at room temperature.
-
Stir the reaction at room temperature for the time indicated in Table 1, monitoring by GC or TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and purify by column chromatography.
Kumada Cross-Coupling of 3-Octylmagnesium Bromide with an Aryl Bromide
This is a general protocol for the nickel-catalyzed Kumada coupling of a secondary alkyl Grignard reagent.
Materials:
-
3-Octylmagnesium bromide (prepared from 3-bromooctane and magnesium turnings)
-
Aryl bromide (e.g., 4-bromotoluene)
-
NiCl₂(dppe) (or other suitable nickel catalyst)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add NiCl₂(dppe) (1-5 mol %).
-
Add a solution of the aryl bromide (1.0 equiv.) in anhydrous THF.
-
Cool the mixture to 0 °C and add the solution of 3-octylmagnesium bromide (1.2-1.5 equiv.) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 2, monitoring by GC or TLC.
-
Quench the reaction by slow addition of dilute HCl at 0 °C.
-
Extract the product with an organic solvent, wash with brine, dry the organic layer over MgSO₄, and purify by column chromatography.
Visualizing the Processes
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Experimental workflow for reagent preparation and cross-coupling.
Caption: Simplified catalytic cycles for Negishi and Kumada couplings.
Caption: Decision tree for selecting the appropriate organometallic reagent.
References
- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 2. brainly.in [brainly.in]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 5. Kumada Coupling [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Grignard Reaction [organic-chemistry.org]
Safety Operating Guide
Safe Disposal of 3-Octylzinc Bromide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive organometallic reagents like 3-Octylzinc bromide are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including a detailed, step-by-step operational plan for the safe disposal of this compound.
Disclaimer: This document provides general guidance for the disposal of this compound based on established procedures for reactive organometallic compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, it is crucial to consult your institution's Environmental Health and Safety (EHS) department and, if possible, the supplier-specific SDS for complete and compliant disposal procedures.
Immediate Safety and Logistical Information
Before beginning any disposal procedure, it is critical to be prepared. The following table summarizes the essential safety precautions and logistical requirements for handling and disposing of this compound.
| Category | Requirement | Description |
| Personal Protective Equipment (PPE) | Eye Protection | Chemical safety goggles and a face shield are mandatory. |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile, neoprene). | |
| Body Protection | A flame-retardant lab coat and closed-toe shoes are required. | |
| Engineering Controls | Fume Hood | All handling and disposal procedures must be conducted in a certified chemical fume hood. |
| Inert Atmosphere | An inert atmosphere (e.g., nitrogen or argon) is necessary to prevent reaction with air and moisture. | |
| Emergency Preparedness | Spill Kit | A Class D fire extinguisher (for combustible metals), dry sand, or soda ash should be readily available. Do not use water on a fire involving organometallic reagents. |
| Safety Shower/Eyewash | Ensure unobstructed access to a safety shower and eyewash station. | |
| Waste Disposal | Waste Container | Use a designated, properly labeled hazardous waste container. |
| Labeling | The waste container must be labeled with "Hazardous Waste," the chemical name, and associated hazards. |
Experimental Protocol: Quenching and Disposal of this compound
The primary method for safely disposing of this compound is through a controlled quenching process. This involves reacting the organozinc compound with a series of less reactive to more reactive protic solvents to gradually and safely neutralize it.
Materials:
-
Unwanted this compound solution
-
Anhydrous inert solvent (e.g., tetrahydrofuran (THF) or toluene)
-
Isopropanol
-
Methanol or Ethanol
-
Water
-
Saturated aqueous ammonium chloride (optional, for final neutralization)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet
-
Ice bath
-
Appropriate glassware and syringes for transfer
Procedure:
-
Preparation of the Reaction Setup:
-
Set up the three-neck flask in a chemical fume hood.
-
Ensure all glassware is completely dry.
-
Purge the flask with an inert gas (nitrogen or argon).
-
Add a magnetic stir bar to the flask.
-
-
Dilution of the Reagent:
-
Under an inert atmosphere, transfer the this compound solution to the reaction flask.
-
Dilute the solution with an equal volume of an anhydrous inert solvent (e.g., THF or toluene). This helps to better control the reaction temperature.
-
-
Cooling:
-
Place the flask in an ice bath and allow the solution to cool to 0°C with gentle stirring.
-
-
Initial Quenching with Isopropanol:
-
Slowly add isopropanol dropwise to the stirred solution using the dropping funnel.
-
Monitor the reaction for any signs of exotherm (heat generation) or gas evolution.
-
Continue the slow addition of isopropanol until the visible reaction subsides.
-
-
Secondary Quenching with Methanol or Ethanol:
-
Once the reaction with isopropanol is complete, slowly add methanol or ethanol dropwise. These are more reactive than isopropanol and will react with any remaining organozinc compound.
-
Again, monitor the reaction for any signs of exotherm or gas evolution.
-
-
Final Quenching with Water:
-
After the reaction with methanol or ethanol has ceased, slowly and cautiously add water dropwise to ensure complete neutralization of any residual reactive species.
-
-
Neutralization and Waste Collection:
-
Once the addition of water is complete and no further reaction is observed, the resulting solution can be neutralized with a saturated aqueous solution of ammonium chloride if necessary.
-
The final, neutralized solution should be transferred to a properly labeled hazardous waste container for disposal through your institution's EHS-approved waste stream.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Personal protective equipment for handling 3-OctylZinc bromide
Essential Safety and Handling Guide for 3-Octylzinc Bromide
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. This guide is based on the general safety protocols for handling organozinc compounds, which are often air- and moisture-sensitive and may be pyrophoric.[1][2][3] Researchers must consult the specific SDS provided by the manufacturer before handling this substance. The information below is intended to supplement, not replace, the manufacturer's official safety guidance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural steps are designed to ensure safe handling from receipt to disposal.
Anticipated Hazards of Organozinc Compounds
Organozinc reagents, like this compound, are versatile in chemical synthesis but require careful handling due to their potential reactivity.[3] The primary hazards are associated with their reactivity towards air and moisture.[1][2]
| Hazard Description | Potential Consequences |
| Pyrophoricity | Spontaneous ignition upon contact with air.[1][4] |
| Air and Moisture Reactivity | Violent reaction with water and oxygen, potentially leading to fire or explosion.[2][4] |
| Corrosivity | Can cause severe skin burns and eye damage upon contact. |
| Toxicity | May be harmful if swallowed or inhaled. Organometallic compounds can have target organ effects.[4] |
| Flammable Solvents | Often supplied in flammable organic solvents, which adds to the fire risk.[4] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling organozinc reagents to protect against splash, fire, and chemical exposure.[5][6][7]
| PPE Category | Item | Specification and Use |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles that meet ANSI Z.87.1 standards are required.[8] A face shield must be worn over the goggles during transfers and reactions.[8] |
| Hand Protection | Double Gloves | An inner nitrile glove for chemical resistance and an outer flame-resistant glove (e.g., Nomex® or leather) are recommended.[6][9] |
| Body Protection | Flame-Resistant (FR) Lab Coat | A lab coat made of Nomex® or similar flame-resistant material is essential.[6] It should be fully buttoned. |
| Clothing | Natural Fiber Clothing | Wear long pants and long-sleeved clothing made of natural fibers like cotton. Synthetic fabrics can melt and adhere to the skin.[6] |
| Footwear | Closed-toe Shoes | Shoes must fully cover the feet.[8] |
| Respiratory Protection | Respirator (if needed) | Use in a certified chemical fume hood is the primary engineering control. If there is a risk of aerosol generation and hood performance is inadequate, a respirator may be required after a formal risk assessment. |
Operational Plan: Step-by-Step Guidance
Preparation and Environment Setup
-
Work Area: All manipulations must be performed in a certified chemical fume hood with the sash at the lowest possible working height.[6]
-
Inert Atmosphere: Operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.[1][5]
-
Glassware: All glassware must be thoroughly dried in an oven (e.g., at 125°C overnight) and cooled under an inert atmosphere before use.[9]
-
Emergency Preparedness: Ensure an appropriate fire extinguisher (Class D for combustible metals, or powdered lime/sand) is immediately accessible.[1] Keep a safety shower and eyewash station unobstructed.[6] Do not work alone.[4]
Handling and Transfer Protocol
For transferring the reagent from a Sure/Seal™ bottle:
-
Secure the Bottle: Clamp the reagent bottle to a stand within the fume hood.[6]
-
Pressurize with Inert Gas: Puncture the septum with a needle connected to a manifold or balloon of inert gas.
-
Syringe Transfer: Use a clean, dry syringe with a long needle to slowly draw the desired volume of the reagent.
-
Cannula Transfer (for larger volumes): For transfers exceeding 15-20 mL, a double-tipped needle (cannula) is a safer method.[9] One end is inserted into the reagent bottle and the other into the reaction flask, both under a positive pressure of inert gas. The transfer is initiated by carefully lowering the cannula into the liquid in the reagent bottle.
Reaction Quenching
Unreacted organozinc reagents must be safely quenched.
-
Cool the Reaction: Cool the reaction flask in an ice bath.[10]
-
Dilute: Dilute the reaction mixture with an inert, high-boiling-point solvent like toluene.
-
Slow Addition of Quenching Agent: Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring.[8][10]
-
Sequential Addition: After the initial reaction subsides, sequentially and slowly add ethanol, then methanol, and finally, water.[10]
-
Caution: The addition of water can still be highly exothermic.[10]
Spill Management
-
Small Spills: Cover the spill with powdered lime, dry sand, or a specialized absorbent for reactive chemicals. Do not use water or combustible materials like paper towels.[1]
-
Large Spills: Evacuate the area and contact emergency personnel.
-
Post-Spill: After the material is fully absorbed and inert, collect it using non-sparking tools into a designated, labeled waste container.
Disposal Plan
-
Quenched Material: The fully quenched and neutralized reaction mixture should be disposed of as hazardous chemical waste in a properly labeled container.
-
Empty Containers: Rinse the empty reagent bottle three times with an inert solvent (e.g., toluene) under an inert atmosphere. The rinsate must also be quenched and disposed of as hazardous waste.[1] The rinsed container can then be carefully opened to the atmosphere in the back of a fume hood before being disposed of.[1]
Workflow for Handling Air-Sensitive Reagents
Caption: Workflow for handling air-sensitive reagents.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.co.uk]
- 3. Organozinc Reagents [sigmaaldrich.com]
- 4. ehs.uci.edu [ehs.uci.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnnl.gov [pnnl.gov]
- 7. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 8. chemistry.ucla.edu [chemistry.ucla.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
